molecular formula C24H36ClNO3 B134995 Temiverine hydrochloride CAS No. 129927-33-9

Temiverine hydrochloride

カタログ番号: B134995
CAS番号: 129927-33-9
分子量: 422.0 g/mol
InChIキー: JQCLFZVNMLALLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Temiverine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C24H36ClNO3 and its molecular weight is 422.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCLFZVNMLALLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926528
Record name 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129927-33-9
Record name Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129927-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temiverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129927339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMIVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24II7HX270
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mebeverine Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action on Gut Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional bowel disorders. Unlike anticholinergic agents, its primary action is a direct effect on the smooth muscle of the gastrointestinal tract, particularly the colon, without significantly affecting normal gut motility.[1] This localized action minimizes systemic anticholinergic side effects. The precise mechanism of action is multifaceted and not entirely elucidated, involving the modulation of several key cellular processes that regulate smooth muscle excitability and contraction. This technical guide synthesizes the current understanding of mebeverine's molecular and cellular mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways.

Core Mechanisms of Action

Mebeverine's spasmolytic effect is attributed to a combination of the following mechanisms:

  • Direct Blockade of Ion Channels: Mebeverine directly modulates the activity of key ion channels in gastrointestinal smooth muscle cells, reducing their excitability.

  • Inhibition of Calcium Influx: A primary mechanism is the reduction of calcium ion (Ca²⁺) influx into the smooth muscle cells, which is a critical step for muscle contraction.[2][3]

  • Modulation of Intracellular Calcium Stores: Evidence suggests mebeverine may also influence the release of Ca²⁺ from intracellular stores.

  • Weak Antimuscarinic Activity: Mebeverine exhibits atropine-like properties, suggesting some level of muscarinic receptor antagonism.

  • Local Anesthetic Properties: Through its interaction with sodium channels, mebeverine has a local anesthetic effect, which may contribute to pain relief in IBS.[2][3]

  • Inhibition of Phosphodiesterase (PDE): A weak inhibitory effect on phosphodiesterases has also been proposed as a contributing factor to its relaxant properties.[1]

Interaction with Ion Channels

Sodium Channel Blockade

Mebeverine's ability to block voltage-operated sodium channels is a cornerstone of its mechanism, contributing to both smooth muscle relaxation and its local anesthetic effect.[3] By inhibiting the influx of sodium ions, mebeverine reduces the excitability of smooth muscle cell membranes, making them less likely to depolarize and initiate contraction. This action is analogous to that of local anesthetics, which block nerve conduction by the same principle.[4]

Calcium Channel Modulation

The relaxation of gastrointestinal smooth muscle is critically dependent on the intracellular concentration of free calcium ions ([Ca²⁺]i). Mebeverine reduces [Ca²⁺]i through at least two potential pathways:

  • Inhibition of Voltage-Operated Calcium Channels (VOCCs): By blocking the influx of extracellular calcium through L-type calcium channels, mebeverine directly counteracts a primary trigger for smooth muscle contraction.[5]

  • Inhibition of Calcium Release from Intracellular Stores: Mebeverine may also limit the amount of calcium available for mobilization from intracellular stores like the sarcoplasmic reticulum, further reducing the calcium available for the contractile apparatus.

Receptor-Mediated Effects

Muscarinic Receptor Antagonism

While primarily a direct-acting musculotropic agent, mebeverine does exhibit weak anticholinergic (atropine-like) properties. It can inhibit smooth muscle contraction induced by muscarinic agonists like acetylcholine and carbachol.[6] This suggests a degree of competitive antagonism at muscarinic receptors, likely the M3 subtype, which is predominant in mediating smooth muscle contraction in the gut.[7][8] However, its direct muscle-relaxant effects are considered more significant than its antimuscarinic actions.

Alpha-1 Adrenergic Receptor Interaction

Studies on guinea-pig taenia caeci have shown that mebeverine can modify ion channels operated by alpha-1 adrenergic receptors. It appears to limit the amount of available calcium that is mobilized upon receptor stimulation, thereby affecting the subsequent hyperpolarization and relaxation response.[2][3]

Intracellular Signaling Pathways

The following diagram illustrates the proposed signaling pathways through which mebeverine exerts its effects on a gastrointestinal smooth muscle cell.

Mebeverine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mebeverine Mebeverine Na_Channel Voltage-Gated Na+ Channel Mebeverine->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel Mebeverine->Ca_Channel Blocks M3_Receptor M3 Muscarinic Receptor Mebeverine->M3_Receptor Weakly Antagonizes SR Sarcoplasmic _Reticulum (SR) Mebeverine->SR Inhibits Ca2+ Release ACh Acetylcholine ACh->M3_Receptor Activates Depolarization Membrane Depolarization Na_Channel->Depolarization Reduced Na+ Influx Leads to Reduced... Relaxation Smooth Muscle Relaxation Na_Channel->Relaxation Inhibition of Depolarization Leads to Relaxation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Channel->Relaxation Reduced Ca2+ Influx Leads to Relaxation PLC PLC M3_Receptor->PLC Activates IP3 IP3 PLC->IP3 Depolarization->Ca_Channel Activates Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Ca_Release Ca2+ Release SR->Ca_Release SR->Relaxation Reduced Ca2+ Release Leads to Relaxation IP3->SR Stimulates Ca_Release->Ca_Calmodulin MLCK MLCK Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Caption: Proposed signaling pathways for mebeverine's action on gut smooth muscle.

Quantitative Data Summary

Quantitative data such as IC₅₀ and Kᵢ values for mebeverine hydrochloride are not extensively reported in publicly available literature. The tables below summarize the available data and concentrations used in key experiments.

Table 1: Concentrations of Mebeverine Used in Mechanistic Studies

Experimental SystemMebeverine ConcentrationObserved EffectReference
Guinea-pig taenia caeci6 x 10⁻⁶ MAtropine-like properties (rightward shift in carbachol concentration-response curve)[2][3]
Guinea-pig taenia caeci6 x 10⁻⁵ MHyperpolarization and cessation of spike activity[3]
Anesthetized ferret (jejunum)0.1 - 10 mg/kg (i.v. and i.j.)Dose-dependent inhibition of jejunal motility[9]
Rat intestinal myofibroblasts1 - 10 µM (Carbachol)Dose-dependent contraction (used as agonist)[10]

Table 2: Comparative Efficacy in Clinical Trials

ComparisonEndpointRelative Risk (RR)95% Confidence IntervalP-valueReference
Mebeverine vs. PlaceboClinical Improvement1.130.59 - 2.160.7056[11]
Mebeverine vs. PlaceboRelief of Abdominal Pain1.330.92 - 1.930.129[11]
Mebeverine 200mg vs. 135mgClinical/Global Improvement1.120.96 - 1.30.168[11]
Mebeverine 200mg vs. 135mgRelief of Abdominal Pain1.080.87 - 1.340.463[11]

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

This ex vivo method is fundamental for assessing the direct effects of mebeverine on intestinal smooth muscle contractility.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_protocol Contraction Protocol cluster_analysis Data Analysis start Euthanize Animal (e.g., Guinea Pig, Rat) dissect Dissect Intestinal Segment (e.g., Taenia Coli, Jejunum) start->dissect strip Prepare Longitudinal Muscle Strips dissect->strip mount Mount Strip in Organ Bath (Krebs Solution, 37°C, Carbogen) strip->mount transducer Attach to Isometric Force Transducer mount->transducer equilibrate Equilibrate Under Tension (e.g., 1g for 60 min) transducer->equilibrate agonist Induce Contraction with Agonist (e.g., Carbachol, K+) equilibrate->agonist wash Washout agonist->wash mebeverine Incubate with Mebeverine (Varying Concentrations) wash->mebeverine agonist2 Re-challenge with Agonist mebeverine->agonist2 record Record Contractile Force agonist2->record crc Generate Concentration- Response Curves record->crc calc Calculate Potency (pA₂, IC₅₀) crc->calc

Caption: Workflow for isolated organ bath experiments.

Detailed Methodology:

  • Tissue Preparation: Intestinal segments (e.g., guinea-pig taenia coli, rat colon) are isolated and placed in cold, oxygenated Krebs-Henseleit solution. Longitudinal or circular smooth muscle strips of a consistent size are carefully dissected.

  • Mounting: The muscle strip is suspended vertically in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously bubbled with carbogen (95% O₂ / 5% CO₂). One end is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension (e.g., 1 gram), with regular washing.

  • Induction of Contraction: A stable baseline contraction is induced using an agonist such as carbachol (to stimulate muscarinic receptors) or a high concentration of potassium chloride (KCl) to induce depolarization-mediated contraction.

  • Mebeverine Application: After washing out the agonist and allowing the tissue to return to baseline, the preparation is incubated with a specific concentration of mebeverine for a set period.

  • Concentration-Response Curve: The tissue is then re-challenged with cumulative concentrations of the agonist in the presence of mebeverine. The resulting contractile force is recorded. This is repeated for a range of mebeverine concentrations to determine its inhibitory effect.

  • Data Analysis: The magnitude of the contraction is measured and plotted against the agonist concentration to generate concentration-response curves. The rightward shift of these curves in the presence of mebeverine allows for the calculation of its potency as an antagonist (pA₂ value) or its inhibitory concentration (IC₅₀).

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single smooth muscle cells (myocytes), providing detailed insight into mebeverine's effects on sodium and calcium currents.

Patch_Clamp_Workflow cluster_cell_prep Cell Preparation cluster_recording Recording Setup cluster_protocol Voltage Protocol cluster_analysis Data Analysis dissect Dissect Intestinal Smooth Muscle Layer digest Enzymatic Digestion (e.g., Collagenase) dissect->digest isolate Isolate Single Myocytes digest->isolate seal Form Gigaseal (>1 GΩ) on Cell Membrane isolate->seal pipette Fabricate Glass Micropipette (1-5 MΩ resistance) pipette->seal config Establish Whole-Cell Configuration seal->config hold Clamp Membrane at Holding Potential (e.g., -80mV) depolarize Apply Voltage Steps to Activate Channels hold->depolarize record_base Record Baseline Ion Currents (Na+, Ca2+) depolarize->record_base apply_meb Perfuse Cell with Mebeverine record_base->apply_meb record_drug Record Currents in Presence of Mebeverine apply_meb->record_drug iv_curve Construct Current-Voltage (I-V) Curves record_drug->iv_curve calc_ic50 Determine IC₅₀ for Channel Blockade iv_curve->calc_ic50

Caption: Workflow for patch-clamp electrophysiology studies.

Detailed Methodology:

  • Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the desired intestinal tissue (e.g., colon, jejunum).

  • Recording: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single myocyte. A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell. The membrane potential is then "clamped" at a set holding potential by a patch-clamp amplifier.

  • Voltage Protocols: Specific voltage protocols are applied to elicit and isolate the currents from different ion channels.

    • To measure Na⁺ currents: The cell is held at a negative potential (e.g., -80 mV) and then briefly depolarized to various test potentials to activate voltage-gated sodium channels.

    • To measure Ca²⁺ currents: Similar voltage steps are used, often with solutions designed to block other currents (e.g., using tetrodotoxin to block Na⁺ channels and specific salts to isolate Ca²⁺ currents).

  • Mebeverine Application: Baseline currents are recorded, and then the cell is perfused with a solution containing mebeverine. The voltage protocols are repeated to measure the effect of the drug on the ion currents.

  • Data Analysis: The amplitude of the ion currents before and after mebeverine application is measured. By testing a range of concentrations, a concentration-response curve can be generated to determine the IC₅₀ for the blockade of specific channels.

Conclusion for Drug Development

Mebeverine hydrochloride's efficacy as a gastrointestinal spasmolytic stems from its multifaceted mechanism of action, with the blockade of sodium and calcium channels in smooth muscle cells being the most prominent. Its direct musculotropic action, coupled with weak antimuscarinic effects, allows for targeted relief of spasms in the gut with minimal systemic side effects. For drug development professionals, mebeverine serves as a benchmark for a peripherally acting spasmolytic. Future research and development could focus on designing molecules with enhanced selectivity for specific ion channel subtypes expressed in the gastrointestinal tract to improve efficacy and further minimize off-target effects. The relative lack of precise quantitative binding and inhibitory data in the public domain suggests an opportunity for further detailed characterization to better understand its structure-activity relationships and to guide the development of next-generation spasmolytics.

References

The Pharmacokinetics and Metabolism of Mebeverine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS). Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth review of the absorption, distribution, metabolism, and excretion (ADME) of mebeverine hydrochloride. It consolidates quantitative pharmacokinetic data from various studies into comprehensive tables, details the experimental protocols utilized in its investigation, and presents visual representations of its metabolic pathways and typical experimental workflows through Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

Mebeverine hydrochloride is a second-generation papaverine analog, first registered in 1965, that exerts a direct relaxant effect on the smooth muscle of the gastrointestinal tract.[1] Unlike anticholinergic agents, it is largely devoid of systemic anticholinergic side effects, making it a well-tolerated option for managing symptoms such as abdominal pain, cramping, and altered bowel habits associated with IBS.[1][2] A thorough understanding of its pharmacokinetic and metabolic fate is crucial for optimizing its therapeutic use and for the development of new formulations.

Pharmacokinetics

Mebeverine hydrochloride is rapidly and completely absorbed following oral administration.[3] However, the parent drug is virtually undetectable in plasma due to rapid and extensive first-pass metabolism.[4][5] Its pharmacokinetic profile is therefore primarily characterized by the behavior of its major metabolites.

Absorption

Following oral administration, mebeverine is quickly absorbed from the gastrointestinal tract.[3] Studies involving radiolabelled mebeverine hydrochloride in humans have shown the appearance of its metabolites in plasma within 1-3 hours, indicating rapid absorption.[6]

Distribution

Mebeverine exhibits a high degree of binding to human serum albumin, with approximately 75% of the drug being protein-bound.[6] After multiple doses, no significant accumulation of the drug or its metabolites is observed.[3][7]

Metabolism

The primary and most critical step in mebeverine's metabolism is the rapid hydrolysis of its ester bond by esterases.[2][3][4] This initial cleavage yields two primary metabolites: veratric acid and mebeverine alcohol.[5][8] These initial metabolites then undergo further biotransformation.

  • Veratric Acid: This moiety can be further O-demethylated to form vanillic acid and isovanillic acid, which in turn can be O-demethylated to protocatechuic acid.[9][10]

  • Mebeverine Alcohol: This alcohol moiety undergoes oxidation to form a key circulating metabolite, mebeverine acid (also referred to as demethylated carboxylic acid or DMAC).[3][11] Mebeverine alcohol can also be O-demethylated.[9] Further metabolic pathways for mebeverine alcohol include N-deethylation and N-de(hydroxybutylation), leading to the formation of amphetamine-like compounds.[8][10]

The main metabolite found in plasma is mebeverine acid (DMAC).[3] In fact, peak plasma concentrations of mebeverine acid have been found to be approximately 1000-fold higher than those of mebeverine alcohol.[11][12]

Excretion

Mebeverine is completely metabolized, and its metabolites are almost entirely excreted in the urine.[2][3][9] The excretion of the veratric acid moiety and its metabolites is nearly complete, accounting for approximately 97.6% of this portion of the molecule.[9] In contrast, the excretion of the mebeverine alcohol moiety is significantly lower, at around 5.5%.[9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the major metabolites of mebeverine hydrochloride from various studies in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Mebeverine Metabolites (Single Dose Studies)

MetaboliteDose (mg)FormulationCmaxTmax (h)t½ (h)AUCReference
Veratric Acid270Tablet13.5 µg/mL0.67 - 1.33--[4]
Mebeverine Acid405Tablet~3 µg/mL1.25 (median)1.1 (apparent, median)-[11][12]
Mebeverine Alcohol405Tablet~3 ng/mL---[11][12]
Desmethyl Mebeverine Alcohol200Modified Release Capsule9.37 ± 4.43 ng/mL4.50 ± 0.665.76 ± 6.1148.67 ± 19.46 ng.h/mL (AUC0-t)[13]
Veratric Acid200Modified Release Capsule----[13]
Mebeverine Acid200Modified Release Capsule----[14]

Table 2: Pharmacokinetic Parameters of DMAC (Demethylated Carboxylic Acid) with a 135 mg Coated Tablet

ParameterValue
Cmax (steady state)1670 ng/mL
Tmax1 h
t½ (elimination, steady state)2.45 h
Source:[3]

Experimental Protocols

The investigation of mebeverine's pharmacokinetics and metabolism typically involves clinical studies with healthy volunteers. The following outlines a generalized experimental protocol based on methodologies cited in the literature.

Study Design

A common study design is a randomized, crossover, single- or multiple-dose study in healthy adult male subjects.[7][11] An adequate washout period is maintained between different formulations or dosage regimens.[13]

Dosing and Administration

Mebeverine hydrochloride is administered orally with a standardized volume of water, often after a period of fasting.[4][13] Doses have ranged from 135 mg to 405 mg in various studies.[3][11]

Sample Collection

Blood samples are collected at predetermined time points before and after drug administration.[13] For instance, samples might be collected pre-dose and at multiple intervals up to 36 hours post-dose.[13] Plasma is separated by centrifugation and stored frozen until analysis.[11] Urine samples are also collected over specific time intervals (e.g., 24 hours) to quantify excreted metabolites.[9][15]

Bioanalytical Methods

The concentrations of mebeverine and its metabolites in plasma and urine are determined using validated bioanalytical methods. High-performance liquid chromatography (HPLC) with coulometric or UV detection and gas chromatography-mass spectrometry (GC-MS) are the most frequently employed techniques.[4][9][11] Due to the rapid in vitro hydrolysis of mebeverine in plasma, the use of an esterase inhibitor like physostigmine sulfate in blood collection tubes is crucial for accurate measurement of the parent drug, although it is rarely detected in vivo.[4]

Visualizations

Metabolic Pathway of Mebeverine

mebeverine_metabolism mebeverine Mebeverine ester_hydrolysis Esterase Hydrolysis mebeverine->ester_hydrolysis veratric_acid Veratric Acid ester_hydrolysis->veratric_acid mebeverine_alcohol Mebeverine Alcohol ester_hydrolysis->mebeverine_alcohol o_demethylation_va O-Demethylation veratric_acid->o_demethylation_va oxidation Oxidation mebeverine_alcohol->oxidation o_demethylation_ma O-Demethylation mebeverine_alcohol->o_demethylation_ma further_metabolism Further Metabolism (N-dealkylation, etc.) mebeverine_alcohol->further_metabolism mebeverine_acid Mebeverine Acid (DMAC) oxidation->mebeverine_acid vanillic_isovanillic Vanillic Acid & Isovanillic Acid o_demethylation_va->vanillic_isovanillic demethyl_ma Demethylated Mebeverine Alcohol o_demethylation_ma->demethyl_ma

Caption: Metabolic pathway of mebeverine hydrochloride.

Experimental Workflow for a Mebeverine Pharmacokinetic Study

pk_workflow start Start: Healthy Volunteer Recruitment dosing Oral Administration of Mebeverine HCl start->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling urine_collection Urine Collection dosing->urine_collection sample_processing Plasma Separation & Sample Storage (-20°C) blood_sampling->sample_processing urine_collection->sample_processing bioanalysis Bioanalytical Method (HPLC or GC-MS) sample_processing->bioanalysis data_analysis Pharmacokinetic Parameter Calculation bioanalysis->data_analysis end End: Data Reporting data_analysis->end

References

Mebeverine Hydrochloride's Effects on Smooth Muscle Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its primary therapeutic effect is the relaxation of gastrointestinal smooth muscle, thereby alleviating symptoms of abdominal pain and cramping.[1][2][3] This technical guide provides an in-depth analysis of the core mechanisms by which mebeverine hydrochloride exerts its effects on smooth muscle cells. The document summarizes its multifaceted pharmacological actions, including the blockade of ion channels and interaction with cell surface receptors. Detailed experimental methodologies for investigating these effects are provided, alongside quantitative data where available. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of mebeverine's cellular impact.

Introduction

Gastrointestinal smooth muscle contractility is a complex process regulated by a variety of neuronal and hormonal signals.[4] Dysregulation of this process can lead to conditions such as IBS, characterized by visceral hypersensitivity and altered motility.[1][5] Mebeverine hydrochloride is a direct-acting smooth muscle relaxant with a high degree of specificity for the gastrointestinal tract.[6][7] Unlike anticholinergic agents, mebeverine is largely devoid of systemic atropine-like side effects at therapeutic doses, making it a well-tolerated option for long-term management of functional bowel disorders.[8] The exact mechanism of action is complex and not entirely elucidated, but several key cellular targets have been identified that contribute to its overall spasmolytic effect.[2] This paper will explore these mechanisms in detail.

Core Mechanisms of Action

Mebeverine hydrochloride's relaxing effect on smooth muscle cells is not attributed to a single mode of action but rather a combination of effects on ion channels and cellular signaling pathways.

Inhibition of Extracellular Calcium Influx

A primary mechanism of mebeverine is the inhibition of calcium influx from the extracellular space into the smooth muscle cell.[2] Calcium ions (Ca2+) are crucial for the initiation of muscle contraction.[4] By blocking voltage-operated calcium channels, mebeverine reduces the availability of intracellular Ca2+ required for the activation of contractile proteins.[1][7]

Blockade of Sodium Channels and Local Anesthetic Effect

Mebeverine has been shown to block voltage-operated sodium channels.[1][9] This action is analogous to that of local anesthetics and contributes to a reduction in muscle cell excitability.[2][10] By modulating sodium influx, mebeverine can decrease the generation and propagation of action potentials along the smooth muscle membrane, leading to fewer spasms.[2]

Modulation of Muscarinic Receptors

Mebeverine also exhibits antagonistic properties at muscarinic acetylcholine receptors (mAChRs).[3][11] In gastrointestinal smooth muscle, M2 and M3 receptor subtypes are predominantly expressed and play a role in mediating contraction.[12] While some sources describe mebeverine's anticholinergic activity as weak, its ability to competitively inhibit acetylcholine binding contributes to its spasmolytic effect.[5][13]

Inhibition of Intracellular Calcium Release

In addition to blocking extracellular calcium entry, evidence suggests that mebeverine may also interfere with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.[1] This further limits the increase in cytosolic calcium concentration that triggers muscle contraction.

Quantitative Data

The following tables summarize the available quantitative data on the effects of mebeverine hydrochloride. It is important to note that specific IC50 and Ki values for mebeverine's action on smooth muscle cells are not widely reported in the publicly available literature.

Table 1: Effect of Mebeverine Hydrochloride on Ion Channels

Ion Channel TypeEffectQuantitative Data (IC50)Tissue/Cell TypeReference
Voltage-Operated Calcium ChannelsInhibitionNot available in searched literatureGastrointestinal Smooth Muscle[1][2][7]
Voltage-Operated Sodium ChannelsInhibitionNot available in searched literatureGastrointestinal Smooth Muscle / Nerve Fibers[1][2][9]

Table 2: Interaction of Mebeverine Hydrochloride with Muscarinic Receptors

Receptor SubtypeInteractionQuantitative Data (Ki)Tissue/Cell TypeReference
Muscarinic Acetylcholine Receptors (mAChRs)AntagonismNot available in searched literatureGastrointestinal Smooth Muscle[3][5][11]

Table 3: Comparative Potency of Mebeverine Hydrochloride

ComparatorEffectPotency ComparisonTissue/Cell TypeReference
PapaverineInhibition of peristaltic reflexThree times more potent than papaverineGuinea-pig ileum[1]
PapaverineSpasmolytic actionDecisively stronger than papaverineGastrointestinal tract[14]

Signaling Pathways and Logical Relationships

The multifaceted mechanism of mebeverine can be visualized through the following signaling pathway diagrams.

mebeverine_mechanism cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Na_channel Voltage-Gated Na+ Channel Na_influx Na+ Influx (Depolarization) Na_channel->Na_influx Ca_channel Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx mAChR Muscarinic Receptor (M3) Ca_release Ca2+ Release mAChR->Ca_release SR Sarcoplasmic Reticulum (SR) SR->Ca_release Contraction Muscle Contraction Ca_release->Contraction Ca_influx->Contraction Na_influx->Ca_channel Opens Mebeverine Mebeverine Mebeverine->Na_channel Blocks Mebeverine->Ca_channel Blocks Mebeverine->mAChR Antagonizes Mebeverine->Ca_release Inhibits ACh Acetylcholine (ACh) ACh->mAChR Activates organ_bath_workflow A Tissue Dissection (e.g., Guinea Pig Ileum) B Mounting in Organ Bath (37°C, Oxygenated Krebs Solution) A->B C Equilibration (60-90 min) B->C D Induce Contraction (e.g., Acetylcholine, KCl) C->D E Cumulative Addition of Mebeverine Hydrochloride D->E F Record Isometric Tension (Force Transducer) E->F G Data Analysis (Concentration-Response Curve) F->G patch_clamp_workflow A Isolate Single Smooth Muscle Cells B Form Giga-Seal with Patch Pipette A->B C Establish Whole-Cell Configuration B->C D Voltage Clamp Membrane Potential C->D E Record Baseline Ion Channel Currents D->E F Perfuse with Mebeverine Hydrochloride E->F G Record Ion Channel Currents in Presence of Drug F->G H Analyze Current Inhibition G->H calcium_imaging_workflow A Prepare Smooth Muscle Cells or Tissue B Load with Calcium- Sensitive Fluorescent Dye A->B C Mount on Fluorescence Microscope B->C D Record Baseline Fluorescence C->D E Apply Stimulus (e.g., Agonist) D->E F Apply Mebeverine Hydrochloride E->F G Acquire Fluorescence Images Over Time F->G H Analyze Changes in Intracellular Calcium G->H

References

Mebeverine Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of mebeverine hydrochloride, a prominent antispasmodic agent. The document details the historical context of its development, various synthetic pathways with comparative data, and the experimental protocols for key reactions. Furthermore, it elucidates the compound's mechanism of action through signaling pathway diagrams.

Discovery and Development

Mebeverine hydrochloride, a second-generation papaverine analog, was first registered in 1965.[1] Its discovery can be attributed to a team of researchers at N.V. Philips-Duphar in the Netherlands. The seminal work, documented in patents from the early 1960s, including the notable GB1009082A, was conducted by T. Kralt, H. O. Moes, A. Lindner, and W. J. Asma.[2][3] Their research focused on developing new compounds with potent musculotropic antispasmodic properties, aiming for direct action on the smooth muscle of the gastrointestinal tract with fewer of the systemic anticholinergic side effects associated with earlier drugs.[4][5]

Chemical Synthesis of Mebeverine Hydrochloride

The synthesis of mebeverine hydrochloride has evolved since its inception, with newer methods improving upon the original process in terms of yield, purity, and environmental impact.

Original Patented Synthesis (GB1009082A)

The initial synthesis of mebeverine hydrochloride, as disclosed in the 1965 patent, laid the groundwork for its production. This method, however, was associated with the formation of dimer impurities and utilized high volumes of reagents.[6]

Improved Synthetic Routes

Subsequent research has focused on optimizing the synthesis to enhance efficiency and commercial viability. A notable improved process achieves a high purity of ≥99.7% and an overall yield of 77%, a significant increase from earlier methods which reported yields of less than 46%.[6] This improved route is more economically and environmentally favorable.[6]

A comparative summary of various synthetic approaches is presented below:

ParameterOriginal Patented Method (Illustrative)Reported Manufacturing ProcessImproved Commercial Process
Starting Materials Veratric acid, 1,4-dibromobutane, 4-methoxyphenyl acetone, EthylamineVeratric acid, 4-methoxyphenyl acetone, Ethylamine, 4-bromobutyl acetateVeratric acid, 4-bromobutanol, 4-methoxyphenyl acetone, Aqueous ethylamine
Key Intermediates 4-bromobutyl 3,4-dimethoxybenzoate, N-ethyl-1-(4-methoxyphenyl)propan-2-amine4-bromobutyl 3,4-dimethoxybenzoate, N-ethyl-1-(4-methoxyphenyl)propan-2-amine4-bromobutyl 3,4-dimethoxybenzoate, N-ethyl-1-(4-methoxyphenyl)propan-2-amine
Overall Yield < 46%~46%77%
Purity (by HPLC) Not specified~90-94% (with alcohol impurity)≥ 99.7%
Key Reagents/Catalysts High volumes of 1,4-dibromobutane, Platinum catalystSodium borohydride, p-TsOHp-TsOH, Raney Ni, Hydrogen gas
Disadvantages Formation of dimer impurity, use of expensive catalyst, low yieldFormation of alcohol impurity (6-10%), moderate yield-

Below is a DOT language script for a Graphviz diagram illustrating an improved synthesis workflow for mebeverine hydrochloride.

G Improved Synthesis of Mebeverine Hydrochloride cluster_0 Stage 1: Esterification cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Dehydrohalogenation and Salt Formation A Veratric Acid C 4-bromobutyl 3,4-dimethoxybenzoate A->C p-TsOH, Toluene 105-110°C B 4-bromobutanol B->C G Mebeverine C->G Acetone 55-65°C D 4-methoxyphenyl acetone F N-ethyl-1-(4-methoxyphenyl)propan-2-amine D->F Raney Ni, H2 gas Methanol, 40-50°C E Aqueous ethylamine E->F F->G H Mebeverine Hydrochloride G->H i-PrOH HCl

Caption: An improved three-stage synthesis of Mebeverine Hydrochloride.

Experimental Protocols

Preparation of 4-bromobutyl 3,4-dimethoxybenzoate

To a solution of veratric acid (1.0 kg) in toluene (5.0 L), 4-bromobutanol (1.0 kg) and p-toluenesulfonic acid (0.25 kg) are added at 25-35°C. The reaction mixture is heated to 105-115°C and maintained for 10-15 hours. After completion, the mixture is cooled, and water (5.0 L) is added. The layers are separated, and the organic layer is evaporated under vacuum to yield the product.

Preparation of N-ethyl-1-(4-methoxyphenyl)propan-2-amine

In an autoclave, 4-methoxyphenyl acetone (100.0 g) is mixed with aqueous ethylamine (70%, 150.0 mL) and Raney Ni (10.0 g) in methanol (1000.0 mL) at 10-20°C. The mixture is subjected to a hydrogen pressure of 3-4 kg.

Preparation of Mebeverine Hydrochloride

A solution of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (1.0 kg) and 4-bromobutyl 3,4-dimethoxybenzoate (1.64 kg) in acetone (3.0 L) is heated to 55-65°C and maintained for 15-20 hours. After completion, isopropyl alcohol hydrochloride (0.75 L) is slowly added at 10-15°C. The precipitated solid is filtered, washed with acetone, and dried to yield mebeverine hydrochloride.[6]

Mechanism of Action

Mebeverine hydrochloride is a musculotropic antispasmodic with a direct action on the smooth muscle of the gastrointestinal tract, alleviating spasms without affecting normal gut motility.[5] Its mechanism of action is multifaceted and not fully elucidated, but it is understood to involve several pathways:

  • Inhibition of Calcium Influx: Mebeverine blocks calcium channels in smooth muscle cells, reducing the influx of calcium ions that are essential for muscle contraction, thereby leading to muscle relaxation.[7]

  • Modulation of Sodium Channels: It also affects sodium channels, which can alter the electrical activity of smooth muscle cells, leading to reduced excitability and fewer spasms.[7]

  • Local Anesthetic Effect: Mebeverine exhibits a local anesthetic effect, which helps in reducing the sensitivity of the gut muscles to stimuli that can trigger pain and spasms.[7]

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: It acts as an antagonist at muscarinic acetylcholine receptors, blocking the action of acetylcholine and inhibiting smooth muscle contraction.[6][8]

The following diagram illustrates the proposed signaling pathways for mebeverine's action.

G Proposed Mechanism of Action of Mebeverine cluster_0 Smooth Muscle Cell cluster_1 Ion Channels Mebeverine Mebeverine Ca_Channel Voltage-gated Ca2+ Channels Mebeverine->Ca_Channel Blocks Na_Channel Voltage-gated Na+ Channels Mebeverine->Na_Channel Modulates mAChR Muscarinic Acetylcholine Receptor (mAChR) Mebeverine->mAChR Antagonizes Contraction Muscle Contraction Ca_Channel->Contraction Ca2+ influx Relaxation Muscle Relaxation Ca_Channel->Relaxation Na_Channel->Contraction Depolarization Na_Channel->Relaxation mAChR->Contraction Acetylcholine binding mAChR->Relaxation

Caption: Multi-target mechanism of Mebeverine on smooth muscle cells.

Pharmacokinetic Properties

Mebeverine is rapidly and completely absorbed after oral administration. It is primarily metabolized by esterases into veratric acid and mebeverine alcohol. The main metabolite in plasma is demethylated carboxylic acid (DMAC).

The table below summarizes key pharmacokinetic parameters for different formulations of mebeverine.

Parameter135 mg Film-coated Tablet200 mg Modified-release Capsule
Cmax (ng/mL) of DMAC 1670Lower than plain tablet
tmax (h) of DMAC 1Later than plain tablet
Elimination half-life of DMAC (h) 2.45Longer than plain tablet
Accumulation No significant accumulation after multiple dosesNo significant accumulation after multiple doses

Data compiled from publicly available pharmacokinetic studies.

Conclusion

Mebeverine hydrochloride remains a significant therapeutic agent for the management of irritable bowel syndrome and related gastrointestinal spasmodic conditions. Its development from the initial patented synthesis to more efficient and environmentally friendly commercial processes highlights the advancements in pharmaceutical chemistry. The multifaceted mechanism of action, targeting multiple pathways to induce smooth muscle relaxation, underscores its efficacy. This guide provides a foundational technical understanding for researchers and professionals involved in the ongoing development and optimization of antispasmodic therapies.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its primary therapeutic effect lies in its direct action on the smooth muscle of the gastrointestinal tract, leading to a reduction in spasms and associated pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the multifaceted mechanism of action of mebeverine hydrochloride. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological studies. All quantitative data has been summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Structure

Mebeverine hydrochloride is the salt of mebeverine, a synthetic derivative of β-phenylethylamine. Its chemical structure is characterized by a substituted benzoic acid ester linked to a tertiary amine.

Table 1: Chemical Identifiers of Mebeverine Hydrochloride

IdentifierValueCitation
IUPAC Name 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride[1][2]
Chemical Formula C₂₅H₃₆ClNO₅[3]
Molecular Weight 466.02 g/mol [3]
CAS Number 2753-45-9[4]
PubChem CID 17683[3]
Synonyms Mebeverine HCl, Colofac, Duspatalin[3]

Physicochemical Properties

The physicochemical properties of mebeverine hydrochloride are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white or nearly white crystalline powder.

Table 2: Physicochemical Properties of Mebeverine Hydrochloride

PropertyValueCitation
Melting Point 105-107 °C[4]
Solubility Freely soluble in water and ethanol, practically insoluble in diethyl ether.[5]
pKa Not available in search results.
LogP (predicted) Not available in search results.

Pharmacokinetics and Metabolism

Mebeverine hydrochloride is rapidly and completely absorbed after oral administration. However, the parent drug is not detected in plasma due to extensive presystemic hydrolysis by esterases into its primary metabolites: mebeverine alcohol and veratric acid.[6][7] Veratric acid is further metabolized, and both metabolites are excreted in the urine.[6] The plasma protein binding of mebeverine is approximately 75%, primarily to albumin.[8]

Table 3: Pharmacokinetic Parameters of Mebeverine Hydrochloride

ParameterValueCitation
Bioavailability Very low for the parent compound due to extensive first-pass metabolism.[9]
Time to Peak Plasma Concentration (Tmax) ~1-3 hours for metabolites.[9]
Plasma Protein Binding Approximately 75%[8]
Metabolism Rapidly hydrolyzed by esterases to mebeverine alcohol and veratric acid.[6]
Elimination Half-life Not applicable for the parent drug due to rapid metabolism.
Excretion Primarily via urine as metabolites.[6]

Mechanism of Action

The spasmolytic effect of mebeverine hydrochloride is a result of its direct action on the smooth muscle cells of the gastrointestinal tract. Its mechanism is multifaceted and does not rely on a single pathway.[10][11]

  • Ion Channel Blockade: Mebeverine has been shown to block voltage-operated sodium channels, which reduces the excitability of smooth muscle cells.[12] It also inhibits calcium influx through L-type calcium channels, which is a critical step in muscle contraction.[10]

  • Local Anesthetic Effect: The blockade of sodium channels also contributes to a local anesthetic effect, which may help in reducing the perception of visceral pain.[10][13]

  • Muscarinic Receptor Antagonism: Mebeverine is considered a weak anticholinergic agent, suggesting some level of muscarinic receptor antagonism.[1] This action would counteract the contractile effects of acetylcholine in the gut.

  • Inhibition of Noradrenaline Reuptake: There is evidence to suggest that mebeverine can block the reuptake of noradrenaline, which could contribute to its smooth muscle relaxant effects.[2]

  • Phosphodiesterase Inhibition: A weak inhibitory effect on phosphodiesterases has also been proposed as a potential mechanism, which would lead to an increase in intracellular cyclic nucleotides and subsequent muscle relaxation.[14]

Signaling Pathway of Mebeverine Hydrochloride

The following diagram illustrates the proposed signaling pathways through which mebeverine hydrochloride exerts its spasmolytic effects on a smooth muscle cell.

Mebeverine_Signaling_Pathway cluster_inhibition Inhibitory Effects cluster_outcome Cellular Outcome Mebeverine Mebeverine HCl NaChannel Voltage-Gated Na+ Channel Mebeverine->NaChannel Blocks CaChannel L-type Ca2+ Channel Mebeverine->CaChannel Blocks MuscarinicReceptor Muscarinic Receptor (M3) Mebeverine->MuscarinicReceptor Antagonizes NoradrenalineTransporter Noradrenaline Transporter Mebeverine->NoradrenalineTransporter Inhibits Reuptake PDE Phosphodiesterase (PDE) Mebeverine->PDE Weakly Inhibits Depolarization Membrane Depolarization CaInflux Ca2+ Influx CaChannel->CaInflux Contraction Smooth Muscle Contraction MuscarinicReceptor->Contraction Stimulates Relaxation Smooth Muscle Relaxation NoradrenalineTransporter->Relaxation Promotes (via Noradrenaline) cAMP_cGMP ↑ cAMP/cGMP PDE->cAMP_cGMP Degrades Depolarization->CaChannel Opens CaInflux->Contraction Initiates ACh Acetylcholine ACh->MuscarinicReceptor Activates Noradrenaline Noradrenaline cAMP_cGMP->Relaxation Promotes

Caption: Proposed signaling pathways of mebeverine hydrochloride in smooth muscle cells.

Experimental Protocols

Detailed experimental protocols for the characterization of mebeverine hydrochloride are not extensively available in the public domain. However, based on the described mechanisms of action, the following outlines represent the general methodologies that would be employed.

General Workflow for In Vitro Characterization

The following diagram illustrates a general experimental workflow for the in vitro characterization of a compound like mebeverine hydrochloride.

Experimental_Workflow start Start synthesis Chemical Synthesis of Mebeverine HCl start->synthesis physchem Physicochemical Characterization (m.p., solubility, etc.) synthesis->physchem invitro_assays In Vitro Assays physchem->invitro_assays patch_clamp Patch-Clamp Electrophysiology (Ion Channel Blockade) invitro_assays->patch_clamp binding_assay Radioligand Binding Assay (Receptor Affinity) invitro_assays->binding_assay enzyme_assay Enzyme Inhibition Assay (e.g., PDE) invitro_assays->enzyme_assay muscle_strip Isolated Smooth Muscle Strip Assay (Functional Effect) invitro_assays->muscle_strip data_analysis Data Analysis (IC50, Ki, etc.) patch_clamp->data_analysis binding_assay->data_analysis enzyme_assay->data_analysis muscle_strip->data_analysis conclusion Conclusion on In Vitro Profile data_analysis->conclusion

Caption: General experimental workflow for in vitro characterization.

Synthesis of Mebeverine Hydrochloride

An efficient synthesis of mebeverine hydrochloride has been reported involving a three-stage process with an overall yield of 77%. The process is described as commercially feasible and environmentally favorable. A common synthetic route involves the reaction of 4-methoxyphenylacetone with aqueous ethylamine in the presence of a reducing agent, followed by reaction with a 4-halobutyl-3,4-dimethoxybenzoate and subsequent salt formation.[4]

Analytical Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the determination of mebeverine hydrochloride in bulk and pharmaceutical formulations.[15][16][17][18][19] These methods are validated for linearity, precision, accuracy, and robustness, making them suitable for quality control analysis.

Conclusion

Mebeverine hydrochloride is a well-established musculotropic antispasmodic agent with a complex mechanism of action that involves the modulation of multiple targets in gastrointestinal smooth muscle cells. Its chemical structure is optimized for rapid absorption and extensive metabolism, leading to a localized effect in the gut with minimal systemic side effects. While its efficacy in treating the symptoms of irritable bowel syndrome is clinically recognized, further research to elucidate the precise quantitative contributions of its various pharmacological actions would provide a more complete understanding of its therapeutic profile. This technical guide serves as a foundational resource for such future investigations.

References

An In-Depth Technical Guide to Early In Vitro Studies of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies that have elucidated the mechanism of action of mebeververine hydrochloride. Mebeverine is a musculotropic antispasmodic drug primarily used to alleviate symptoms of irritable bowel syndrome (IBS), such as abdominal pain and cramping, by acting directly on the smooth muscle of the gastrointestinal tract.[1][2][3] Unlike anticholinergic agents that can cause systemic side effects, mebeverine's activity is largely localized to the gut.[2][4]

The following sections detail the multifaceted mechanism of mebeverine and provide standardized protocols for the key experimental assays used in its early pharmacological evaluation.

Elucidation of In Vitro Mechanisms of Action

Early in vitro research has established that mebeverine hydrochloride does not operate through a single pathway but rather through a combination of effects on the smooth muscle cells of the gut. The exact mechanism is complex, but key actions include direct myotropic effects and modulation of ion channel activity.[2][5]

  • Direct Smooth Muscle Relaxation: Mebeverine exerts a direct antispasmodic effect on gastrointestinal smooth muscle, relaxing the muscle and relieving spasms without affecting normal intestinal motility.[5][6][7]

  • Ion Channel Modulation: A primary mechanism is the reduction of ion permeability in smooth muscle cells.[4][5] Mebeverine blocks voltage-operated calcium and sodium channels, which are critical for the initiation and propagation of muscle contraction.[8] By inhibiting calcium influx, it prevents the activation of contractile proteins.[8][9] Its effect on sodium channels contributes to a reduction in muscle cell excitability and a membrane-stabilizing, local anesthetic effect.[8][10][11]

  • Muscarinic Receptor Interaction: While not its primary mechanism, some studies suggest mebeverine also acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which can contribute to its spasmolytic properties.[4][6][7] One report noted an 84% inhibition of acetylcholine receptors.[5]

Section 1: Smooth Muscle Contractility Assays

Isolated organ bath experiments are a cornerstone of in vitro pharmacology, allowing for the study of tissue contractility in a controlled environment. The isolated guinea pig ileum is a classic preparation for evaluating the effects of antispasmodic agents due to its high sensitivity to spasmogens like acetylcholine and histamine.[12]

Experimental Protocol: Isolated Guinea Pig Ileum Assay

This protocol outlines the measurement of isometric contractions of guinea pig ileal smooth muscle to assess the spasmolytic activity of mebeverine.

  • Tissue Preparation:

    • A guinea pig is sacrificed via an approved humane method (e.g., blow to the head followed by exsanguination).[12]

    • The abdomen is opened, and the terminal portion of the ileum is identified and excised.[13]

    • A segment of the ileum (approximately 2-3 cm long) is cut and placed in a petri dish containing a physiological salt solution (e.g., Krebs-bicarbonate or Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[1][12][13]

    • The lumen is gently flushed with the physiological solution to remove its contents, and the surrounding mesenteric tissue is carefully trimmed.[12]

  • Tissue Mounting:

    • Threads are tied to each end of the ileum segment.[12]

    • The tissue is suspended in an organ bath (e.g., 30 ml volume) containing the physiological solution, continuously bubbled with carbogen and maintained at 37°C.[13]

    • The lower end is attached to a fixed tissue holder, and the upper end is connected to an isometric force-displacement transducer to record contractions.[13]

  • Equilibration and Viability Check:

    • A resting tension of 1 gram is applied to the tissue.[13]

    • The preparation is allowed to equilibrate for a period of 30 to 60 minutes, with the bath solution being replaced every 15-20 minutes.[12][13]

  • Experimental Procedure:

    • A spasmogen (e.g., acetylcholine, histamine, or barium chloride) is added to the organ bath to induce a submaximal contraction.

    • Once the contraction plateaus, the tissue is washed with fresh physiological solution until it returns to the baseline resting tension.[13]

    • To test the effect of mebeverine, the tissue is pre-incubated with a specific concentration of mebeverine hydrochloride for a set period before the re-introduction of the spasmogen.

    • The resulting contraction is recorded. The difference in the contractile response in the absence and presence of mebeverine indicates its spasmolytic activity.

    • A cumulative or non-cumulative concentration-response curve is constructed by testing a range of mebeverine concentrations.[13]

  • Data Analysis:

    • The contractile force is measured in grams or millinewtons.

    • The inhibitory effect of mebeverine is typically expressed as a percentage reduction of the spasmogen-induced contraction.

    • From the concentration-response curve, key parameters like the IC₅₀ (the concentration of mebeverine that causes 50% inhibition of the maximal contraction) can be calculated.

Data Presentation

The following table summarizes the type of quantitative data obtained from smooth muscle contractility assays. Specific IC₅₀ values for mebeverine from early in vitro studies are not consistently reported in the reviewed literature; however, some studies provide percentage inhibition against specific spasmogens.

ParameterSpasmogenMebeverine HCl EffectReference
% Antagonism Acetylcholine66.2%
% Antagonism Barium Chloride93.45%
IC₅₀ VariousData not specified in reviewed literature-

Visualizations

G Workflow: Isolated Tissue Bath Assay cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Contraction Measurement cluster_analysis Data Analysis p1 Sacrifice Animal (Guinea Pig) p2 Excise Terminal Ileum p1->p2 p3 Clean & Segment (2-3 cm pieces) p2->p3 s1 Mount Tissue in Organ Bath p3->s1 s2 Connect to Transducer s1->s2 s3 Apply 1g Tension & Equilibrate (30-60 min) s2->s3 e1 Induce Contraction (e.g., Acetylcholine) s3->e1 e2 Record Response e1->e2 e3 Wash Tissue e2->e3 e4 Pre-incubate with Mebeverine HCl e3->e4 e5 Re-induce Contraction e4->e5 e6 Record Inhibited Response e5->e6 a1 Calculate % Inhibition e6->a1 a2 Determine IC50 Value a1->a2 G Signaling Pathway: Smooth Muscle Contraction & Mebeverine Action Spasmogen Spasmogen (e.g., Acetylcholine) Receptor Muscarinic Receptor Spasmogen->Receptor Depolarization Membrane Depolarization Receptor->Depolarization VGSC Voltage-Gated Na+ Channels (VGSC) Depolarization->VGSC AP Propagation VGCC Voltage-Gated L-Type Ca2+ Channels (VGCC) Depolarization->VGCC VGSC->Depolarization AP Propagation Ca_Influx Ca2+ Influx VGCC->Ca_Influx SR Sarcoplasmic Reticulum (SR) Ca_Influx->SR Induces Ca_Cytosol ↑ Cytosolic [Ca2+] Ca_Influx->Ca_Cytosol Ca_Release Ca2+ Release (CICR) SR->Ca_Release Ca_Release->Ca_Cytosol Calmodulin Calmodulin Activation Ca_Cytosol->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Myosin Phosphorylation & Smooth Muscle Contraction MLCK->Contraction Mebeverine Mebeverine HCl Mebeverine->Receptor Antagonizes Mebeverine->VGSC Blocks Mebeverine->VGCC Blocks G Workflow: Whole-Cell Patch Clamp Assay cluster_prep Preparation cluster_patch Patching & Recording cluster_drug Drug Application cluster_analysis Data Analysis p1 Culture Cells Expressing Target Ion Channel p2 Prepare External & Internal Solutions p1->p2 p3 Pull Glass Micropipette p2->p3 s1 Approach Cell with Pipette p3->s1 s2 Form Giga-Seal (>1 GΩ) s1->s2 s3 Rupture Membrane to Achieve Whole-Cell Mode s2->s3 s4 Apply Voltage Protocol & Record Baseline Current s3->s4 e1 Perfuse Cell with Mebeverine HCl Solution s4->e1 e2 Allow Incubation (e.g., 5 min) e1->e2 e3 Apply Voltage Protocol & Record Inhibited Current e2->e3 a1 Measure Peak Current Before & After Drug e3->a1 a2 Generate Dose-Response Curve a1->a2 a3 Calculate IC50 Value a2->a3 G Workflow: Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Setup cluster_sep Separation & Detection cluster_analysis Data Analysis p1 Homogenize Tissue or Cells p2 Isolate Membranes via Centrifugation p1->p2 p3 Determine Protein Concentration p2->p3 s1 Pipette into 96-well Plate: - Total Binding - Non-Specific Binding - Competitor (Mebeverine) p3->s1 s2 Add Radioligand & Membranes s1->s2 s3 Incubate to Reach Equilibrium (e.g., 60 min) s2->s3 e1 Rapid Vacuum Filtration (GF/C filters) s3->e1 e2 Wash Filters e1->e2 e3 Add Scintillation Cocktail e2->e3 e4 Count Radioactivity (CPM) e3->e4 a1 Calculate Specific Binding e4->a1 a2 Plot Competition Curve a1->a2 a3 Determine IC50 & Ki Values a2->a3

References

Pharmacological profile of mebeverine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of Mebeverine Hydrochloride

Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2][3] Its primary therapeutic action is the direct relaxation of the smooth muscle of the gastrointestinal (GI) tract, particularly the colon, without affecting normal gut motility.[4][5][6][7] Unlike traditional anticholinergic agents, mebeverine is largely devoid of systemic atropine-like side effects, making it a well-tolerated option for long-term management of GI spasms.[4][6][8] This document provides a comprehensive overview of the pharmacological profile of mebeverine, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical data, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The precise mechanism of action of mebeverine hydrochloride is not fully elucidated but is understood to be multifaceted, targeting the GI smooth muscle locally with minimal systemic effects.[1][4] Several key processes have been identified that contribute to its spasmolytic activity.[1][5][6][9]

  • Modulation of Ion Channels: A primary action of mebeverine is the reduction of ion channel permeability in smooth muscle cells (myocytes).[4][5][6][9] It inhibits the influx of calcium ions (Ca²⁺), which are crucial for initiating muscle contraction.[1][10] By blocking these calcium channels, mebeverine prevents the replenishment of intracellular calcium stores, thereby inducing muscle relaxation and preventing spasms.[1][10][11] It also modulates sodium channels, which reduces muscle cell excitability and decreases the frequency of spasms.[1]

  • Local Anesthetic Effect: Mebeverine exhibits a potent local anesthetic activity, which contributes to reducing the sensitivity of gut muscles to stimuli that might otherwise trigger painful spasms.[1][4][12]

  • Blockade of Noradrenaline Reuptake: The compound has been shown to block the reuptake of noradrenaline at sympathetic nerve endings.[5][12][13]

  • Weak Antimuscarinic and Phosphodiesterase Inhibition: Mebeverine has weak antimuscarinic (anticholinergic) properties, binding to and blocking muscarinic receptors on smooth muscle cells.[4][11][13][14] Its activity is significantly less than that of atropine (less than 0.001 times), which accounts for the absence of typical anticholinergic side effects.[12] Additionally, a weak inhibitory effect on phosphodiesterase has been noted.[4][5][6][9]

These combined actions result in a direct, localized relaxing effect on the GI smooth muscle.

Mebeverine_MoA cluster_0 GI Smooth Muscle Cell cluster_1 Mebeverine HCl Actions Na_Channel Sodium Channels Contraction Muscle Contraction / Spasm Na_Channel->Contraction Reduces Excitability Ca_Channel Calcium Channels Intra_Ca Intracellular Ca²⁺ Stores Ca_Channel->Intra_Ca Replenishment Muscarinic_Receptor Muscarinic Receptors Muscarinic_Receptor->Contraction Reduces Stimulation Intra_Ca->Contraction Triggers Relaxation Smooth Muscle Relaxation Contraction->Relaxation Mebeverine Mebeverine HCl Mebeverine->Na_Channel Blocks Mebeverine->Ca_Channel Blocks Influx Mebeverine->Muscarinic_Receptor Weak Blockade Mebeverine->Intra_Ca Prevents Refilling

Fig. 1: Proposed multifaceted mechanism of action for mebeverine hydrochloride.

Pharmacokinetics

Mebeverine hydrochloride is rapidly and completely absorbed following oral administration.[4][5][6][9] However, the parent drug is not detected in plasma as it undergoes extensive and rapid first-pass metabolism, primarily through hydrolysis by esterases.[15]

Absorption and Metabolism

The primary metabolic pathway is the hydrolysis of the ester bond, splitting mebeverine into veratric acid and mebeverine alcohol.[4][6][9][16] Mebeverine alcohol is further metabolized in the liver, with its main metabolite in plasma being demethylated carboxylic acid (DMAC), also referred to as mebeverine acid.[4][6][17] Peak plasma concentrations of mebeverine acid are approximately 1000-fold higher than those of mebeverine alcohol.[17] The metabolites are almost completely excreted via the urine.[4][16]

Mebeverine_Metabolism Mebeverine Mebeverine HCl (Oral Admin) Absorption Rapid GI Absorption Mebeverine->Absorption Metabolism First-Pass Metabolism (Esterases) Absorption->Metabolism Veratric_Acid Veratric Acid Metabolism->Veratric_Acid Mebeverine_Alcohol Mebeverine Alcohol Metabolism->Mebeverine_Alcohol Excretion Renal Excretion (Urine) Veratric_Acid->Excretion DMAC Demethylated Carboxylic Acid (DMAC) (Main Plasma Metabolite) Mebeverine_Alcohol->DMAC Oxidation MAC Carboxylic Acid (MAC) Mebeverine_Alcohol->MAC Oxidation DMAC->Excretion MAC->Excretion

Fig. 2: Metabolic pathway of mebeverine hydrochloride following oral administration.
Pharmacokinetic Parameters

Pharmacokinetic parameters primarily relate to the main metabolite, DMAC.[4][6] These parameters vary between standard film-coated tablets and modified-release capsule formulations.

Table 1: Pharmacokinetic Parameters of Mebeverine Metabolite (DMAC)

Formulation Dose Cmax (ng/mL) Tmax (hours) Elimination Half-life (t½) (hours)
Film-coated Tablet 135 mg 1670 ~ 1 2.45

| Modified-release Capsule | 200 mg | 804 | ~ 3 | 5.77 |

Data sourced from product characteristics summaries.[4][6][18]

Distribution and Excretion

After multiple doses, no significant accumulation of mebeverine occurs.[4][6][18] Approximately 75% of the drug is bound to human serum albumin.[12] Excretion is almost entirely in the form of metabolites, with about 95% eliminated through the urine.[9]

A study in healthy volunteers who received a 270 mg oral dose identified several urinary metabolites. The excretion profile highlights the extensive metabolism of the parent compound.

Table 2: Urinary Excretion of Mebeverine Metabolites (24h post-270 mg dose)

Metabolite Percentage of Dose Excreted
Veratric acid 32%
Isovanillic acid 6.5%
Vanillic acid 2.7%
4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol 2.1%

| 4-(ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino)butan-1-ol | 0.9% |

Data from a study on urinary metabolites.[16][19] The total excretion of the acid moiety was 97.6%, while the alcohol moiety accounted for 5.5%.[16][19]

Pharmacodynamics

Mebeverine is a direct-acting musculotropic agent, meaning it exerts its effect directly on the smooth muscle tissue of the GI tract rather than through the autonomic nervous system.[4][12] In vivo and in vitro studies have demonstrated its potent spasmolytic activity.

  • Potency: In various animal models, mebeverine was found to be three to five times more potent than papaverine in blocking smooth muscle spasms.[12] In relieving carbachol-induced spasm of the sphincter of Oddi in rabbits, it was twenty times more active than papaverine.[12]

  • Selectivity: The spasmolytic activity is observed throughout the GI tract but appears to be more pronounced on colonic smooth muscle.[12] Importantly, mebeverine has only minor effects on normal intestinal peristalsis, acting primarily when hypermotility is present.[12]

  • Systemic Effects: Mebeverine is practically free of peripheral anticholinergic effects and does not exhibit central nervous system depressant or analgesic effects.[12] High doses in animal studies have shown some central nervous involvement, such as tremors and convulsions.[4][6]

Clinical Efficacy and Safety

Mebeverine is indicated for the symptomatic treatment of abdominal pain and cramps, persistent diarrhea, and flatulence associated with IBS.[20]

Efficacy

The clinical efficacy of mebeverine has been evaluated in numerous trials, though results from systematic reviews and meta-analyses have been mixed.

  • A 2022 systematic review concluded that mebeverine is an effective and safe therapeutic option for IBS, associated with a reduction in abdominal pain, distension, and abnormal bowel habits.[7] Six of the reviewed studies reported a significant decrease in abdominal pain (p-values from <0.05 to <0.001).[7]

  • Conversely, an earlier meta-analysis found that the clinical improvement and relief of abdominal pain with mebeverine were not statistically significant compared to placebo.[8] The pooled relative risk (RR) for clinical improvement was 1.13 (95% CI: 0.59-2.16) and for relief of abdominal pain was 1.33 (95% CI: 0.92-1.93).[8]

  • Studies comparing the 200 mg modified-release (MR) capsule (twice daily) to the 135 mg standard tablet (three times daily) have found them to be therapeutically equivalent in efficacy, with the MR formulation potentially improving patient compliance.[8][18][21]

Safety and Tolerability

Mebeverine is generally well-tolerated, with an incidence of side effects not shown to be higher than that of a placebo.[7][8]

  • Adverse Effects: Reported adverse effects are rare but can include hypersensitivity and allergic reactions, skin disorders (hives, rash, angioedema), and immune system disorders.[5][20]

  • Drug Interactions: No formal interaction studies have been performed, except with alcohol, where no interaction was found.[4] Caution is advised when co-administering with other anticholinergic drugs.[2] Some sources suggest potential interactions that could decrease the therapeutic efficacy of mebeverine when combined with mefloquine, mianserin, or pregabalin, or decrease the serum concentration of mebeverine when combined with orlistat.[22]

  • Contraindications: Mebeverine is contraindicated in individuals with a known hypersensitivity to the drug.[12]

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of pharmacological agents. The following sections summarize methodologies commonly cited in mebeverine research.

In Vitro Dissolution Studies

These studies are crucial for characterizing the release profile of different formulations, particularly for developing colon-targeted delivery systems.[23][24][25]

  • Methodology:

    • Apparatus: A USP rotating paddle apparatus (Type II) is typically used.

    • Conditions: Stirring rate is set (e.g., 100 rpm) at a constant temperature (37 ± 0.5°C).

    • Dissolution Media: To simulate the GI tract, a sequential pH change is employed. For example, tablets are first placed in 0.1 N HCl (pH 1.2) for 2 hours (gastric simulation), followed by a phosphate buffer of pH 6.8 or 7.4 for subsequent hours (intestinal simulation).[24][25]

    • Sampling: Aliquots of the dissolution medium are withdrawn at regular intervals and replaced with fresh medium.

    • Analysis: The concentration of mebeverine HCl in the samples is determined, typically by UV-Vis spectrophotometry at a specific wavelength (e.g., 263 nm).[24]

Dissolution_Workflow Start Start: Place Tablet in USP II Apparatus Step1 Phase 1: Gastric Simulation Medium: 0.1 N HCl (pH 1.2) Duration: 2 hours Start->Step1 Step2 Phase 2: Intestinal Simulation Medium: Phosphate Buffer (pH 6.8) Duration: 8+ hours Step1->Step2 Change Medium Sample Withdraw Aliquots at Timed Intervals Step2->Sample Analyze Analyze Samples via UV-Vis Spectrophotometry (263 nm) Sample->Analyze Plot Plot Drug Release (%) vs. Time Analyze->Plot

Fig. 3: General experimental workflow for an in vitro dissolution study of mebeverine.
Animal Studies

Animal models are used to investigate pharmacodynamic properties and toxicity.

  • Spasmolytic Activity Model:

    • Animal Model: Male Wistar albino rats (e.g., 250–280 g) are commonly used.[26]

    • Tissue Preparation: Smooth muscle strips are dissected from a specific GI region (e.g., corpus gastric muscle or jejunum).[27][28]

    • Experimental Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, aerated, and maintained at 37°C. Contractions are recorded using an isometric force transducer.

    • Procedure: A spasmogen (e.g., carbachol, bethanechol) is added to induce contraction. The inhibitory effect of mebeverine at various concentrations is then measured against the induced spasm.

  • Toxicity Studies: Repeat-dose toxicity studies in animals have been conducted via oral and parenteral routes.[4] A study on pregnant white rats investigated histological effects by administering mebeverine (0.96 mg/kg) via intraperitoneal injection from day 2 to day 20 of pregnancy.[29][30]

Clinical Trial Protocols

Human clinical trials are designed to evaluate efficacy and safety. A typical protocol for an IBS trial is as follows:

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[31]

  • Patient Population: Adults or children (e.g., 12-18 years) diagnosed with IBS according to established criteria (e.g., Rome IV).[31]

  • Procedure:

    • Screening/Baseline: Patients undergo a baseline period (e.g., 4 weeks) to record symptom frequency and severity.[31][32]

    • Randomization: Eligible patients are randomly assigned to receive either mebeverine (e.g., 200 mg MR twice daily) or a matching placebo.[31]

    • Treatment Period: The treatment phase lasts for a defined duration (e.g., 8-12 weeks).[31][33]

    • Endpoints: The primary outcome is often the proportion of patients achieving a significant reduction (e.g., >50%) in abdominal pain intensity and frequency. Secondary outcomes can include changes in quality of life, stool consistency, and global symptom assessment.[31][33]

    • Data Analysis: Per-protocol and intention-to-treat (ITT) analyses are conducted to compare the response rates between the mebeverine and placebo groups.[33]

Clinical_Trial_Workflow Recruitment Patient Recruitment (e.g., IBS by Rome IV criteria) Baseline Baseline Period (4 weeks) - Symptom Diary - Lab Testing Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Mebeverine HCl (e.g., 200mg MR BID) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Treatment Treatment Period (8-12 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up & Data Collection - Pain Scores - Global Assessment Treatment->FollowUp Analysis Statistical Analysis (ITT & Per-Protocol) FollowUp->Analysis

Fig. 4: A simplified workflow for a randomized controlled trial of mebeverine in IBS.

Conclusion

Mebeverine hydrochloride is a musculotropic antispasmodic with a complex, multifaceted mechanism of action that provides direct, localized relaxation of gastrointestinal smooth muscle. Its pharmacokinetic profile is characterized by rapid absorption and extensive first-pass metabolism, resulting in negligible systemic exposure to the parent drug and a low incidence of anticholinergic side effects. While clinical trial data on its efficacy relative to placebo have been variable across different meta-analyses, it remains a widely used and well-tolerated first-line agent for the symptomatic relief of irritable bowel syndrome. Further research into its specific interactions with ion channels and receptors will continue to refine the understanding of this important therapeutic agent.

References

Investigation into the Anticholinergic Properties of Mebeverine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the management of irritable bowel syndrome (IBS). Its primary mechanism of action is understood to be a direct effect on the smooth muscle cells of the gastrointestinal tract, leading to muscle relaxation and symptomatic relief.[1][2] While often classified broadly as an anticholinergic agent, the extent and clinical significance of its interaction with muscarinic acetylcholine receptors (mAChRs) are subject to debate. Several sources indicate that mebeverine does not exhibit the systemic anticholinergic side effects commonly associated with classical antagonists like atropine.[3][4] This technical guide provides an in-depth examination of the methodologies used to investigate the anticholinergic properties of pharmaceutical compounds, using mebeverine hydrochloride as a case study. It details the experimental protocols for receptor binding and functional assays and outlines the key signaling pathways associated with muscarinic receptors. While specific, high-affinity binding data for mebeverine is not prevalent in publicly accessible literature—suggesting its antimuscarinic effects may be weak or not its principal mechanism[1]—this guide serves as a comprehensive resource for researchers aiming to conduct such investigations.

Introduction to Mebeverine Hydrochloride

Mebeverine is a second-generation antispasmodic that exerts its primary effects directly on the smooth muscle of the gut.[1][2] Its therapeutic action in IBS is attributed to its ability to alleviate cramps and spasms.[5][6] The proposed mechanisms of action for mebeverine are multifaceted and include the modulation of ion channels, such as a decrease in the permeability of calcium and sodium channels, a local anesthetic effect, and potential weak antimuscarinic activity.[1][3][7] Unlike traditional anticholinergic drugs, mebeverine is noted for its lack of significant systemic side effects like dry mouth, blurred vision, or urinary retention, which points to a more localized action within the gastrointestinal tract or a low affinity for systemic muscarinic receptors.[2][3]

Muscarinic Acetylcholine Receptors and Signaling

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes, M1 through M5, which are coupled to different G proteins and initiate distinct intracellular signaling cascades.[8]

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). In smooth muscle, the elevated intracellular calcium is a primary trigger for contraction.[2][9]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. This action leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[9] In cardiac tissue, M2 receptor activation also leads to the opening of potassium channels, causing hyperpolarization and a decrease in heart rate.

Signaling Pathway Diagrams

Gq_11_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M_Receptor M1, M3, M5 Receptor Gq11 Gq/11 Protein M_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response mediates PKC->Response phosphorylates targets ACh Acetylcholine ACh->M_Receptor binds Gi_o_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M_Receptor M2, M4 Receptor Gio Gi/o Protein M_Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (Inhibition) PKA->Response phosphorylates targets ACh Acetylcholine ACh->M_Receptor binds Radioligand_Assay_Workflow Prep 1. Prepare Receptor Source (Tissue Homogenate or Cell Membranes) Incubate 2. Incubate Membranes + Radioligand + Test Compound Prep->Incubate Filter 3. Separate Bound/Free Ligand (Rapid Filtration) Incubate->Filter Count 4. Measure Radioactivity (Scintillation Counting) Filter->Count Analyze 5. Data Analysis (Calculate IC50 and Ki) Count->Analyze Functional_Assay_Workflow Prep 1. Prepare & Mount Tissue (e.g., Guinea Pig Ileum) Equil 2. Equilibrate & Test Viability Prep->Equil Agonist_DR 3. Generate Control Agonist Dose-Response Curve Equil->Agonist_DR Antagonist_Inc 4. Incubate with Antagonist (e.g., Mebeverine) Agonist_DR->Antagonist_Inc Repeat_DR 5. Generate Agonist Dose-Response Curve in Presence of Antagonist Antagonist_Inc->Repeat_DR Analyze 6. Data Analysis (Schild Plot to determine pA2) Repeat_DR->Analyze

References

An In-depth Technical Guide on the Molecular Targets of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional bowel disorders. Its primary therapeutic effect is the direct relaxation of gastrointestinal smooth muscle, alleviating cramps and spasms. This technical guide provides a comprehensive overview of the molecular targets of mebeverine, detailing its multifaceted mechanism of action. The primary targets include voltage-gated ion channels and cell surface receptors. Mebeverine functions as a blocker of L-type calcium channels and voltage-operated sodium channels, and exhibits antagonist activity at muscarinic and alpha-1 adrenergic receptors. Furthermore, it is suggested to have weak phosphodiesterase inhibitory and local anesthetic properties. This document synthesizes the available quantitative data on these interactions, presents detailed experimental protocols for their investigation, and visualizes the associated signaling pathways.

Introduction

Mebeverine hydrochloride is a second-generation papaverine analogue with a high degree of specificity for the smooth muscle of the gastrointestinal (GI) tract.[1] Unlike traditional anticholinergic antispasmodics, mebeverine is largely devoid of systemic atropine-like side effects, making it a well-tolerated option for long-term management of IBS.[1] Its therapeutic efficacy stems from a complex interplay with multiple molecular targets involved in the regulation of smooth muscle contractility. This guide aims to provide a detailed technical resource on these targets for researchers and professionals in drug development.

Primary Molecular Targets

The spasmolytic action of mebeverine hydrochloride is not attributed to a single mechanism but rather to a combination of effects on several key molecular components of smooth muscle cells.

Ion Channels

Mebeverine's primary mechanism of action involves the modulation of ion channel activity, which is crucial for regulating smooth muscle cell excitability and contraction.

Inhibition of calcium influx into colonic smooth muscle cells is a cornerstone of mebeverine's relaxant effect.[1] By blocking L-type voltage-gated calcium channels, mebeverine reduces the intracellular calcium concentration required for the activation of the contractile machinery.[1][2]

Mebeverine also targets voltage-operated sodium channels in the GI tract.[3][4][5][6] This action contributes to its local anesthetic effect and reduces the excitability of enteric neurons and smooth muscle cells, thereby decreasing the likelihood of spasms.[4][6][7]

G-Protein Coupled Receptors (GPCRs)

Mebeverine interacts with several GPCRs that play a significant role in modulating GI motility.

Mebeverine exhibits anticholinergic properties by acting as an antagonist at muscarinic receptors, primarily the M3 subtype, which is abundant in the GI tract and mediates smooth muscle contraction.[8][9][10][11][12] Studies have shown that mebeverine at a concentration of 6x10⁻⁶ M demonstrates atropine-like properties, indicating its ability to competitively inhibit the action of acetylcholine.[3]

Mebeverine has been shown to inhibit α1-adrenergic receptors.[3] These receptors are involved in the sympathetic regulation of GI motility, and their inhibition by mebeverine can contribute to its overall spasmolytic effect.

Other Potential Targets

There is some evidence to suggest that mebeverine may have a weak inhibitory effect on phosphodiesterases, enzymes that degrade cyclic nucleotides like cAMP.[13][14] Inhibition of PDEs would lead to increased intracellular cAMP levels, promoting smooth muscle relaxation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of mebeverine hydrochloride with its molecular targets. Note: Specific IC50 and Ki values for mebeverine are not consistently reported in publicly available literature, reflecting a gap in the detailed pharmacological profiling of this established drug.

Table 1: Receptor and Channel Interaction Data for Mebeverine Hydrochloride

TargetParameterValueSpecies/TissueReference
Muscarinic ReceptorsFunctional AntagonismAtropine-like properties at 6x10⁻⁶ MGuinea pig ileum[3]

Table 2: Comparative IC50 Values for L-Type Calcium Channel Blockers in Canine Colonic Smooth Muscle

CompoundIC50 (Cholinergic Response)IC50 (Spontaneous Contraction)Reference
Pinaverium1.0 x 10⁻⁶ M3.8 x 10⁻⁶ M[15]
Diltiazem4.1 x 10⁻⁷ M9.7 x 10⁻⁷ M[15]
D6005.3 x 10⁻⁷ M8.0 x 10⁻⁷ M[15]

Signaling Pathways

Mebeverine's interaction with its molecular targets modulates several key signaling pathways that control smooth muscle contraction and relaxation.

mebeverine_signaling Mebeverine Mebeverine L_type_Ca_Channel L-Type Ca2+ Channel Mebeverine->L_type_Ca_Channel Blocks Na_Channel Voltage-Gated Na+ Channel Mebeverine->Na_Channel Blocks mAChR Muscarinic Receptor (M3) Mebeverine->mAChR Antagonizes Alpha1_AR Alpha-1 Adrenergic Receptor Mebeverine->Alpha1_AR Antagonizes Relaxation Smooth Muscle Relaxation Mebeverine->Relaxation Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates Na_influx Na+ Influx & Depolarization Na_Channel->Na_influx PLC_activation PLC Activation mAChR->PLC_activation Alpha1_AR->PLC_activation Contraction Smooth Muscle Contraction Ca_influx->Contraction Na_influx->L_type_Ca_Channel Opens IP3_DAG IP3 & DAG Production PLC_activation->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Ca_release->Contraction ACh Acetylcholine ACh->mAChR Activates NE Norepinephrine NE->Alpha1_AR Activates

Signaling pathways affected by mebeverine.

Experimental Protocols

This section outlines methodologies for key experiments to characterize the interaction of mebeverine with its molecular targets.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of mebeverine for muscarinic receptors in guinea pig ileum membranes.

Materials:

  • Guinea pig ileum

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • Non-specific binding agent (e.g., atropine)

  • Mebeverine hydrochloride solutions of varying concentrations

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig ileum in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration, and either buffer (for total binding), excess atropine (for non-specific binding), or varying concentrations of mebeverine.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the mebeverine concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Guinea Pig Ileum Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge & Wash Homogenize->Centrifuge Membranes Resuspend Membranes Centrifuge->Membranes Combine Combine Membranes, Radioligand & Mebeverine Membranes->Combine Incubate Incubate to Equilibrium Combine->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Workflow for radioligand binding assay.
Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol is for assessing the inhibitory effect of mebeverine on voltage-gated calcium or sodium channels in isolated colonic smooth muscle cells.

Materials:

  • Isolated colonic smooth muscle cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Pipettes and pipette puller

  • Extracellular and intracellular solutions

  • Mebeverine hydrochloride solutions

Procedure:

  • Cell Preparation: Isolate single smooth muscle cells from colonic tissue using enzymatic digestion.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a voltage protocol to elicit the ion current of interest (e.g., a depolarizing step to activate L-type Ca²⁺ channels or Na⁺ channels).

  • Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of mebeverine.

  • Data Acquisition: Record the ion currents before, during, and after the application of mebeverine.

  • Data Analysis: Measure the peak current amplitude in the absence and presence of different concentrations of mebeverine. Plot the percentage of current inhibition against the logarithm of the mebeverine concentration to determine the IC50 value.

patch_clamp_workflow cluster_setup Setup cluster_recording Recording cluster_analysis Data Analysis Isolate_Cells Isolate Smooth Muscle Cells Establish_Patch Establish Whole-Cell Patch-Clamp Isolate_Cells->Establish_Patch Apply_Voltage Apply Voltage Protocol Establish_Patch->Apply_Voltage Record_Baseline Record Baseline Current Apply_Voltage->Record_Baseline Apply_Mebeverine Perfuse with Mebeverine Record_Baseline->Apply_Mebeverine Record_Blocked Record Blocked Current Apply_Mebeverine->Record_Blocked Measure_Inhibition Measure Current Inhibition Record_Blocked->Measure_Inhibition Plot_Curve Plot Dose-Response Curve Measure_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for patch-clamp electrophysiology.
Isolated Tissue Bath for Functional Spasmolytic Activity

This protocol assesses the functional antagonism of mebeverine on agonist-induced contractions of isolated guinea pig ileum.

Materials:

  • Guinea pig ileum segment

  • Organ bath with physiological salt solution (e.g., Tyrode's solution)

  • Isotonic transducer and data acquisition system

  • Contractile agonist (e.g., acetylcholine, carbachol)

  • Mebeverine hydrochloride solutions

Procedure:

  • Tissue Preparation: Mount a segment of guinea pig ileum in an organ bath containing aerated physiological salt solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Agonist-Induced Contraction: Generate a cumulative concentration-response curve for the contractile agonist.

  • Mebeverine Incubation: Wash the tissue and incubate with a fixed concentration of mebeverine for a set period.

  • Repeat Agonist Curve: In the presence of mebeverine, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of mebeverine. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from a Schild plot to quantify the antagonist potency.

Conclusion

Mebeverine hydrochloride exerts its spasmolytic effects through a multi-target mechanism, primarily involving the blockade of L-type calcium and voltage-gated sodium channels, as well as antagonism of muscarinic and alpha-1 adrenergic receptors. This multifaceted pharmacology contributes to its efficacy in treating the symptoms of irritable bowel syndrome with a favorable side-effect profile. Further research to precisely quantify the binding affinities and inhibitory concentrations of mebeverine for its various targets will provide a more complete understanding of its pharmacological profile and may aid in the development of future gastrointestinal therapeutics. The experimental protocols detailed in this guide provide a framework for such investigations.

References

Methodological & Application

Application Notes and Protocols for Mebeverine Hydrochloride in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages and experimental protocols for mebeverine hydrochloride in various in vivo animal models relevant to the study of Irritable Bowel Syndrome (IBS) and other gastrointestinal motility disorders.

Mechanism of Action

Mebeverine hydrochloride is a musculotropic antispasmodic agent that exerts its primary effects directly on the smooth muscle of the gastrointestinal tract, particularly the colon.[1][2] Its mechanism of action is multifaceted and involves several key pathways:

  • Modulation of Ion Channels: Mebeverine has been shown to block calcium and sodium ion channels in smooth muscle cells.[3] By inhibiting calcium influx, it reduces muscle contractility and alleviates spasms.[3] Its effect on sodium channels contributes to a local anesthetic effect, which can reduce visceral sensitivity.[3]

  • Antagonism of Muscarinic Acetylcholine Receptors (mAChRs): Mebeverine acts as an antagonist at mAChRs, which are involved in mediating the contractile effects of acetylcholine in the gut.[4]

  • Inhibition of Noradrenaline Reuptake: The drug may also potentiate sympathetic inhibitory influences by blocking the reuptake of noradrenaline at sympathetic nerve endings.

This combination of actions allows mebeverine to relieve gastrointestinal spasms and associated pain without significantly affecting normal gut motility.[1]

Signaling Pathway of Mebeverine Hydrochloride in Gastrointestinal Smooth Muscle Cells

mebeverine_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ach Acetylcholine mAChR mAChR Ach->mAChR Binds Mebeverine_ext Mebeverine Mebeverine_ext->mAChR Antagonizes Ca_channel Ca²⁺ Channel Mebeverine_ext->Ca_channel Blocks Na_channel Na⁺ Channel Mebeverine_ext->Na_channel Blocks Ca_ion Ca²⁺ Influx mAChR->Ca_ion Activates Relaxation Muscle Relaxation Reduced_Excitability Reduced Excitability Na_channel->Reduced_Excitability Leads to Contraction Muscle Contraction Ca_ion->Contraction Leads to

Caption: Mebeverine's mechanism in smooth muscle cells.

Dosage of Mebeverine Hydrochloride in Animal Studies

The following table summarizes the dosages of mebeverine hydrochloride used in various animal models. It is crucial to note that the optimal dose can vary depending on the specific animal model, the strain of the animal, and the intended therapeutic effect. Therefore, pilot studies are recommended to determine the most effective and well-tolerated dose for a particular experimental setup.

Animal ModelSpeciesRoute of AdministrationDosageFrequencyNotes
Jejunal Motility StudyFerretIntravenous (i.v.)0.1 - 10 mg/kgSingle doseDose-dependently inhibited jejunal motility.[1]
Jejunal Motility StudyFerretIntrajejunal (i.j.)0.1 - 10 mg/kgSingle doseMore potent than i.v. administration in inhibiting jejunal motility.[1]
Pharmacokinetic StudyRatIntravenous (i.v.)2 mgSingle doseRapidly eliminated from plasma.
Pharmacokinetic StudyRatOral2 mgSingle doseOnly traces of mebeverine found in plasma.
Toxicity StudyPregnant RatIntraperitoneal (i.p.)0.96 mg/kgDailyAdministered from day 2 to day 20 of pregnancy.
Constipation-predominant IBSRatOral (microspheres)Not specifiedNot specifiedFormulated microspheres showed a significant effect on fecal output.[1]

Experimental Protocols

Induction of Animal Models of Irritable Bowel Syndrome

This model mimics the visceral hypersensitivity and altered bowel function observed in some IBS patients following an episode of infectious gastroenteritis.

  • Materials:

    • Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 50 mg/kg in 50% ethanol).[5]

    • Male Wistar rats (200-250 g).

    • Catheter for intracolonic administration.

  • Procedure:

    • Fast rats overnight with free access to water.

    • Anesthetize the rats (e.g., with isoflurane).

    • Gently insert a catheter into the colon, approximately 8 cm from the anus.

    • Slowly instill the TNBS solution into the colon.

    • Keep the rat in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.

    • Monitor the animals for signs of colitis, such as weight loss, diarrhea, and rectal bleeding. Visceral sensitivity can be assessed at various time points post-induction (e.g., day 3, 28, and 56).[6]

This model is used to study the role of chronic stress in the development of visceral hypersensitivity, a key feature of IBS.

  • Materials:

    • Plexiglass cylinder (for stress exposure).

    • Water bath.

    • Male Wistar rats (250-300 g).

  • Procedure:

    • Place a block in the center of a water-filled tank.

    • Place the rat on the block, surrounded by water, for a defined period (e.g., 1 hour daily for 10 consecutive days).[7]

    • The stress of being on a small platform surrounded by water induces a psychological stress response.

    • Assess visceral sensitivity (e.g., using colorectal distension) before, during, and after the stress protocol.

Administration of Mebeverine Hydrochloride

This is a common method for oral administration of drugs in rodents.

  • Preparation of Mebeverine Solution:

    • Dissolve mebeverine hydrochloride in a suitable vehicle (e.g., sterile water or saline). The concentration should be calculated based on the desired dose and the volume to be administered (typically 5-10 mL/kg for rats).

  • Procedure:

    • Gently restrain the animal.

    • Insert a gavage needle attached to a syringe into the esophagus and advance it into the stomach.

    • Administer the mebeverine solution slowly.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress.

IP injection allows for rapid absorption of the drug.

  • Preparation of Mebeverine Solution:

    • Dissolve mebeverine hydrochloride in sterile saline. The volume for IP injection should not exceed 10 mL/kg for rats and mice.

  • Procedure:

    • Restrain the animal to expose the abdomen.

    • Insert a sterile needle (e.g., 25-27G) into the lower right quadrant of the abdomen, avoiding the cecum and bladder.

    • Aspirate to ensure that the needle has not entered a blood vessel or organ.

    • Inject the mebeverine solution.

    • Withdraw the needle and return the animal to its cage.

Assessment of Therapeutic Efficacy

This technique is used to measure visceral pain responses.

  • Procedure:

    • Anesthetize the animal.

    • Insert a balloon catheter into the distal colon.

    • The balloon is incrementally inflated to different pressures (e.g., 20, 40, 60, 80 mmHg).

    • The visceromotor response (VMR), typically measured as the contraction of the abdominal muscles, is recorded using electromyography (EMG).

    • A reduction in the VMR at a given distension pressure following mebeverine treatment indicates an analgesic effect.

  • Whole Gut Transit Time:

    • Administer a non-absorbable marker (e.g., carmine red or charcoal meal) by oral gavage.

    • Monitor the time until the colored marker is expelled in the feces.

    • An increase or decrease in transit time can indicate changes in gut motility.

  • Colonic Motility:

    • Can be assessed in vivo using manometry or by measuring the expulsion time of a glass bead inserted into the distal colon.

Experimental Workflow for a Preclinical Study of Mebeverine in an IBS Animal Model

experimental_workflow cluster_setup Experimental Setup cluster_induction Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Measurements (e.g., Visceral Sensitivity) Animal_Acclimatization->Baseline_Measurement IBS_Model_Induction Induction of IBS Model (e.g., Stress, TNBS) Baseline_Measurement->IBS_Model_Induction Group_Allocation Random Group Allocation (Vehicle, Mebeverine) IBS_Model_Induction->Group_Allocation Drug_Administration Mebeverine/Vehicle Administration Group_Allocation->Drug_Administration Post_Treatment_Measurement Post-Treatment Measurements (e.g., Visceral Sensitivity, Motility) Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis and Statistical Comparison Post_Treatment_Measurement->Data_Analysis

Caption: A typical workflow for in vivo mebeverine studies.

References

Application Notes and Protocols for the Quantification of Mebeverine Hydrochloride in Plasma using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of mebeverine and its primary metabolites—mebeverine acid (MA), desmethyl mebeverine acid (DMA), and mebeverine alcohol (MAL)—in plasma samples. The protocols are designed for use in pharmacokinetic studies, bioequivalence assessment, and other drug development applications.

Mebeverine, an antispasmodic agent, is rapidly hydrolyzed in the body, making the parent drug often undetectable in plasma.[1] Therefore, bioanalytical methods typically focus on its major metabolites. The following sections detail validated High-Performance Liquid Chromatography (HPLC) methods coupled with either Ultraviolet (UV), Fluorescence, or Tandem Mass Spectrometry (MS/MS) detection.

Metabolic Pathway of Mebeverine

Mebeverine undergoes extensive first-pass metabolism, primarily through ester hydrolysis, to form veratric acid and mebeverine alcohol. Mebeverine alcohol is then further metabolized. The key analytes for pharmacokinetic assessment are mebeverine acid and desmethyl mebeverine acid.[2][3]

mebeverine_metabolism Mebeverine Mebeverine Metabolite1 Veratric Acid Mebeverine->Metabolite1 Esterases Metabolite2 Mebeverine Alcohol (MAL) Mebeverine->Metabolite2 Esterases Metabolite3 Mebeverine Acid (MAC) Metabolite2->Metabolite3 Metabolite4 Desmethylmebeverine Acid (DMAC) Metabolite3->Metabolite4

Caption: Metabolic pathway of mebeverine.

Quantitative Data Summary

The following table summarizes the performance of various HPLC-based methods for the quantification of mebeverine and its metabolites in plasma.

Analyte(s)MethodLinearity Range (ng/mL)LOQ (ng/mL)Recovery (%)Ref.
Mebeverine (MB)HPLC-FluorescenceNot Specified0.5 (as amount detected)Not Specified[1][4]
Mebeverine Acid (MA) & Desmethyl Mebeverine Acid (DMA)HPLC-MS/MS10 - 200010Not Specified[2][3]
Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), Desmethylmebeverine Acid (DMAC)HPLC-MS/MSMAL: 0.1-10MAC: 1-100DMAC: 5-1000MAL: 0.1MAC: 1DMAC: 5>85%[5][6][7]
Mebeverine HClRP-HPLC-UV1000 - 1000001000Not Specified[8]

Experimental Workflow

The general workflow for the analysis of mebeverine and its metabolites in plasma involves sample collection, preparation, chromatographic separation, detection, and data analysis.

hplc_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Collection IS Add Internal Standard (IS) Plasma->IS Extraction Extraction (Protein Precipitation or LLE) IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into HPLC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: General experimental workflow for HPLC analysis.

Detailed Experimental Protocols

Protocol 1: Quantification of Mebeverine Metabolites (MA and DMA) by HPLC-MS/MS

This protocol is based on a rapid and sensitive method for the simultaneous quantification of mebeverine acid (MA) and desmethyl mebeverine acid (DMA).[2][3]

1. Materials and Reagents:

  • Reference standards for MA and DMA

  • Internal standards (IS): Mebeverine acid-D5 (MA-D5) and Desmethyl mebeverine acid-D5 (DMA-D5)

  • HPLC-grade acetonitrile and methanol

  • Human plasma (blank)

2. Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Tandem mass spectrometer with a heated electrospray ionization (HESI) source

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of the internal standard solution (containing MA-D5 and DMA-D5 in a suitable organic solvent like methanol).[2][3]

  • Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 2500 rpm for 10 minutes.[2][3]

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.[2][3]

4. Chromatographic Conditions:

  • Column: Phenomenex Luna C8 (150 x 4.6 mm, 5 µm) preceded by a Phenomenex Luna C8 Mercury guard column (20 x 4.0 mm, 5 µm).[2][3]

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate). The specific gradient program should be optimized for adequate separation.

  • Flow Rate: Typically between 0.8 to 1.2 mL/min.

  • Column Temperature: Ambient.

5. Mass Spectrometry Detection:

  • Ionization Mode: Negative Ion Mode using a Heated-ESI source.[3]

  • MRM Transitions:

    • MA: 280 -> 121 m/z

    • DMA: 266.2 -> 107 m/z

    • MA-D5 (IS): 285 -> 121 m/z

    • DMA-D5 (IS): 271 -> 107 m/z[3]

6. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • The calibration range for both MA and DMA is typically 10 - 2000 ng/mL.[2][3]

Protocol 2: Quantification of Mebeverine by HPLC with Fluorescence Detection

This protocol is suitable for the sensitive detection of the parent mebeverine molecule.[1][4]

1. Materials and Reagents:

  • Mebeverine hydrochloride reference standard

  • Ibuprofen (as internal standard)

  • HPLC-grade acetonitrile and water

  • Glacial acetic acid

  • Human plasma (blank)

2. Instrumentation:

  • HPLC system with a pump, autosampler, and fluorescence detector.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of plasma, add the internal standard solution.

  • Add an appropriate extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

4. Chromatographic Conditions:

  • Column: µ-Bondapack C18.[1][4]

  • Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 59:40:1, v/v/v).[1][4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

5. Fluorescence Detection:

  • Excitation Wavelength: 270 nm.[1][4]

  • Emission Wavelength: 362 nm.[1][4]

6. Method Validation:

  • The method should demonstrate adequate sensitivity, with the ability to detect as little as 0.5 ng of mebeverine in plasma.[1][4]

  • Within-day coefficients of variation typically range from 2.5% to 6.1%, and between-day variations from 7.5% to 13.5%.[1][4]

Protocol 3: Quantification of Mebeverine HCl by RP-HPLC-UV

This method is more suited for the analysis of mebeverine in pharmaceutical formulations but can be adapted for plasma with appropriate sample clean-up.[8]

1. Materials and Reagents:

  • Mebeverine hydrochloride reference standard

  • HPLC-grade acetonitrile and potassium dihydrogen phosphate

  • Orthophosphoric acid for pH adjustment

2. Instrumentation:

  • HPLC system with a pump, autosampler, and UV-Vis detector.

3. Sample Preparation:

  • For plasma samples, a robust extraction method such as solid-phase extraction (SPE) is recommended to remove interferences before applying this UV-based method.

4. Chromatographic Conditions:

  • Column: ODS2-C18 (4.6 mm × 150 mm).[8]

  • Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate and acetonitrile (70:30, v/v), with the pH adjusted to 3.6.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 240 nm.[8]

6. Method Validation:

  • The linearity for this method has been established in the range of 1-100 µg/mL.[8]

References

Application Notes and Protocols for Studying Mebeverine Hydrochloride in Isolated Intestinal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine hydrochloride is an antispasmodic agent widely used in the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders.[1] Its primary therapeutic effect is the relaxation of smooth muscles in the gastrointestinal tract, thereby alleviating symptoms such as abdominal pain and cramping.[1] The mechanism of action of mebeverine is multifaceted, involving the modulation of ion channels and receptor activity within intestinal smooth muscle cells.[1][2][3] These application notes provide a detailed protocol for studying the effects of mebeverine hydrochloride on isolated intestinal tissue preparations, a crucial in vitro model for characterizing its pharmacological properties.[4][5]

The isolated organ bath technique allows for the investigation of tissue responses to pharmacological agents in a controlled environment, independent of systemic physiological influences.[4][6] This method is invaluable for determining the efficacy, potency, and mechanism of action of drugs like mebeverine.

Mechanism of Action of Mebeverine Hydrochloride

Mebeverine hydrochloride exerts its spasmolytic effects through several proposed mechanisms:

  • Inhibition of Calcium Influx: A primary action of mebeverine is the blockage of voltage-gated calcium channels in smooth muscle cells.[1] This reduces the influx of calcium ions, which are essential for muscle contraction, leading to muscle relaxation and the prevention of spasms.[1]

  • Modulation of Sodium Channels: Mebeverine is also known to affect sodium channels in smooth muscle cells.[1][7] By modulating these channels, it can alter the electrical excitability of the muscle, further contributing to a reduction in spasms.[1]

  • Local Anesthetic Effect: The compound exhibits local anesthetic properties, which can help in reducing the sensitivity of the intestinal muscles to stimuli that might trigger painful spasms.[1]

  • Anticholinergic Properties: Mebeverine also acts as an antagonist at muscarinic acetylcholine receptors (mAChRs).[3] By blocking the action of acetylcholine, a neurotransmitter that stimulates muscle contraction, mebeverine contributes to its relaxant effect.[3]

Signaling Pathway of Mebeverine's Action

Mebeverine_Signaling_Pathway cluster_cell Intestinal Smooth Muscle Cell Mebeverine Mebeverine HCl Ca_Channel Voltage-Gated Ca²⁺ Channel Mebeverine->Ca_Channel Blocks Na_Channel Voltage-Gated Na⁺ Channel Mebeverine->Na_Channel Modulates mAChR Muscarinic ACh Receptor (mAChR) Mebeverine->mAChR Antagonizes Ca_Influx Ca²⁺ Influx Na_Influx Na⁺ Influx & Depolarization mAChR->Ca_Influx Stimulates ACh Acetylcholine ACh->mAChR Activates Contraction Muscle Contraction Ca_Influx->Contraction Initiates Na_Influx->Ca_Channel Activates Relaxation Muscle Relaxation

Caption: Signaling pathway of Mebeverine Hydrochloride in intestinal smooth muscle cells.

Experimental Protocols

Materials and Reagents
Material/Reagent Supplier Catalogue No. Purpose
Mebeverine HydrochlorideSigma-AldrichM4031Test compound
Acetylcholine (ACh)Sigma-AldrichA6625Spasmogen (agonist)
Potassium Chloride (KCl)Sigma-AldrichP9541Spasmogen (depolarizing agent)
Krebs-Henseleit SolutionIn-house preparation or commercial-Physiological salt solution
Carbogen Gas (95% O₂, 5% CO₂)Airgas-Oxygenation and pH maintenance
Distilled Water--Solution preparation
EthanolSigma-AldrichE7023Solvent for mebeverine

Krebs-Henseleit Solution Composition (mM):

Component Concentration (mM)
NaCl118.4
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.7
Equipment
  • Isolated Organ Bath System (e.g., Radnoti, Panlab, MDE Technologies)[4][6][8]

  • Thermostatically controlled water circulator

  • Force-displacement transducer

  • Data acquisition system and software

  • Dissection tools (scissors, forceps)

  • Surgical thread

  • Pipettes and tips

  • pH meter

  • Analytical balance

Experimental Workflow

Experimental_Workflow A 1. Animal Euthanasia & Tissue Isolation B 2. Tissue Preparation (e.g., Guinea Pig Ileum) A->B C 3. Tissue Mounting in Organ Bath B->C D 4. Equilibration Period (e.g., 60 min) C->D E 5. Induction of Contraction (e.g., with ACh or KCl) D->E F 6. Addition of Mebeverine HCl (Cumulative Concentrations) E->F G 7. Data Recording (Isometric Contractions) F->G H 8. Data Analysis (e.g., IC50 Calculation) G->H

Caption: Experimental workflow for studying mebeverine in isolated intestinal tissue.

Detailed Methodology

a. Tissue Preparation:

  • Humanely euthanize a guinea pig following approved institutional animal care and use committee (IACUC) protocols.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Carefully isolate a segment of the terminal ileum.

  • Place the isolated ileum segment in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

  • Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.

  • Cut the ileum into segments of approximately 2-3 cm in length.

b. Tissue Mounting and Equilibration:

  • Tie one end of an ileum segment to a tissue holder at the bottom of the organ bath chamber.

  • Tie the other end to an isometric force transducer.[9]

  • Fill the organ bath with Krebs-Henseleit solution maintained at 37°C and continuously bubble with carbogen gas.[9]

  • Apply an initial resting tension of approximately 1 gram to the tissue.

  • Allow the tissue to equilibrate for at least 60 minutes, with washouts of fresh Krebs-Henseleit solution every 15 minutes.

c. Experimental Protocol to Assess Spasmolytic Activity:

  • After equilibration, induce a sustained contraction by adding a submaximal concentration of a spasmogen, such as acetylcholine (ACh, e.g., 1 µM) or potassium chloride (KCl, e.g., 60 mM), to the organ bath.

  • Once the contraction has reached a stable plateau, add mebeverine hydrochloride to the bath in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM).

  • Allow the tissue to respond to each concentration of mebeverine until a stable response is observed before adding the next concentration.

  • Record the isometric contractions continuously using the data acquisition system.

  • At the end of the experiment, wash the tissue repeatedly with fresh Krebs-Henseleit solution to allow for recovery.

Data Presentation and Analysis

Quantitative Data Summary

The spasmolytic effect of mebeverine can be quantified by measuring the percentage inhibition of the agonist-induced contraction at each concentration. The results can be summarized in a table as follows:

Mebeverine HCl Concentration (M) Mean % Inhibition of ACh-induced Contraction (± SEM) Mean % Inhibition of KCl-induced Contraction (± SEM)
1 x 10⁻⁹DataData
1 x 10⁻⁸DataData
1 x 10⁻⁷DataData
1 x 10⁻⁶DataData
1 x 10⁻⁵DataData
1 x 10⁻⁴DataData
Data Analysis
  • Express the relaxation induced by mebeverine as a percentage of the maximum contraction induced by the spasmogen.

  • Plot the percentage inhibition against the logarithm of the mebeverine concentration to generate a concentration-response curve.

  • From the concentration-response curve, calculate the IC₅₀ value (the concentration of mebeverine that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.

Safety and Precautions

  • All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Mebeverine hydrochloride may cause hypersensitivity reactions and skin disorders in some individuals.[10]

  • Dispose of all chemical and biological waste according to institutional guidelines.

Conclusion

The protocol outlined in these application notes provides a robust framework for investigating the pharmacological effects of mebeverine hydrochloride on isolated intestinal tissue. By following this methodology, researchers can obtain valuable data on the spasmolytic activity and mechanism of action of mebeverine, contributing to a better understanding of its therapeutic benefits in the treatment of gastrointestinal disorders. The use of isolated organ bath systems offers a reliable and reproducible in vitro model for such studies.[4][5][8]

References

Mebeverine Hydrochloride in Clinical Trials for Irritable Bowel Syndrome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical investigation of mebeverine hydrochloride for the treatment of Irritable Bowel Syndrome (IBS). This document includes a summary of clinical efficacy and safety data, detailed experimental protocols for conducting clinical trials, and visualizations of the drug's mechanism of action and a typical clinical trial workflow.

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits, including diarrhea and constipation.[1] Mebeverine hydrochloride is an antispasmodic agent that has been widely used for the symptomatic relief of IBS.[2] It acts directly on the smooth muscles of the gut, relieving spasms and normalizing bowel motility.[3] Unlike some other antispasmodics, mebeverine does not have significant anticholinergic side effects, making it a well-tolerated option for many patients. Recent systematic reviews and clinical trials continue to evaluate its efficacy and safety profile in various IBS subtypes.[2]

Mechanism of Action

Mebeverine hydrochloride's primary mechanism of action is the relaxation of gastrointestinal smooth muscle.[4] This is achieved through a multi-faceted approach that includes:

  • Inhibition of Calcium Influx: Mebeverine blocks calcium channels in smooth muscle cells, which is a critical step in muscle contraction.

  • Modulation of Sodium Channels: It is also known to affect sodium channels, which can alter the electrical activity of smooth muscle cells and reduce excitability.

  • Local Anesthetic Effect: Mebeverine may also exert a local anesthetic effect on the gut, further reducing the sensitivity of the muscles to stimuli that can trigger spasms and pain.

Simplified Signaling Pathway of Mebeverine in Gut Smooth Muscle Cells cluster_0 Gut Smooth Muscle Cell mebeverine Mebeverine Hydrochloride ca_channel Voltage-gated Ca2+ Channels mebeverine->ca_channel Blocks na_channel Na+ Channels mebeverine->na_channel Modulates relaxation Muscle Relaxation (Relief of Spasm) mebeverine->relaxation Promotes ca_influx Ca2+ Influx ca_channel->ca_influx Allows contraction Muscle Contraction (Spasm) na_channel->contraction Contributes to Excitability ca_influx->contraction

Figure 1: Simplified signaling pathway of mebeverine in gut smooth muscle cells.

Clinical Efficacy and Safety Data

Clinical trials have demonstrated that mebeverine is an effective and well-tolerated treatment for the symptoms of IBS.[2] The following tables summarize key quantitative data from systematic reviews and meta-analyses.

Table 1: Efficacy of Mebeverine vs. Placebo in IBS

Outcome MeasurePooled Relative Risk (RR)95% Confidence Interval (CI)P-valueCitation
Clinical Improvement1.130.59 - 2.160.7056[5]
Relief of Abdominal Pain1.330.92 - 1.930.129[5]

Note: While some individual studies show a significant benefit, this meta-analysis did not find a statistically significant overall improvement compared to placebo, highlighting the variability in trial results and the high placebo response rate in IBS studies.[5]

Table 2: Comparison of Mebeverine Dosages

Outcome MeasureComparisonPooled Relative Risk (RR)95% Confidence Interval (CI)P-valueCitation
Clinical/Global Improvement200 mg vs. 135 mg1.120.96 - 1.30.168[5]
Relief of Abdominal Pain200 mg vs. 135 mg1.080.87 - 1.340.463[5]

Note: The 200 mg sustained-release formulation taken twice daily is considered therapeutically equivalent to the 135 mg standard tablet taken three times daily, with the potential for improved patient compliance.[6]

Table 3: Safety and Tolerability

Adverse Event Profile
Commonly Reported Side Effects Generally mild and infrequent. May include nausea, headache, and allergic reactions.
Comparison to Placebo Adverse events are rare and often comparable to placebo.[2] In one meta-analysis, 98% of patients on mebeverine reported no adverse effects, compared to 99% in the placebo group.
Anticholinergic Effects Does not typically cause anticholinergic side effects like dry mouth or blurred vision.

Experimental Protocols for Clinical Trials

The following protocols outline the key methodologies for conducting a robust clinical trial of mebeverine hydrochloride in patients with IBS.

Patient Recruitment and Screening

1.1. Inclusion Criteria:

  • Diagnosis: Patients must meet the Rome IV criteria for IBS.[1][7][8][9]

    • Recurrent abdominal pain on average at least 1 day/week in the last 3 months, associated with two or more of the following:

      • Related to defecation

      • Associated with a change in stool frequency

      • Associated with a change in stool form (appearance)

  • Symptom Onset: Symptom onset at least 6 months prior to diagnosis.[1][8]

  • Age: Typically 18-65 years.

  • Informed Consent: Voluntary written informed consent must be obtained.

1.2. Exclusion Criteria:

  • Red Flag Symptoms: Presence of alarm features suggesting organic disease (e.g., unexplained weight loss, rectal bleeding, fever).[9]

  • Organic Gastrointestinal Disease: Diagnosed inflammatory bowel disease, celiac disease, or peptic ulcer disease.

  • Previous Surgery: Significant abdominal surgery that could interfere with the study.

  • Concomitant Medications: Use of other medications that could affect gastrointestinal motility or symptoms.

  • Pregnancy or Lactation: Pregnant or breastfeeding women are typically excluded.

1.3. Initial Screening:

  • A thorough medical history and physical examination.

  • Routine laboratory tests to rule out organic diseases, such as a complete blood count, C-reactive protein, and celiac serology.[10]

Study Design and Randomization

2.1. Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group design is recommended.[11]

2.2. Randomization:

  • Patients are randomly assigned to receive either mebeverine hydrochloride or a matching placebo.

  • A 1:1 allocation ratio is common.

  • Randomization should be performed using a validated computer-generated sequence to ensure allocation concealment.

2.3. Blinding:

  • Both the patient and the investigator should be blinded to the treatment allocation (double-blind).

  • The study drug and placebo should be identical in appearance, taste, and packaging.

Treatment Regimen

3.1. Investigational Product:

  • Mebeverine Hydrochloride:

    • 135 mg standard tablets, taken three times a day, approximately 20 minutes before meals.

    • Or, 200 mg sustained-release capsules, taken twice a day (morning and evening).[11]

  • Placebo: An inert substance matching the active treatment.

3.2. Treatment Duration:

  • A treatment period of 8 to 12 weeks is common in clinical trials.[2]

Outcome Measures

4.1. Primary Endpoint:

  • Change in IBS Symptom Severity Score (IBS-SSS): The IBS-SSS is a validated 5-item questionnaire that assesses the severity of abdominal pain, frequency of pain, bloating, dissatisfaction with bowel habits, and interference with quality of life over the past 10 days.[4][12][13] A reduction of 50 points or more is considered a clinically significant improvement.[3]

4.2. Secondary Endpoints:

  • IBS-Quality of Life (IBS-QOL): A 34-item disease-specific questionnaire to assess the impact of IBS on a patient's quality of life.[14][15][16][17][18]

  • Global Assessment of Symptom Relief: Patients' overall assessment of their symptom improvement.

  • Abdominal Pain and Discomfort Scores: Daily or weekly diaries to record the severity and frequency of these symptoms.

  • Stool Frequency and Consistency: Assessed using patient diaries and the Bristol Stool Form Scale.

  • Adverse Events: Monitoring and recording of all adverse events throughout the study.

Data Analysis
  • Intention-to-Treat (ITT) Analysis: All randomized patients should be included in the primary analysis, regardless of their adherence to the protocol.

  • Statistical Tests: Appropriate statistical tests should be used to compare the change in outcome measures between the mebeverine and placebo groups. Analysis of covariance (ANCOVA) is often used to adjust for baseline differences.

Typical Experimental Workflow for a Mebeverine IBS Clinical Trial cluster_workflow Clinical Trial Workflow recruitment Patient Recruitment (Rome IV Criteria) screening Screening & Informed Consent recruitment->screening randomization Randomization (1:1 ratio) screening->randomization mebeverine_arm Mebeverine Arm (e.g., 200mg BID) randomization->mebeverine_arm Group A placebo_arm Placebo Arm randomization->placebo_arm Group B treatment 8-12 Week Treatment Period (Double-Blind) data_collection Data Collection (IBS-SSS, IBS-QOL, Diaries) treatment->data_collection mebeverine_arm->treatment placebo_arm->treatment analysis Statistical Analysis (Intention-to-Treat) data_collection->analysis results Results & Reporting analysis->results

Figure 2: Typical experimental workflow for a mebeverine IBS clinical trial.

Conclusion

Mebeverine hydrochloride is a well-established and generally safe therapeutic option for the management of IBS symptoms. The protocols outlined in this document provide a framework for conducting rigorous clinical trials to further elucidate its efficacy and role in the treatment of this common and often debilitating condition. Adherence to standardized diagnostic criteria, such as the Rome IV criteria, and the use of validated outcome measures are crucial for generating high-quality evidence.

References

Application Notes and Protocols for Mebeverine Hydrochloride in Gastroenterology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely utilized in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2] Its primary therapeutic action is a direct, localized effect on the smooth muscle of the gastrointestinal tract, where it alleviates spasms and associated abdominal pain without significantly impairing normal gut motility.[1][3] The mechanism of action of mebeverine is multifaceted, involving the modulation of multiple cellular signaling pathways that regulate smooth muscle excitability and contraction. This document provides detailed application notes and experimental protocols for researchers investigating the pharmacological effects of mebeverine hydrochloride in a gastroenterological context.

Mechanism of Action

Mebeverine hydrochloride exerts its spasmolytic effects through a combination of mechanisms:

  • Ion Channel Blockade: It inhibits the influx of extracellular calcium into smooth muscle cells by blocking L-type calcium channels.[4][5] Additionally, it blocks voltage-gated sodium channels, which contributes to a reduction in muscle excitability and also confers a local anesthetic effect.[1][4][6]

  • Muscarinic Receptor Antagonism: Mebeverine exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors, primarily the M3 subtype, which is coupled to Gq/11 proteins and mediates smooth muscle contraction.[3][7][8]

  • Inhibition of Calcium Replenishment: It also interferes with the replenishment of intracellular calcium stores, further contributing to its muscle-relaxant properties.[1]

These actions collectively lead to the relaxation of gastrointestinal smooth muscle, thereby reducing the painful spasms characteristic of IBS.

Data Presentation

Preclinical and Clinical Efficacy of Mebeverine Hydrochloride
Parameter Experimental Model Key Findings Reference
In Vivo Motility Ambulant manometry in IBS patientsIncreased phase 2 motility index in both IBS-C (P=0.01) and IBS-D (P<0.05) patients.[9][10]
Reduced proportion of MMC cycle in phase 2 in IBS-D patients (P=0.01).[9][10]
Decreased phase 3 propagation velocity (P<0.01) and increased duration (P<0.01) in IBS-C patients.[9][10]
Lactulose-induced diarrhea in healthy volunteersReduced mean daily stool frequency from 2.25 to 1.5.[11][12]
Significantly reduced the number of colonic mass movements (P<0.05).[11][12]
Clinical Efficacy (vs. Placebo) Meta-analysis of 8 randomized trials (n=555)Pooled Relative Risk (RR) for clinical improvement: 1.13 (95% CI: 0.59-2.16, P=0.7056).[6][13]
Pooled RR for relief of abdominal pain: 1.33 (95% CI: 0.92-1.93, P=0.129).[6][13]
Clinical Efficacy (Formulation Comparison) Meta-analysis comparing 200 mg vs. 135 mgRR for clinical/global improvement: 1.12 (95% CI: 0.96-1.3, P=0.168).[6]
RR for relief of abdominal pain: 1.08 (95% CI: 0.87-1.34, P=0.463).[6]

Experimental Protocols

In Vitro Assessment of Spasmolytic Activity in Isolated Guinea Pig Ileum (Organ Bath)

This protocol is designed to quantify the relaxant effect of mebeverine hydrochloride on pre-contracted intestinal smooth muscle.

Materials:

  • Guinea pig ileum

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Carbogen gas (95% O2, 5% CO2)

  • Acetylcholine (ACh) or other contractile agonists (e.g., histamine, BaCl2)

  • Mebeverine hydrochloride stock solution

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize a guinea pig and excise a segment of the terminal ileum.

  • Gently flush the lumen with Krebs-Henseleit solution to remove contents.

  • Cut 2-3 cm segments and suspend them in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.

  • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with solution changes every 15-20 minutes.

  • Induce a submaximal contraction with a suitable agonist (e.g., acetylcholine at a concentration that produces ~80% of the maximal response).

  • Once the contraction has stabilized, add mebeverine hydrochloride in a cumulative, concentration-dependent manner to the bath.

  • Record the relaxation response at each concentration until a maximal effect is achieved.

  • Wash out the tissue and repeat the procedure for subsequent experiments.

  • Analyze the data to generate concentration-response curves and calculate the IC50 value for mebeverine-induced relaxation.

In Vivo Assessment of Visceral Hypersensitivity (Colorectal Distension in Rats)

This protocol assesses the potential of mebeverine hydrochloride to reduce visceral pain in a rodent model.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-240 g)

  • Colorectal distension balloon (e.g., 7 cm flexible latex balloon)

  • Sphygmomanometer and air pump

  • Observation chamber

  • Mebeverine hydrochloride solution for administration (e.g., oral gavage)

  • Abdominal Withdrawal Reflex (AWR) scoring system (see below)

Procedure:

  • Fast rats for 24 hours with free access to water.

  • Briefly anesthetize the rat (e.g., with ether or isoflurane) and gently insert the lubricated balloon into the descending colon and rectum.

  • Allow the rat to recover fully in an observation chamber for at least 30 minutes.

  • Administer mebeverine hydrochloride or vehicle at the desired dose and time point before distension.

  • Connect the balloon catheter to the sphygmomanometer and air pump.

  • Induce visceral stimulation by inflating the balloon to various pressures (e.g., 2.00, 3.33, 5.33, 8.00 kPa) for a set duration (e.g., 30 seconds) with a rest period between distensions (e.g., 4 minutes).[14]

  • During each distension, an observer blinded to the treatment group should score the behavioral response using the AWR score.

  • The visceromotor response can be quantified by measuring the pressure threshold required to elicit a specific AWR score (e.g., AWR 3, characterized by abdominal muscle contraction).[14]

  • Compare the AWR scores and pain thresholds between mebeverine-treated and control groups to determine the analgesic effect.

Abdominal Withdrawal Reflex (AWR) Scoring: [14]

  • AWR 0: No behavioral response to distension.

  • AWR 1: Brief head movement followed by immobility.

  • AWR 2: Contraction of abdominal muscles.

  • AWR 3: Lifting of the abdomen off the platform.

  • AWR 4: Body arching and lifting of the pelvic structures.

Visualizations

Mebeverine_Mechanism_of_Action cluster_membrane Gastrointestinal Smooth Muscle Cell M3R M3 Muscarinic Receptor Gq11 Gq/11 M3R->Gq11 Activates L_Ca L-type Ca²⁺ Channel MLCK MLCK L_Ca->MLCK Ca²⁺ influx activates Na_V Voltage-gated Na⁺ Channel Depolarization Membrane Depolarization Na_V->Depolarization Na⁺ influx causes Mebeverine Mebeverine HCl Mebeverine->M3R Blocks Mebeverine->L_Ca Blocks Mebeverine->Na_V Blocks Relaxation Muscle Relaxation PLC PLC Gq11->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_SR Ca²⁺ Release (from SR) IP3->Ca_SR PKC PKC DAG->PKC Ca_SR->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin Light Chain ACh Acetylcholine ACh->M3R Activates Depolarization->L_Ca Opens Ca_ext Ca²⁺ (extracellular) Ca_ext->L_Ca Na_ext Na⁺ (extracellular) Na_ext->Na_V

Caption: Multifaceted mechanism of mebeverine hydrochloride in smooth muscle cells.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Excise Guinea Pig Ileum Segment p2 Suspend in Organ Bath p1->p2 p3 Apply 1g Tension & Equilibrate (60 min) p2->p3 e1 Induce Submaximal Contraction (ACh) p3->e1 e2 Add Mebeverine HCl (Cumulative Doses) e1->e2 e3 Record Relaxation e2->e3 a1 Generate Concentration- Response Curve e3->a1 a2 Calculate IC₅₀ a1->a2

Caption: Workflow for in vitro assessment of mebeverine's spasmolytic activity.

Visceral_Hypersensitivity_Workflow start Fast Rat (24h) admin Administer Mebeverine or Vehicle start->admin insert Insert Colorectal Balloon admin->insert recover Recover & Acclimatize (30 min) insert->recover distend Phasic Colorectal Distension (CRD) recover->distend score Score Abdominal Withdrawal Reflex (AWR) distend->score Observe & Record analyze Compare AWR Scores & Pain Thresholds score->analyze

Caption: Experimental workflow for in vivo visceral hypersensitivity testing.

References

Application Notes and Protocols: Mebeverine Hydrochloride Oral Suspension for Pediatric Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[1][2][3] It is primarily used for the symptomatic treatment of irritable bowel syndrome (IBS) and related conditions characterized by abdominal pain and cramping.[1][4] While tablets and modified-release capsules are available for adults, there is a notable lack of age-appropriate formulations for the pediatric population, particularly for younger children who have difficulty swallowing solid dosage forms.[5][6] An oral suspension offers a viable alternative, allowing for flexible and accurate dosing in children.[7][8]

These application notes provide a comprehensive overview of the critical aspects of developing a Mebeverine hydrochloride oral suspension for pediatric research. This document outlines formulation considerations, detailed experimental protocols, and data presentation guidelines to support researchers in this field.

Mechanism of Action

The precise mechanism of action of Mebeverine hydrochloride is not fully understood, but it is known to have a multifaceted effect on gastrointestinal smooth muscle.[1][9] Its primary actions include:

  • Inhibition of Calcium Influx: Mebeverine blocks calcium channels in smooth muscle cells, reducing the influx of calcium ions that are essential for muscle contraction. This leads to muscle relaxation and the prevention of spasms.[10]

  • Modulation of Sodium Channels: It is also known to affect sodium channels in smooth muscle cells, which can alter the electrical activity of the muscles, leading to reduced excitability and fewer spasms.[10]

  • Local Anesthetic Effect: Mebeverine exhibits a local anesthetic effect, which helps in reducing the sensitivity of the gut muscles to stimuli that can trigger pain and spasms.[10]

  • Autonomic Nervous System Modulation: It may help in restoring the balance between the sympathetic and parasympathetic nervous systems, which can be disrupted in conditions like IBS.[10]

Importantly, Mebeverine hydrochloride acts locally on the gut and has minimal systemic anticholinergic side effects, making it a potentially suitable candidate for pediatric use where such side effects are a concern.[1][10]

Signaling Pathway

Mebeverine_Mechanism cluster_cell Gastrointestinal Smooth Muscle Cell Stimuli e.g., Neurotransmitters, Inflammatory Mediators Receptors Receptors Stimuli->Receptors Bind Na_Channel Voltage-Gated Na+ Channels Receptors->Na_Channel Depolarization Ca_Channel Voltage-Gated Ca2+ Channels Na_Channel->Ca_Channel Activation Contraction Muscle Contraction (Spasm) Ca_Channel->Contraction Ca2+ Influx Relaxation Muscle Relaxation Mebeverine Mebeverine Hydrochloride Mebeverine->Na_Channel Blocks Mebeverine->Ca_Channel Blocks

Caption: Mechanism of Mebeverine Hydrochloride on GI Smooth Muscle Cells.

Formulation Development

The development of a pediatric oral suspension requires careful consideration of the physicochemical properties of the active pharmaceutical ingredient (API), the selection of appropriate excipients, and the manufacturing process.

Physicochemical Properties of Mebeverine Hydrochloride
PropertyValueReference
Molecular Formula C25H35NO5·HCl[11]
Molecular Weight 466.0 g/mol [11]
Appearance White or nearly white crystalline powder[11][12]
Solubility Very soluble in water and ethanol (96%); practically insoluble in diethyl ether.[11][12][13]
≥51.5 mg/mL in H2O[14]
≥26.1 mg/mL in EtOH[14]
≥58.6 mg/mL in DMSO[14]
pKa 10.7[12][13]
Excipient Selection for Pediatric Oral Suspension

The selection of excipients is critical to ensure the safety, stability, and palatability of the final product for pediatric use. The following table outlines potential excipients for a Mebeverine hydrochloride oral suspension.

Excipient CategoryExample(s)FunctionConsiderations for Pediatric Use
Vehicle Purified WaterSolvent and primary liquid phase.Universally accepted and safe.
Suspending Agent Microcrystalline cellulose, Carmellose sodium, Xanthan gumIncreases viscosity to prevent rapid sedimentation of the API.Generally considered safe.
Sweetener Sucralose, Saccharin sodiumMasks the unpleasant taste of the API.Sucralose is often preferred due to its safety profile and high sweetness. Saccharin is also used in existing formulations.[15][16]
Flavoring Agent Banana flavor, Strawberry flavor, Apple Pear flavorImproves palatability.Fruit flavors are generally well-accepted by children.[15]
Preservative Sodium benzoate, Potassium sorbatePrevents microbial growth in the aqueous formulation.Sodium benzoate is used in existing formulations but should be used with caution in neonates. Potassium sorbate is an alternative with a good safety profile.[3][16][17]
Buffering Agent Citric acid monohydrate, Sodium citrateMaintains the pH of the formulation for stability and solubility.Generally recognized as safe (GRAS).
Wetting Agent Polysorbate 20, Polysorbate 80Facilitates the dispersion of the hydrophobic API in the aqueous vehicle.Polysorbate 80 should be used with caution in neonates. Polysorbate 20 is an alternative.
Anti-foaming Agent Simethicone emulsionReduces foam formation during manufacturing and reconstitution.Generally considered safe.
Example Formulation

The following is a hypothetical formulation for a Mebeverine hydrochloride 50 mg/5 mL oral suspension, based on publicly available information for similar products and pediatric formulation guidelines.

IngredientQuantity per 5 mLFunction
Mebeverine hydrochloride50 mgActive Pharmaceutical Ingredient
Microcrystalline cellulose50 mgSuspending Agent
Carmellose sodium15 mgSuspending Agent
Purified Waterq.s. to 5 mLVehicle
Sucralose5 mgSweetener
Banana Flavor2.5 mgFlavoring Agent
Sodium Benzoate5 mgPreservative
Citric Acid Monohydrate3 mgBuffering Agent
Sodium Citrate2 mgBuffering Agent
Polysorbate 201 mgWetting Agent
Simethicone Emulsion (30%)0.5 mgAnti-foaming Agent

Experimental Protocols

Formulation Preparation Workflow

Formulation_Workflow Start Start API_Characterization API Characterization (Solubility, Particle Size) Start->API_Characterization Excipient_Selection Excipient Selection & Compatibility Studies API_Characterization->Excipient_Selection Formulation_Trials Formulation Trials (Varying Excipient Concentrations) Excipient_Selection->Formulation_Trials Optimization Optimization of Formulation (Viscosity, pH, Redispersibility) Formulation_Trials->Optimization Stability_Testing Stability Testing (Accelerated & Long-term) Optimization->Stability_Testing Analytical_Method Analytical Method Validation (HPLC) Stability_Testing->Analytical_Method In_Vitro_Testing In Vitro Testing (Dissolution) Analytical_Method->In_Vitro_Testing Palatability_Assessment Palatability Assessment In_Vitro_Testing->Palatability_Assessment End End Palatability_Assessment->End

Caption: Workflow for Pediatric Oral Suspension Formulation Development.

Protocol 1: Preparation of Mebeverine Hydrochloride Oral Suspension (Lab Scale)

Objective: To prepare a 100 mL batch of Mebeverine hydrochloride 50 mg/5 mL oral suspension.

Materials:

  • Mebeverine hydrochloride powder

  • Microcrystalline cellulose

  • Carmellose sodium

  • Sucralose

  • Banana flavor

  • Sodium benzoate

  • Citric acid monohydrate

  • Sodium citrate

  • Polysorbate 20

  • Simethicone emulsion (30%)

  • Purified water

  • Mortar and pestle

  • Graduated cylinders

  • Beakers

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

  • Amber glass or plastic bottles for packaging

Procedure:

  • Preparation of the Vehicle: a. In a beaker, dissolve the sodium benzoate, citric acid monohydrate, and sodium citrate in approximately 70 mL of purified water with stirring. b. Add the sucralose and banana flavor and continue to stir until fully dissolved.

  • Dispersion of Suspending Agents: a. In a separate beaker, disperse the microcrystalline cellulose and carmellose sodium in a small amount of the prepared vehicle to form a smooth paste. b. Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform dispersion.

  • Incorporation of the API: a. In a mortar, wet the Mebeverine hydrochloride powder with polysorbate 20 and a small amount of the vehicle to form a smooth paste. b. Gradually add the paste to the suspending agent dispersion with continuous stirring.

  • Final Mixing and Volume Adjustment: a. Add the simethicone emulsion to the suspension and mix thoroughly. b. Transfer the suspension to a 100 mL graduated cylinder and add purified water to make up the final volume. c. Transfer the final suspension to a beaker and stir for at least 30 minutes to ensure homogeneity. A homogenizer can be used for a short period to ensure uniform particle size distribution.

  • Packaging: a. Transfer the prepared suspension into amber-colored bottles. b. Label the bottles with the product name, concentration, batch number, and date of preparation.

Protocol 2: Drug-Excipient Compatibility Study

Objective: To assess the compatibility of Mebeverine hydrochloride with selected excipients.

Materials:

  • Mebeverine hydrochloride

  • Selected excipients (e.g., microcrystalline cellulose, sucralose, sodium benzoate)

  • Vials (glass, sealed)

  • Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)

  • HPLC system

  • FTIR spectrometer

  • DSC instrument

Procedure:

  • Sample Preparation: a. Prepare binary mixtures of Mebeverine hydrochloride and each excipient in a 1:1 ratio by weight. b. Prepare a control sample of Mebeverine hydrochloride alone. c. Transfer approximately 100 mg of each mixture and the control into separate, labeled vials.

  • Storage: a. Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) and long-term stability conditions (e.g., 25°C/60% RH).

  • Analysis: a. At predetermined time points (e.g., 0, 2, and 4 weeks for accelerated stability), withdraw samples for analysis. b. Visual Inspection: Observe for any changes in color, physical state (e.g., caking, liquefaction), or odor. c. HPLC Analysis: Assay the samples for the content of Mebeverine hydrochloride and the presence of any degradation products. d. FTIR Spectroscopy: Compare the FTIR spectra of the stored mixtures with the initial spectra to identify any changes in functional groups, indicating interaction. e. DSC Analysis: Perform DSC on the samples to detect any changes in melting point or the appearance of new peaks, which could suggest an interaction.

  • Data Evaluation: a. Compare the results of the mixtures with the control sample. Significant changes in the physical or chemical properties of the drug in the presence of an excipient indicate incompatibility.

Protocol 3: Stability-Indicating HPLC Method for Mebeverine Hydrochloride

Objective: To quantify Mebeverine hydrochloride in the oral suspension and detect any degradation products.

Chromatographic Conditions (based on published methods): [18][19]

ParameterCondition
Column C18 (e.g., Symmetry C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Mixture of 50 mM KH2PO4, acetonitrile, and tetrahydrofuran (63:35:2, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 263 nm
Injection Volume 20 µL
Column Temperature Ambient

Procedure:

  • Standard Preparation: a. Prepare a stock solution of Mebeverine hydrochloride reference standard in the mobile phase (e.g., 100 µg/mL). b. Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: a. Accurately weigh a portion of the oral suspension equivalent to a known amount of Mebeverine hydrochloride. b. Disperse the sample in a suitable volume of mobile phase. c. Sonicate for 15-20 minutes to ensure complete extraction of the drug. d. Dilute the solution with the mobile phase to a concentration within the calibration range. e. Filter the solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Studies (for method validation): a. Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat. b. Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature. c. Oxidative Degradation: Treat the drug solution with 3% H2O2. d. Thermal Degradation: Expose the solid drug to dry heat. e. Photolytic Degradation: Expose the drug solution to UV light. f. Analyze the stressed samples by HPLC to ensure the method can separate the intact drug from its degradation products.

  • Analysis: a. Inject the standard and sample solutions into the HPLC system. b. Record the chromatograms and determine the peak area of Mebeverine hydrochloride.

  • Quantification: a. Construct a calibration curve by plotting the peak area of the standards against their concentration. b. Determine the concentration of Mebeverine hydrochloride in the sample from the calibration curve.

Protocol 4: In Vitro Dissolution Testing

Objective: To evaluate the in vitro release profile of Mebeverine hydrochloride from the oral suspension.

Dissolution Conditions: [20][21]

ParameterCondition
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)
Paddle Speed 50 rpm
Temperature 37 ± 0.5 °C
Sampling Times 5, 10, 15, 30, 45, and 60 minutes
Sample Volume 5 mL (replace with fresh medium)

Procedure:

  • Preparation: a. Set up the dissolution apparatus according to the specified conditions. b. Allow the dissolution medium to equilibrate to the required temperature.

  • Test Initiation: a. Accurately measure a dose of the oral suspension and add it to the dissolution vessel. b. Start the paddle rotation immediately.

  • Sampling: a. At each specified time point, withdraw a 5 mL aliquot of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall. b. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

  • Sample Analysis: a. Filter the samples through a 0.45 µm filter. b. Analyze the samples for Mebeverine hydrochloride content using the validated HPLC method described in Protocol 3.

  • Data Analysis: a. Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples. b. Plot the percentage of drug released versus time to obtain the dissolution profile.

Protocol 5: Palatability Assessment

Objective: To assess the taste and overall acceptability of the Mebeverine hydrochloride oral suspension in a pediatric population (or an adult panel as a surrogate).

Methodology (adapted from established practices): [15][22][23][24]

  • Study Design: a. A randomized, single-blind, crossover design is recommended. b. The study can compare different flavored formulations or a formulation against a placebo.

  • Participants: a. Recruit a panel of either healthy children (within the target age range, with appropriate ethical approval and parental consent) or trained adult volunteers.

  • Test Procedure: a. Each participant receives a small, standardized volume (e.g., 2-5 mL) of the test formulation. b. The "swirl and spit" method is often used, where the participant swishes the liquid in their mouth for a few seconds and then expectorates it. c. A washout period with water and a plain cracker is provided between samples to cleanse the palate.

  • Data Collection: a. Immediately after tasting each sample, participants rate its palatability using an age-appropriate scale. b. Visual Analogue Scale (VAS): A 100-mm line anchored with "worst taste imaginable" and "best taste imaginable".[23] c. Facial Hedonic Scale: A series of faces ranging from sad (dislike very much) to happy (like very much), suitable for younger children.[22] d. A questionnaire can also be used to capture specific taste attributes like bitterness, sweetness, aftertaste, and texture.

  • Data Analysis: a. Analyze the scores for each formulation to determine which is most palatable. b. Statistical analysis (e.g., ANOVA) can be used to compare the mean palatability scores between formulations.

Pharmacokinetic Considerations

There is a significant lack of pharmacokinetic data for Mebeverine hydrochloride in the pediatric population.[5] Most available data is from studies in adults.

Adult Pharmacokinetic Parameters:

ParameterValueReference
Absorption Rapidly and completely absorbed after oral administration.[5]
Metabolism Extensively metabolized by esterases into veratric acid and mebeverine alcohol. The main metabolite in plasma is demethylated carboxylic acid (DMAC).[5]
Time to Peak Plasma Concentration (Tmax) of DMAC ~1 hour (for conventional tablets)[25]
Elimination Half-life of DMAC ~2.45 hours (for conventional tablets)[25]
Excretion Metabolites are almost completely excreted in the urine.[5]

Pediatric Considerations and Research Gaps:

  • The absence of pediatric pharmacokinetic data necessitates studies to determine the appropriate dose and dosing interval for different pediatric age groups.

  • Developmental changes in drug metabolism (e.g., esterase activity) and renal function could significantly impact the pharmacokinetics of Mebeverine in children compared to adults.

  • Future research should focus on conducting well-designed pharmacokinetic studies in the target pediatric population to establish a safe and effective dosing regimen.

Conclusion

The development of a Mebeverine hydrochloride oral suspension for pediatric use is a critical step in addressing an unmet medical need. This document provides a foundational framework for researchers, outlining key considerations in formulation development, detailed experimental protocols for evaluation, and a summary of the current knowledge on the drug's mechanism of action and pharmacokinetics. The provided protocols for formulation, stability, dissolution, and palatability testing can serve as a starting point for the systematic development and evaluation of a safe, effective, and acceptable pediatric oral liquid formulation. Further research, particularly in the area of pediatric pharmacokinetics, is essential to ensure the optimal and safe use of Mebeverine hydrochloride in children.

References

Application Notes and Protocols for In Vitro Evaluation of Mebeverine Hydrochloride's Antispasmodic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Mebeverine hydrochloride is an antispasmodic agent widely used for the symptomatic treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders characterized by smooth muscle spasms.[1] Its primary therapeutic action is the relaxation of gut smooth muscle, thereby alleviating abdominal pain, cramping, and bloating.[2][3] Unlike traditional anticholinergic agents, mebeverine exhibits a more targeted action on the gastrointestinal tract with a reduced incidence of systemic side effects.[2][4]

The mechanism of action for mebeverine is multifaceted and not entirely understood, involving several key cellular processes.[5] It is known to act directly on the smooth muscle cells of the gut.[4][6] The principal mechanisms include the blockade of voltage-operated ion channels (both sodium and calcium) and antagonism of muscarinic acetylcholine receptors.[1][5][7]

These application notes provide detailed protocols for three key in vitro models essential for characterizing the antispasmodic properties of mebeverine hydrochloride:

  • Isolated Organ Bath: A classical pharmacological technique to assess the direct effect of mebeverine on smooth muscle contractility and its ability to antagonize spasmogens.

  • Patch-Clamp Electrophysiology: A high-resolution method to investigate the specific effects of mebeverine on ion channel function (e.g., Na⁺ and Ca²⁺ channels) in single smooth muscle cells.

  • Intracellular Calcium Imaging: A technique to directly measure changes in intracellular calcium concentration ([Ca²⁺]i), a critical second messenger in muscle contraction, in response to mebeverine.

These assays are fundamental in the preclinical evaluation of mebeverine and its derivatives, allowing for the elucidation of its mechanism of action and the quantification of its pharmacological potency.

Mebeverine's Mechanism of Action: A Multi-Target Approach

Mebeverine's antispasmodic effect is attributed to its ability to interfere with the signaling pathways that lead to smooth muscle contraction at multiple levels.

  • Muscarinic Receptor Antagonism: Mebeverine can act as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, it inhibits the effects of acetylcholine, a key neurotransmitter that induces smooth muscle contraction.[1][4]

  • Ion Channel Modulation:

    • Calcium Channel Blockade: A primary action of mebeverine is the inhibition of L-type voltage-gated calcium channels.[5][8] This reduces the influx of extracellular Ca²⁺ into the smooth muscle cell, a critical step for initiating and maintaining contraction.[5]

    • Sodium Channel Blockade: Mebeverine also modulates voltage-operated sodium channels.[5][7] By blocking these channels, it can decrease smooth muscle excitability and may exert a local anesthetic effect, further contributing to pain relief.[5][7][9]

The culmination of these actions is the relaxation of gastrointestinal smooth muscle, which underlies its therapeutic benefit in conditions like IBS.[5]

Mebeverine_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Smooth Muscle Cell Membrane cluster_2 Intracellular Space ACh Acetylcholine mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds Na_ion Na⁺ Na_Channel Voltage-Gated Na⁺ Channel Ca_ion Ca²⁺ Ca_Channel Voltage-Gated Ca²⁺ Channel (L-type) Depolarization Membrane Depolarization mAChR->Depolarization Activates Na_Channel->Depolarization Na⁺ Influx Ca_Influx ↑ Intracellular [Ca²⁺] Ca_Channel->Ca_Influx Ca²⁺ Influx Depolarization->Ca_Channel Opens Contraction Muscle Contraction Ca_Influx->Contraction Initiates Mebeverine Mebeverine Mebeverine->mAChR Blocks Mebeverine->Na_Channel Blocks Mebeverine->Ca_Channel Blocks

Figure 1: Signaling pathway of mebeverine's antispasmodic action.

Experimental Protocols

Protocol 1: Isolated Organ Bath Assay

This protocol details the evaluation of mebeverine's effect on agonist-induced contractions in an isolated segment of guinea pig ileum. This ex vivo model is a cornerstone for assessing the functional consequences of smooth muscle relaxants.[10][11]

3.1.1 Materials and Reagents

  • Isolated organ bath system with force-displacement transducer and data acquisition software[11]

  • Krebs-Henseleit Physiological Salt Solution (PSS)

  • Carbogen gas (95% O₂ / 5% CO₂)[10]

  • Mebeverine hydrochloride stock solution

  • Agonist (e.g., Acetylcholine, Carbachol) stock solution[12]

  • Animal model: Guinea pig[10]

  • Standard laboratory dissection tools and sutures

3.1.2 Experimental Procedure

  • Tissue Preparation: Humanely euthanize a guinea pig according to approved institutional guidelines. Dissect a 2-3 cm segment of the terminal ileum and place it immediately in cold, carbogen-aerated Krebs-Henseleit solution.[13] Gently flush the lumen to remove contents.

  • Mounting: Tie sutures to both ends of the ileum segment. Mount the tissue vertically in a 10-20 mL organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.[10][14] Attach the bottom suture to a fixed hook and the top suture to an isometric force transducer.[10]

  • Equilibration: Apply a basal resting tension (typically 1 gram) and allow the tissue to equilibrate for at least 30-45 minutes.[14] During this period, wash the tissue with fresh PSS every 15 minutes.[14]

  • Tissue Viability Test: Induce a contraction with a submaximal concentration of acetylcholine (e.g., 1 µM) or KCl (e.g., 60 mM) to confirm tissue viability.[13] Wash the tissue and allow it to return to baseline.

  • Antagonism Protocol:

    • Generate a cumulative concentration-response curve for the agonist (e.g., acetylcholine) to establish a baseline contractile response.

    • Wash the tissue thoroughly until it returns to the resting baseline.

    • Incubate the tissue with a fixed concentration of mebeverine hydrochloride for 20-30 minutes.[13]

    • In the continued presence of mebeverine, generate a second cumulative concentration-response curve for the same agonist.[13]

    • Repeat this process with increasing concentrations of mebeverine.

3.1.3 Data Analysis

  • Measure the peak contractile force for each agonist concentration.

  • Plot concentration-response curves (log[agonist] vs. response) in the absence and presence of different mebeverine concentrations.

  • Analyze the data to determine if mebeverine causes a parallel rightward shift in the curve (competitive antagonism) or a depression of the maximum response (non-competitive antagonism).

  • Calculate EC₅₀ values for the agonist and pA₂ values for mebeverine if competitive antagonism is observed.

Organ_Bath_Workflow start Start dissect Dissect Guinea Pig Ileum Segment (2-3 cm) start->dissect mount Mount Tissue in Organ Bath (37°C, Carbogen) dissect->mount equilibrate Equilibrate Under 1g Tension (30-45 min) mount->equilibrate viability Test Viability (e.g., with KCl) equilibrate->viability agonist_crc Generate Baseline Agonist Concentration- Response Curve (CRC) viability->agonist_crc wash1 Wash Tissue to Return to Baseline agonist_crc->wash1 incubate Incubate with Mebeverine (20-30 min) wash1->incubate agonist_crc_meb Generate Agonist CRC in Presence of Mebeverine incubate->agonist_crc_meb repeat_exp Repeat with Different Mebeverine Concentrations agonist_crc_meb->repeat_exp repeat_exp->wash1 Yes analyze Analyze Data: Calculate EC₅₀, pA₂ repeat_exp->analyze No end End analyze->end Patch_Clamp_Workflow start Start isolate Isolate Single Smooth Muscle Cells via Enzymatic Digestion start->isolate chamber Transfer Cells to Recording Chamber isolate->chamber giga_seal Form Giga-Seal on a Single Cell chamber->giga_seal whole_cell Rupture Membrane to Achieve Whole-Cell Configuration giga_seal->whole_cell record_base Record Baseline Ion Channel Currents (Voltage-Step Protocol) whole_cell->record_base perfuse Perfuse with Mebeverine Solution record_base->perfuse record_meb Record Currents in Presence of Mebeverine perfuse->record_meb analyze Analyze Data: Plot I-V Curves, Calculate % Inhibition & IC₅₀ record_meb->analyze end End analyze->end Calcium_Imaging_Workflow start Start load Load Cells/Tissue with Ca²⁺-Sensitive Dye (e.g., Fura-2 AM) start->load wash Wash to Remove Excess Dye load->wash image_base Record Baseline Fluorescence wash->image_base stimulate_base Stimulate with Spasmogen (e.g., KCl) & Record Ca²⁺ Response image_base->stimulate_base wash2 Wash to Return to Baseline stimulate_base->wash2 incubate Incubate with Mebeverine wash2->incubate stimulate_meb Stimulate with Spasmogen in Presence of Mebeverine & Record Ca²⁺ Response incubate->stimulate_meb analyze Analyze Data: Calculate % Inhibition of Ca²⁺ Signal & IC₅₀ stimulate_meb->analyze end End analyze->end

References

Application Notes and Protocols for Distribution Studies of Radiolabeled Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic drug primarily used to alleviate symptoms of irritable bowel syndrome (IBS), such as abdominal pain, cramping, and altered bowel habits.[1] Its therapeutic effect is mediated through a direct relaxant effect on the smooth muscles of the gastrointestinal tract.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of mebeverine is crucial for optimizing its therapeutic efficacy and safety. The use of radiolabeled mebeverine hydrochloride is a key technique in preclinical and clinical development to quantitatively assess its biodistribution.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for conducting tissue distribution studies of mebeverine hydrochloride using radiolabeling techniques, such as with Carbon-14 (¹⁴C) or Tritium (³H).[2] The primary methods discussed are quantitative whole-body autoradiography (QWBA) and tissue dissection with radioactivity counting.

Mechanism of Action and Metabolism

Mebeverine's primary mechanism of action is the relaxation of gastrointestinal smooth muscle. While the exact mechanism is not fully understood, it is known to involve the modulation of ion channels, including a potential anesthetic effect and impacts on calcium and muscarinic receptors.[1] Following oral administration, mebeverine is rapidly and almost completely metabolized by esterases.[5][6] The ester bonds are hydrolyzed, breaking the molecule into veratric acid and mebeverine alcohol.[5] These metabolites are then further processed and primarily excreted in the urine.[2][5] Due to this rapid and extensive first-pass metabolism, negligible concentrations of the parent drug are found in circulation after oral administration.[6]

Visualizing Mebeverine's Biological Pathways

The following diagrams illustrate the proposed mechanism of action and the metabolic pathway of mebeverine.

mebeverine_mechanism cluster_cell Smooth Muscle Cell mebeverine Mebeverine ca_channel Voltage-gated Ca²⁺ Channels mebeverine->ca_channel Blocks na_channel Na⁺ Channels mebeverine->na_channel Blocks intracellular_ca ↓ Intracellular Ca²⁺ ca_channel->intracellular_ca Inhibits influx relaxation Muscle Relaxation na_channel->relaxation Reduces excitability intracellular_ca->relaxation mebeverine_metabolism mebeverine Mebeverine Hydrochloride (Oral Administration) hydrolysis Esterase-catalyzed Hydrolysis (First-pass metabolism) mebeverine->hydrolysis veratric_acid Veratric Acid hydrolysis->veratric_acid mebeverine_alcohol Mebeverine Alcohol hydrolysis->mebeverine_alcohol further_metabolism Further Metabolism (e.g., Demethylation) veratric_acid->further_metabolism mebeverine_alcohol->further_metabolism excretion Urinary Excretion of Metabolites further_metabolism->excretion biodistribution_workflow cluster_qwba Quantitative Whole-Body Autoradiography (QWBA) cluster_dissection Tissue Dissection and Counting start Start: Acclimatize Animals dosing Administer Radiolabeled Mebeverine Hydrochloride start->dosing timepoints Sacrifice Animals at Pre-determined Time Points (e.g., 1, 3, 8, 24, 48h) dosing->timepoints qwba_path QWBA Pathway dissection_path Tissue Dissection Pathway freeze Freeze Carcass timepoints->freeze collect Collect Blood and Tissues timepoints->collect section Cryosectioning freeze->section image Phosphor Imaging section->image quantify_qwba Quantify Radioactivity in Tissues image->quantify_qwba end End: Data Analysis and Reporting quantify_qwba->end weigh Weigh Tissues collect->weigh homogenize Homogenize Tissues weigh->homogenize count Liquid Scintillation Counting homogenize->count quantify_dissect Calculate %ID/g count->quantify_dissect quantify_dissect->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Mebeverine Hydrochloride Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and developing mebeverine hydrochloride formulations with improved bioavailability.

Troubleshooting Guides

This section addresses common challenges encountered during the formulation of mebeverine hydrochloride, offering potential causes and solutions in a question-and-answer format.

Gastroretentive Floating Tablets

Question: Why is the floating lag time of my mebeverine hydrochloride tablets longer than desired?

Answer: A prolonged floating lag time can be attributed to several factors:

  • Insufficient Gas Generation: The concentration of the gas-generating agent (e.g., sodium bicarbonate) may be too low to produce enough carbon dioxide for buoyancy.[1]

  • High Tablet Density: The overall density of the tablet may be too high, preventing it from floating. This can be due to the compression force or the density of the excipients used.

  • Slow Hydration of Swellable Polymers: Hydrophilic polymers like HPMC need to hydrate to form a gel layer that traps the generated gas. If hydration is too slow, the gas may escape before a sufficient gel barrier is formed.

Troubleshooting Steps:

  • Increase Gas-Generating Agent: Incrementally increase the concentration of sodium bicarbonate or other effervescent agents.

  • Optimize Compression Force: Lower the compression force during tableting to reduce the tablet's density.

  • Incorporate Low-Density Excipients: Utilize low-density excipients to decrease the overall tablet weight and density.

  • Select Appropriate Polymer Grade: Use a lower viscosity grade of HPMC to facilitate faster hydration and gel layer formation.

Question: My floating tablets lose their buoyancy and sink prematurely. What could be the cause?

Answer: Premature sinking of floating tablets is often due to:

  • Inadequate Gel Strength: The gel layer formed by the hydrophilic polymer may not be strong enough to retain the entrapped gas for an extended period.

  • Rapid Erosion of the Tablet: The tablet matrix may be eroding too quickly, leading to the loss of the entrapped gas and buoyancy.

  • High Drug Loading: A high concentration of the highly water-soluble mebeverine hydrochloride can lead to rapid drug dissolution and disintegration of the tablet matrix.

Troubleshooting Steps:

  • Increase Polymer Concentration: A higher concentration of polymers like HPMC K100M can enhance gel strength and prolong floating duration.[1]

  • Combine Polymers: Use a combination of hydrophilic and hydrophobic polymers (e.g., HPMC and ethylcellulose) to control the hydration rate and maintain structural integrity.

  • Incorporate a Binder: Adding a binder can improve the cohesiveness of the tablet and reduce the rate of erosion.

Niosomes and Nanoparticles

Question: The encapsulation efficiency of mebeverine hydrochloride in my niosomal formulation is low. How can I improve it?

Answer: Low encapsulation efficiency of a hydrophilic drug like mebeverine hydrochloride in niosomes can be due to the drug leaking out into the aqueous phase during formulation.

Troubleshooting Steps:

  • Optimize Surfactant and Cholesterol Ratio: The ratio of non-ionic surfactant (e.g., Span 60) to cholesterol is crucial for vesicle stability and drug entrapment. Increasing the cholesterol content can enhance the rigidity of the niosomal membrane, reducing drug leakage.

  • Select Appropriate Surfactant: The type of surfactant and its hydrophilic-lipophilic balance (HLB) value can influence encapsulation efficiency. Experiment with different surfactants to find the optimal one for mebeverine hydrochloride.

  • Incorporate a Charge-Inducing Agent: Adding a charge-inducing agent like dicetyl phosphate can increase the charge on the vesicle surface, leading to greater repulsion between vesicles and potentially higher encapsulation.

  • Optimize the Formulation Method: The thin-film hydration method is commonly used for niosome preparation. Ensure complete evaporation of the organic solvent to form a thin, uniform film, which can improve drug entrapment during hydration.[2]

Question: I am observing aggregation and precipitation of my mebeverine hydrochloride nanoparticles. What are the possible reasons and solutions?

Answer: Nanoparticle aggregation is a common issue driven by high surface energy and inter-particle attractions.

Troubleshooting Steps:

  • Use Stabilizers: Incorporate steric or electrostatic stabilizers in your formulation. Polymers like PEG can provide a steric barrier, preventing particle aggregation.[3]

  • Optimize Zeta Potential: The zeta potential is an indicator of the surface charge of the nanoparticles. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between particles, leading to better stability.[4] This can be achieved by adjusting the pH or adding charged molecules.

  • Control the Solvent Evaporation Rate: In solvent evaporation methods, a controlled and optimized evaporation rate can lead to the formation of more stable and well-dispersed nanoparticles.

  • Lyophilization with Cryoprotectants: If you need to store the nanoparticles as a dry powder, lyophilization (freeze-drying) with a cryoprotectant (e.g., trehalose, sucrose) can prevent aggregation during the drying process and upon reconstitution.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to improve the oral bioavailability of mebeverine hydrochloride?

A1: The primary strategies focus on overcoming its extensive first-pass metabolism and short biological half-life. These include:

  • Gastroretentive Drug Delivery Systems (GRDDS): Such as floating tablets and raft systems, which prolong the gastric residence time, allowing for sustained drug release and absorption in the upper gastrointestinal tract.[1]

  • Nanocarrier Systems: Including niosomes and nanoparticles, which can protect the drug from degradation, enhance its permeation across biological membranes, and potentially offer targeted delivery.[2]

  • Sustained-Release Formulations: Like extended-release pellets and matrix tablets, which control the rate of drug release, maintaining therapeutic plasma concentrations for a longer duration and reducing dosing frequency.[5]

  • Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the molecular level to improve its dissolution rate and potentially its bioavailability.

Q2: How does a gastroretentive floating raft system work for mebeverine hydrochloride?

A2: A floating raft system is an in-situ gelling formulation. When administered orally, the liquid formulation comes into contact with the acidic gastric fluid, it forms a viscous, cohesive gel that entraps carbon dioxide bubbles generated by an effervescent agent (like calcium carbonate). This creates a low-density raft that floats on the gastric contents, prolonging the residence time of the drug in the stomach and allowing for its sustained release.[1]

Q3: What are the advantages of using niosomes for mebeverine hydrochloride delivery?

A3: Niosomes, which are vesicular systems composed of non-ionic surfactants, offer several advantages for mebeverine hydrochloride delivery:

  • Improved Bioavailability: They can enhance the oral bioavailability of drugs with poor absorption characteristics.

  • Controlled Release: Niosomes can provide a sustained release of the encapsulated drug, which is beneficial for a drug with a short half-life like mebeverine hydrochloride.[2]

  • Stability: They are generally more stable than liposomes.

  • Biocompatibility and Biodegradability: The non-ionic surfactants used are typically biocompatible and biodegradable.

Q4: Can extended-release pellets improve patient compliance?

A4: Yes, extended-release pellets can significantly improve patient compliance. By providing a sustained release of mebeverine hydrochloride over an extended period (e.g., 12 or 24 hours), the dosing frequency can be reduced from three times a day for conventional tablets to once or twice daily for the extended-release formulation.[5][6] This convenience can lead to better adherence to the prescribed treatment regimen.

Data Presentation

Table 1: Comparative Bioavailability Data of Mebeverine Hydrochloride Formulations

Formulation TypeCmax (ng/mL)Tmax (hr)Relative Bioavailability (%)Reference
Marketed Product (Duspatalin® Retard)-3.33100[1]
Floating Matrix Tablet (FT-10)Similar to marketed product2.17104.76[1]
Floating Raft System (FRS-11)Higher than marketed product3.00116.01[1]
Modified Release 200 mg Capsule (Single Dose)Lower than plain tabletLater than plain tabletOptimal[7]
Plain 135 mg Tablet (Single Dose)Higher than MR capsuleEarlier than MR capsule-[7]

Table 2: In Vitro Drug Release of Mebeverine Hydrochloride from Different Formulations

Formulation TypeTime (hr)Cumulative Drug Release (%)Release KineticsReference
Floating Matrix Tablet (FT-10)880.2-[1]
Floating Raft System (FRS-11)882.1-[1]
Extended-Release Pellets (Optimized)1276.8First-order, Zero-order mechanism[5]
Niosomes (PEGylated)24-Higuchi model[2]

Experimental Protocols

Protocol 1: Preparation of Gastroretentive Floating Matrix Tablets

Objective: To prepare floating matrix tablets of mebeverine hydrochloride with a short floating lag time and sustained drug release.

Materials:

  • Mebeverine hydrochloride

  • Hydroxypropyl methylcellulose (HPMC K100M)

  • Sodium bicarbonate

  • Citric acid

  • Low-density excipient (e.g., microcrystalline cellulose)

  • Magnesium stearate

  • Talc

Methodology:

  • Pre-formulation Studies: Characterize the drug and excipients for properties like particle size, flowability, and compressibility.

  • Drug-Excipient Compatibility: Conduct compatibility studies using techniques like FTIR and DSC to ensure no interaction between the drug and excipients.

  • Blending: Accurately weigh all ingredients. Mix mebeverine hydrochloride, HPMC K100M, sodium bicarbonate, citric acid, and microcrystalline cellulose in a blender for 15 minutes to ensure uniform mixing.

  • Lubrication: Add magnesium stearate and talc to the blend and mix for another 5 minutes.

  • Compression: Compress the final blend into tablets using a single-punch or rotary tablet press with appropriate tooling.

  • Evaluation:

    • Physical Characterization: Evaluate the tablets for hardness, thickness, weight variation, and friability.

    • Floating Lag Time and Duration: Place a tablet in a beaker containing 0.1 N HCl (pH 1.2) maintained at 37°C. Measure the time it takes for the tablet to start floating (floating lag time) and the total duration it remains afloat.

    • In Vitro Drug Release: Perform dissolution studies using a USP Type II apparatus in 0.1 N HCl for a specified period (e.g., 8-12 hours).

Protocol 2: Preparation of Mebeverine Hydrochloride Niosomes using Thin-Film Hydration

Objective: To encapsulate mebeverine hydrochloride in niosomes to enhance its bioavailability and provide controlled release.

Materials:

  • Mebeverine hydrochloride

  • Non-ionic surfactant (e.g., Span 60)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate buffer (pH 7.4)

Methodology:

  • Preparation of the Lipid Phase: Accurately weigh the non-ionic surfactant and cholesterol and dissolve them in a mixture of chloroform and methanol in a round-bottom flask.

  • Film Formation: Evaporate the organic solvents using a rotary evaporator at a controlled temperature (e.g., 60°C). This will form a thin, dry film of the surfactant and cholesterol on the inner wall of the flask.

  • Hydration: Hydrate the thin film with a phosphate buffer (pH 7.4) containing the dissolved mebeverine hydrochloride. The hydration is performed by rotating the flask at a specific temperature above the gel-liquid transition temperature of the surfactant.

  • Sonication: Sonicate the resulting niosomal suspension to reduce the vesicle size and achieve a more uniform size distribution.

  • Purification: Separate the unentrapped drug from the niosomal dispersion by methods like dialysis or centrifugation.

  • Characterization:

    • Vesicle Size and Zeta Potential: Determine the particle size, polydispersity index, and zeta potential using a dynamic light scattering (DLS) instrument.

    • Encapsulation Efficiency: Calculate the percentage of mebeverine hydrochloride successfully encapsulated in the niosomes by quantifying the unentrapped drug in the supernatant after centrifugation.

    • In Vitro Drug Release: Conduct in vitro release studies using a dialysis bag method in a suitable dissolution medium.

Visualizations

Experimental_Workflow_Floating_Tablets cluster_prep Tablet Preparation cluster_eval Evaluation cluster_analysis Data Analysis cluster_optimization Optimization start Weigh Ingredients blend Blend Drug and Excipients start->blend lube Add Lubricants and Blend blend->lube compress Compress into Tablets lube->compress phys_char Physical Characterization (Hardness, Friability) compress->phys_char float_test Floating Test (Lag Time, Duration) compress->float_test diss_test In Vitro Dissolution compress->diss_test data_analysis Analyze Release Profile and Floating Behavior float_test->data_analysis diss_test->data_analysis optimize Optimize Formulation data_analysis->optimize

Caption: Experimental workflow for the preparation and evaluation of mebeverine hydrochloride floating tablets.

Troubleshooting_Floating_Lag_Time cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Long Floating Lag Time cause1 Insufficient Gas Generation problem->cause1 cause2 High Tablet Density problem->cause2 cause3 Slow Polymer Hydration problem->cause3 solution1 Increase Gas-Generating Agent cause1->solution1 solution2 Optimize Compression Force Use Low-Density Excipients cause2->solution2 solution3 Use Lower Viscosity Polymer cause3->solution3

Caption: Troubleshooting guide for long floating lag time in mebeverine hydrochloride tablets.

Niosome_Encapsulation_Logic cluster_factors Key Factors cluster_actions Actions goal Goal: Increase Encapsulation Efficiency factor1 Vesicle Stability goal->factor1 factor2 Drug Retention goal->factor2 factor3 Formulation Method goal->factor3 action1 Optimize Surfactant: Cholesterol Ratio factor1->action1 action2 Add Charge-Inducing Agent factor1->action2 factor2->action1 action3 Optimize Thin-Film Hydration factor3->action3

References

Overcoming poor solubility of mebeverine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of mebeverine hydrochloride during their experiments.

FAQs: Understanding and Troubleshooting Mebeverine Hydrochloride Solubility

Q1: Is mebeverine hydrochloride considered poorly soluble in water?

A1: There is conflicting information regarding the aqueous solubility of mebeverine hydrochloride. While some pharmacopeial standards classify it as "very soluble" or "freely soluble" in water[1][2], the free base form is essentially insoluble[3]. Researchers may encounter solubility challenges under specific experimental conditions such as high concentrations, specific pH ranges outside of the optimal, or in the presence of certain excipients. Therefore, while technically considered water-soluble, achieving and maintaining the desired concentration in aqueous solutions can be problematic in a research setting.

Q2: What are the key physicochemical properties of mebeverine hydrochloride that influence its solubility?

A2: Understanding the physicochemical properties of mebeverine hydrochloride is crucial for troubleshooting solubility issues. Key parameters are summarized in the table below.

PropertyValueImplication for Solubility
Molecular Formula C25H35NO5.HClThe hydrochloride salt form enhances aqueous solubility compared to the free base.
Molecular Weight 466 g/mol [4]A relatively high molecular weight can sometimes be a factor in lower solubility.
pKa 10.7[1]As a weakly basic compound, its solubility is highly dependent on pH. At pH values below its pKa, it will be more soluble in its ionized form.
Melting Point 105-107 °C or 135 °C[3]This information is useful for thermal analysis and some formulation techniques.
Physical Form White or almost white crystalline powder[1][4]The crystalline nature can sometimes impact the rate of dissolution.

Q3: My mebeverine hydrochloride is not dissolving well in water. What are the first steps I should take?

A3: If you are experiencing difficulty dissolving mebeverine hydrochloride, consider the following initial troubleshooting steps:

  • Verify the pH of your solution: Mebeverine hydrochloride's solubility is pH-dependent. Ensure the pH of your aqueous solution is sufficiently acidic to favor the ionized, more soluble form.

  • Gentle heating and agitation: Applying gentle heat and consistent stirring or sonication can help increase the rate of dissolution. Avoid excessive heat that could lead to degradation.

  • Particle size reduction: If you are working with a powder, ensure it is finely milled. Smaller particle sizes increase the surface area available for dissolution.

Q4: Can I use co-solvents to improve the solubility of mebeverine hydrochloride?

A4: Yes, co-solvents can be an effective strategy. Mebeverine hydrochloride is soluble in ethanol and methanol[5]. The addition of a small percentage of a water-miscible organic solvent, such as ethanol, can significantly enhance its solubility in an aqueous solution. However, it is important to consider the compatibility of the co-solvent with your experimental system and any potential downstream applications.

Q5: How does pH adjustment affect the solubility of mebeverine hydrochloride?

A5: Adjusting the pH is a primary method for manipulating the solubility of mebeverine hydrochloride. As a weak base, its solubility increases in acidic conditions where it is protonated to its more soluble cationic form. Conversely, in neutral to alkaline conditions, it will convert to the less soluble free base form and may precipitate out of solution. Therefore, maintaining an acidic pH is generally recommended for aqueous solutions of mebeverine hydrochloride.

Q6: Are there other advanced techniques to enhance the solubility of mebeverine hydrochloride?

A6: For more challenging solubility issues, advanced formulation techniques can be employed. One common approach is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their apparent solubility and dissolution rate[6][7][8].

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of mebeverine hydrochloride in an aqueous buffer.

  • Preparation of Buffer: Prepare a phosphate buffer at a desired pH (e.g., pH 4.5).

  • Sample Preparation: Add an excess amount of mebeverine hydrochloride powder to a known volume of the prepared buffer in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample of the suspension and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the clear filtrate with the buffer to a suitable concentration and analyze the concentration of mebeverine hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol describes how to evaluate the effect of a co-solvent on the solubility of mebeverine hydrochloride.

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20% v/v ethanol in water).

  • Solubility Determination: For each co-solvent mixture, follow the steps outlined in Protocol 1 (steps 2-6) to determine the equilibrium solubility of mebeverine hydrochloride.

  • Data Analysis: Plot the solubility of mebeverine hydrochloride as a function of the co-solvent concentration to determine the optimal co-solvent percentage for your needs.

Protocol 3: Solubility Enhancement using Cyclodextrins (Kneading Method)

This protocol provides a simple method for preparing a mebeverine hydrochloride-cyclodextrin inclusion complex to improve solubility.

  • Molar Ratio Selection: Determine the desired molar ratio of mebeverine hydrochloride to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the calculated amounts of mebeverine hydrochloride and a suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin).

  • Kneading: Transfer the powders to a mortar. Add a small amount of a hydroalcoholic solvent (e.g., water:ethanol 1:1) dropwise while triturating the mixture to form a paste.

  • Drying: Continue kneading for a specified time (e.g., 30-60 minutes). Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex using Protocol 1.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Mebeverine HCl C Add Excess Drug to Solvent A->C B Prepare Solvent System (e.g., Buffer, Co-solvent) B->C D Equilibrate (Stir/Shake) C->D E Filter Sample D->E F Dilute Filtrate E->F G Quantify (e.g., HPLC/UV) F->G H Calculate Solubility G->H

Caption: Workflow for Determining Aqueous Solubility.

troubleshooting_logic Start Solubility Issue Encountered CheckpH Is the solution pH acidic? Start->CheckpH AdjustpH Adjust pH to acidic range CheckpH->AdjustpH No UseHeat Apply gentle heat and agitation? CheckpH->UseHeat Yes AdjustpH->UseHeat ApplyHeat Gently heat and stir/sonicate UseHeat->ApplyHeat No AddCosolvent Consider adding a co-solvent (e.g., Ethanol) UseHeat->AddCosolvent Yes ApplyHeat->AddCosolvent UseCyclodextrin Explore advanced methods (e.g., Cyclodextrin complexation) AddCosolvent->UseCyclodextrin If still problematic Success Solubility Achieved AddCosolvent->Success UseCyclodextrin->Success

Caption: Troubleshooting Flowchart for Solubility Issues.

References

Mebeverine hydrochloride stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of mebeverine hydrochloride in long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of mebeverine hydrochloride during long-term storage?

A1: Mebeverine hydrochloride is primarily susceptible to degradation through hydrolysis and oxidation.[1][2][3] Key factors influencing its stability include:

  • pH: The rate of hydrolysis is significantly influenced by pH. Alkaline conditions, in particular, accelerate the degradation of mebeverine hydrochloride.[1][4][5][6]

  • Temperature: Elevated temperatures can increase the rate of degradation.[7][8] While some studies show it to be relatively stable under thermal stress in solid form, temperature can be an accelerating factor in the presence of other stressors like moisture or oxidative agents.[1]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[1][2][3]

  • Light: While some studies suggest mebeverine hydrochloride is relatively stable under photolytic conditions, exposure to UV or visible light over extended periods can cause slight degradation, especially in solution.[1] It is generally recommended to protect it from direct sunlight.[7][8]

  • Moisture: As hydrolysis is a key degradation pathway, storage in a dry environment is crucial.

Q2: What are the recommended storage conditions for mebeverine hydrochloride?

A2: To ensure long-term stability, mebeverine hydrochloride should be stored in a cool, dry, and well-ventilated place.[9][10] It should be kept in a tightly closed container, protected from light, strong acids, and strong bases.[7][8][10] Several sources recommend a storage temperature of 2°C - 8°C.[9][11]

Q3: What are the main degradation products of mebeverine hydrochloride?

A3: The primary degradation of mebeverine hydrochloride occurs via the hydrolysis of its ester linkage. This results in the formation of two main degradation products:

  • Mebeverine alcohol (MB-OH)

  • Veratric acid [12][13]

It is important to note that mebeverine is also highly unstable in biological fluids that contain esterases, such as blood and plasma, where it is rapidly converted to these same products.[12][13]

Troubleshooting Guide

Problem 1: Unexpected peaks are observed in the chromatogram during stability testing of a mebeverine hydrochloride sample.

  • Possible Cause 1: Degradation of the sample.

    • Troubleshooting Step: Compare the retention times of the unexpected peaks with those of known mebeverine hydrochloride degradation products (mebeverine alcohol and veratric acid). If reference standards are unavailable, subject a sample of mebeverine hydrochloride to forced degradation (e.g., acid, base, and oxidative stress) to generate the degradation products and confirm their retention times.[1][4][5]

  • Possible Cause 2: Contamination from the solvent or sample matrix.

    • Troubleshooting Step: Inject a blank (the solvent used to dissolve the sample) to check for interfering peaks. Ensure all glassware is scrupulously clean.

  • Possible Cause 3: Impurities from the synthesis process.

    • Troubleshooting Step: Review the certificate of analysis for the mebeverine hydrochloride batch to identify any known impurities. A validated stability-indicating method should be able to separate the drug from its impurities and degradation products.[4][5]

Problem 2: A significant loss of mebeverine hydrochloride potency is observed in a batch stored under recommended conditions.

  • Possible Cause 1: Inadequate control of storage conditions.

    • Troubleshooting Step: Verify the temperature and humidity logs for the storage period. Short-term excursions outside the recommended ranges can lead to degradation. Ensure the container was tightly sealed to prevent moisture ingress.

  • Possible Cause 2: Interaction with excipients in a formulation.

    • Troubleshooting Step: If the sample is a formulated product, investigate potential incompatibilities between mebeverine hydrochloride and the excipients. Perform compatibility studies with the individual excipients under accelerated stability conditions.

  • Possible Cause 3: The initial assay was inaccurate.

    • Troubleshooting Step: Re-assay a retained sample from the initial batch release, if available. Ensure the analytical method is validated for accuracy and precision.[1][3]

Data on Forced Degradation Studies

The following table summarizes the results from forced degradation studies on mebeverine hydrochloride under various stress conditions.

Stress ConditionReagent/ConditionTemperatureDurationPercentage of Mebeverine HCl RemainingReference
Neutral Hydrolysis WaterReflux24 hours89.2%[3]
Acidic Hydrolysis 0.1 M HClRoom Temperature48 hours92.3%[3]
Acidic Hydrolysis 1 M HClReflux1 hour85.1%[3]
Alkaline Hydrolysis 0.1 M NaOHRoom Temperature6 hours79.5%[3]
Oxidative Degradation 30% H₂O₂70°C24 hours81.3%[3]
Photolytic (Visible) Visible LightAmbient5 days~97.7% (in methanolic solution)[1]
Photolytic (UV) UV LightAmbient5 days~96.8% (in methanolic solution)[1]
Thermal Degradation Dry Heat90°C7 daysStable (in solid form)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Mebeverine Hydrochloride

This protocol outlines the methodology for subjecting mebeverine hydrochloride to various stress conditions to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of mebeverine hydrochloride at a concentration of 500 µg/ml in a suitable solvent (e.g., methanol or the mobile phase for HPLC analysis).[1]

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M HCl.

    • Reflux the solution for 1 hour.[1]

    • Cool the solution to room temperature and neutralize with an appropriate amount of 1 M NaOH.

  • Alkaline Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for 6 hours.[1]

    • Neutralize with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂).

    • Heat the solution in a water bath at 70°C for 24 hours.[1]

  • Thermal Degradation:

    • Place the solid mebeverine hydrochloride powder in a hot air oven at 90°C for 7 days.[1]

    • After the specified time, dissolve the powder in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a methanolic solution of mebeverine hydrochloride to direct sunlight or a UV lamp for 5 days.[1]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After each stress condition, dilute the samples to a suitable concentration (e.g., 25 µg/ml) with the HPLC mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of mebeverine hydrochloride in the presence of its degradation products.[1][2][3]

  • Chromatographic System: An HPLC system equipped with a UV-Vis detector.

  • Column: Symmetry C18, 5 µm, 4.6 mm x 150 mm (or equivalent).[1][2][3]

  • Mobile Phase: A mixture of 50 mM KH₂PO₄, acetonitrile, and tetrahydrofuran (THF) in the ratio of 63:35:2 (v/v/v).[1][2][3]

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 20 µl.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of mebeverine hydrochloride at known concentrations.

    • Prepare the samples (from the forced degradation study or long-term stability testing) by diluting them to the appropriate concentration with the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the peak corresponding to mebeverine hydrochloride and any degradation products based on their retention times and peak areas.

Visualizations

cluster_stress Stress Conditions Mebeverine_HCl Mebeverine Hydrochloride Degradation_Products Degradation Products Mebeverine_HCl->Degradation_Products MB_OH Mebeverine Alcohol Degradation_Products->MB_OH Hydrolysis VA Veratric Acid Degradation_Products->VA (Ester Cleavage) Heat Heat Heat->Mebeverine_HCl Light Light Light->Mebeverine_HCl Moisture Moisture Moisture->Mebeverine_HCl Oxidation Oxidation Oxidation->Mebeverine_HCl pH Acid/Base pH->Mebeverine_HCl

Caption: Degradation pathway of Mebeverine HCl under stress.

Start Start: Stability Study Prep Prepare Mebeverine HCl Samples (Bulk Drug or Formulation) Start->Prep Store Place Samples in Stability Chambers (Controlled Temp/Humidity) Prep->Store Pull Pull Samples at Predetermined Time Points (e.g., 0, 3, 6, 12 months) Store->Pull Analyze Analyze Samples using Stability-Indicating HPLC Method Pull->Analyze Data Collect and Analyze Data (Assay, Degradants, Physical Appearance) Analyze->Data Report Generate Stability Report Data->Report End End Report->End

Caption: Experimental workflow for a long-term stability study.

Start Unexpected Peak in Chromatogram Check_Blank Is the peak present in the blank injection? Start->Check_Blank Contamination Source of Contamination: - Solvent - Glassware - System Carryover Check_Blank->Contamination Yes Check_Degradation Does the peak's retention time match a known degradant? Check_Blank->Check_Degradation No Degradant Peak is likely a degradation product. Investigate storage conditions. Check_Degradation->Degradant Yes Impurity Peak is likely a process impurity or an unknown degradant. Further characterization needed. Check_Degradation->Impurity No

Caption: Troubleshooting unexpected HPLC peaks.

References

Troubleshooting mebeverine hydrochloride assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mebeverine hydrochloride analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and other issues encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the assay of mebeverine hydrochloride?

A1: The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and UV-Vis spectrophotometry.[1][2][3] RP-HPLC is often preferred for its specificity and ability to separate mebeverine from its degradation products.[4][5]

Q2: What is the typical wavelength for UV detection of mebeverine hydrochloride?

A2: The optimal UV detection wavelength for mebeverine hydrochloride is typically around 263 nm or 265 nm.[1][2] However, other wavelengths such as 220 nm and 240 nm have also been reported depending on the solvent and method.[3][6][7]

Q3: What are the key stability concerns for mebeverine hydrochloride?

A3: Mebeverine hydrochloride is susceptible to degradation under certain conditions. It is particularly unstable in esterase-containing biological fluids like blood and plasma, where it is rapidly metabolized.[8][9] It also undergoes hydrolysis in acidic, alkaline, and oxidative conditions.[4][5] However, it is relatively stable in aqueous solutions and urine.[8][9]

Q4: What are the main degradation products of mebeverine hydrochloride?

A4: The primary degradation and metabolic products are mebeverine-alcohol and veratric acid.[8][9] It is important to ensure your analytical method can separate these from the parent compound to avoid inaccurate quantification.

Q5: Can mebeverine or its metabolites cause interference in other tests?

A5: Yes, mebeverine-alcohol is a precursor to several amphetamine-like compounds, which, along with mebeverine and mebeverine-alcohol itself, can lead to false-positive results in amphetamine immunoassays.[8][9]

Troubleshooting Guides

HPLC Assay Variability

Issue: Inconsistent retention times.

This is a common issue in HPLC analysis and can be caused by a number of factors. Follow this troubleshooting workflow:

G A Inconsistent Retention Times B Check Mobile Phase Preparation A->B C Verify Column Condition A->C D Inspect HPLC System A->D E Incorrect composition or pH? B->E Composition/pH F Air bubbles present? B->F Bubbles G Column equilibration sufficient? C->G Equilibration H Column temperature stable? C->H Temperature I Flow rate fluctuating? D->I Flow Rate J Pump seals leaking? D->J Leaks K Re-prepare mobile phase accurately. Ensure consistent pH. E->K L Degas mobile phase. F->L M Equilibrate column for longer. G->M N Use a column oven. Check temperature settings. H->N O Service the pump. I->O P Replace pump seals. J->P

Caption: Troubleshooting inconsistent HPLC retention times.

Issue: Poor peak shape (tailing or fronting).

Poor peak shape can compromise the accuracy of integration and quantification.

G A Poor Peak Shape B Check for Column Overload A->B C Assess Mobile Phase pH A->C D Investigate Column Contamination A->D E Sample concentration too high? B->E F Is pH appropriate for analyte pKa? C->F G Possible interference from sample matrix? D->G H Column lifetime exceeded? D->H I Dilute sample or reduce injection volume. E->I J Adjust mobile phase pH. Ensure adequate buffering. F->J K Flush column with a strong solvent. G->K L Replace the column. H->L

Caption: Troubleshooting poor HPLC peak shape.

Issue: Variability in Assay Results (%RSD > 2%).

High relative standard deviation (RSD) indicates a lack of precision in the method.

Potential CauseRecommended Action
Sample Preparation Ensure consistent and accurate weighing, dilution, and filtration steps. Use calibrated pipettes and volumetric flasks.
Standard Preparation Prepare fresh standards regularly. Verify the purity of the reference standard.
Injector Variability Check the injector for leaks and ensure the sample loop is completely filled.
Detector Fluctuations Allow the detector lamp to warm up sufficiently. Check for lamp instability or failure.
Integration Parameters Ensure consistent integration parameters are applied to all chromatograms. Manually inspect peak integration where necessary.

Experimental Protocols

Representative RP-HPLC Method for Mebeverine Hydrochloride Assay

This protocol is a synthesis of commonly reported methods.[1][2][10]

  • Chromatographic System:

    • HPLC System: An isocratic HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Detector Wavelength: 263 nm.[1]

    • Column Temperature: 25°C.[1]

    • Sample Temperature: 5°C.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.

  • Reagents and Solutions:

    • Mobile Phase: A mixture of Ammonium acetate buffer (pH adjusted to 5.2 with glacial acetic acid) and Acetonitrile in a 62:38 v/v ratio.[1] Filter and degas the mobile phase before use.

    • Diluent: Typically the mobile phase or a mixture of methanol and water.

    • Standard Solution: Prepare a stock solution of mebeverine hydrochloride reference standard (e.g., 0.5 mg/mL) in the diluent. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 40-60 µg/mL).[1]

    • Sample Solution: For pharmaceutical formulations, weigh and powder a sufficient number of units. Dissolve an amount of powder equivalent to a target concentration of mebeverine hydrochloride in the diluent. Sonicate to ensure complete dissolution, then dilute to the final target concentration (e.g., 50 µg/mL). Filter the solution through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Perform replicate injections (e.g., six) of a standard solution. The system is suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.[1]

    • Inject the sample solutions in duplicate.

    • Calculate the amount of mebeverine hydrochloride in the sample by comparing the peak area of the sample to the peak area of the standard.

Data Presentation

Table 1: Summary of HPLC Method Parameters from Literature
ParameterMethod 1[1]Method 2[2][10]Method 3[6]Method 4[7]
Column Devosil BDS C18 (250x4.6 mm, 5µm)Apollo C18 (250x4.6 mm, 5µm)Enable Make C18G (250x4.6 mm, 5µm)ODS2-C18 (150x4.6 mm)
Mobile Phase Ammonium acetate (pH 5.2):Acetonitrile (62:38)Methanol:Water (90:10)Triethylammonium phosphate buffer (pH 2.5):Acetonitrile (60:40)Potassium dihydrogen phosphate (pH 3.6):Acetonitrile (30:70)
Flow Rate 1.0 mL/min0.9 µL/min1.0 mL/min1.0 mL/min
Detection λ 263 nm265 nm240 nm240 nm
Linearity Range 40 - 60 µg/mL5 - 30 µg/mL250 - 750 µg/mL1 - 100 µg/mL
Retention Time Not Specified3.9 min5.8 min1.03 min
Table 2: Forced Degradation Study Results

Summary of mebeverine hydrochloride stability under various stress conditions.[4][5]

Stress ConditionReagentTimeTemperatureObservation
Acid Hydrolysis 1 M HCl1 hourRefluxDegradation observed
Alkaline Hydrolysis 0.1 M NaOH6 hoursRoom TempDegradation observed
Oxidative 30% H₂O₂24 hours70°CDegradation observed
Neutral Hydrolysis Water48 hoursRefluxMild degradation
Photolytic UV or Visible light5 daysN/ASlight decrease in peak area (~2-3%)

Signaling Pathways and Workflows

Mebeverine Degradation Pathway

This diagram illustrates the primary degradation pathway of mebeverine.

Mebeverine Mebeverine Hydrochloride Hydrolysis Hydrolysis (Acidic, Alkaline, Enzymatic) Mebeverine->Hydrolysis Metabolites Degradation Products Hydrolysis->Metabolites Mebeverine_Alcohol Mebeverine-Alcohol Metabolites->Mebeverine_Alcohol Veratric_Acid Veratric Acid Metabolites->Veratric_Acid

Caption: Primary degradation pathway of mebeverine HCl.

References

Optimizing mebeverine hydrochloride dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mebeverine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for mebeverine hydrochloride?

Mebeverine hydrochloride is a musculotropic antispasmodic drug that acts directly on the smooth muscle of the gastrointestinal tract, relieving cramps and spasms without affecting normal gut motility.[1][2] Its exact mechanism is not fully known but is understood to be multifaceted.[1][3] It is believed to work by blocking calcium and sodium channels in smooth muscle cells, which reduces muscle excitability and prevents spasms.[3][4] Additionally, it may have a local anesthetic effect.[3] Unlike some other antispasmodics, mebeverine does not produce the typical systemic anticholinergic side effects.[1][4]

Q2: What are the standard dosages of mebeverine hydrochloride used in clinical practice?

The standard dosages for mebeverine hydrochloride are typically administered in two forms:

  • Standard-release tablets: 135 mg, taken three times a day.[5][6]

  • Slow-release capsules: 200 mg, taken twice a day.[5][6]

It is generally recommended to take mebeverine about 20 minutes before meals.[2][5]

Q3: What are the common and rare side effects associated with mebeverine hydrochloride?

Mebeverine is generally well-tolerated.[2] When side effects do occur, they are typically mild.[7]

Common Side Effects May Include:

  • Nausea[8][9]

  • Headache[8][9]

  • Dizziness[8][9]

  • Indigestion or heartburn[8][10]

  • Constipation[8][10]

  • Rash[7][8]

Rare but Serious Side Effects:

  • Serious allergic reactions (anaphylaxis), which can include swelling of the face, lips, mouth, or tongue, and difficulty breathing.[7]

If any severe side effects are observed, it is crucial to seek immediate medical attention.[7]

Q4: Is there a significant difference in side effects between the 135 mg and 200 mg formulations?

Clinical studies have shown that the 200 mg slow-release formulation taken twice daily is therapeutically equivalent to the 135 mg standard-release tablet taken three times a day for managing symptoms of Irritable Bowel Syndrome (IBS).[11][12] A systematic review indicated no major adverse effects for the 200 mg dose and no greater incidence of side effects compared to the 135 mg dose.[11][13] One study reported adverse effects in approximately 61.5% of the 135 mg group and 59.5% of the 200 mg group, suggesting a similar side effect profile.[14]

Troubleshooting Guide for Experimental Use

Q5: We are observing unexpected levels of CNS excitability (e.g., tremors) in our animal models at higher doses. Is this a known effect?

Yes, central nervous system involvement with behavioral excitation, primarily tremor and convulsions, has been noted in repeat-dose toxicity studies in animals at oral and parenteral doses.[1][15] This suggests that at supraclinical doses, mebeverine may cross the blood-brain barrier and exert central effects. Overdoses in humans have also been associated with neurological symptoms.[15][16]

Experimental Approach to Mitigate CNS Effects:

  • Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose that achieves the desired peripheral (gut) effect without significant CNS side effects.

  • Route of Administration: If parenteral administration is being used, consider if oral administration, which undergoes extensive first-pass metabolism, might reduce systemic and CNS exposure.[17]

  • Pharmacokinetic Analysis: Measure plasma concentrations of mebeverine and its metabolites to correlate exposure levels with the observed CNS effects.

Q6: We are seeing high variability in the therapeutic response to mebeverine in our experimental subjects. What could be the contributing factors?

High variability in response can be attributed to several factors:

  • Metabolism: Mebeverine is rapidly and completely metabolized by esterases into veratric acid and mebeverine alcohol.[1] The activity of these esterases can vary between individuals, leading to different pharmacokinetic profiles. Unchanged mebeverine is often undetectable in plasma after oral administration.[17][18]

  • Genetic Factors: Individual genetic differences can influence drug metabolism and receptor sensitivity.

  • Underlying Pathology: The specific nature and severity of the induced gastrointestinal condition in the experimental model can affect the drug's efficacy.

Troubleshooting Protocol:

  • Metabolite Quantification: Develop and validate an HPLC or LC-MS/MS method to quantify the main metabolites of mebeverine (veratric acid and mebeverine alcohol) in plasma samples.[18] This will help in understanding the exposure-response relationship.

  • Standardize the Experimental Model: Ensure the method for inducing the gastrointestinal condition is highly consistent across all subjects.

  • Control for Environmental Factors: House animals under standardized conditions (diet, light-dark cycle, etc.) to minimize environmental influences on physiology.

Q7: Can mebeverine hydrochloride interact with other compounds in our experiments?

While mebeverine is not known to have major interactions with most medications, it's important to consider potential pharmacodynamic and pharmacokinetic interactions.[19]

  • Other Anticholinergics: Combining mebeverine with other anticholinergic drugs could potentially increase the risk of side effects, although mebeverine itself has weak anticholinergic properties.[9]

  • CYP450 Enzymes: While specific studies are limited in the provided results, it is always prudent to consider the potential for induction or inhibition of cytochrome P450 enzymes if other compounds metabolized through these pathways are co-administered.

  • Alcohol: In vitro and in vivo studies in animals have not shown any interaction between mebeverine hydrochloride and ethanol.[15]

Data Presentation

Table 1: Summary of Mebeverine Hydrochloride Dosage and Side Effect Profile

Dosage FormulationDosing RegimenCommon Side EffectsNotes on Efficacy and Tolerability
135 mg Standard-Release TabletOne tablet, three times daily[5][6]Nausea, headache, dizziness, indigestion, constipation, rash[7][8][9][10]Therapeutically equivalent to the 200 mg formulation.[11][12]
200 mg Slow-Release CapsuleOne capsule, twice daily[5][6]Similar to the 135 mg formulation.No significant difference in the incidence of adverse effects compared to the 135 mg formulation.[11][13][14] The twice-daily regimen may improve patient compliance.[11][20]

Experimental Protocols

Protocol 1: Assessment of Mebeverine Efficacy on Induced Gut Hypermotility in a Rodent Model

  • Animal Model: Use male Wistar rats (200-250g). House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Induction of Hypermotility: Administer a castor oil emulsion (e.g., 1-2 mL/animal, orally) to induce diarrhea and intestinal hypermotility.

  • Drug Administration:

    • Divide animals into groups: Vehicle control, mebeverine hydrochloride (various doses, e.g., 10, 20, 40 mg/kg), and a positive control (e.g., loperamide).

    • Administer mebeverine or vehicle orally 30 minutes before castor oil administration.

  • Assessment of Intestinal Transit:

    • Administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally 30 minutes after castor oil.

    • Euthanize the animals 30-60 minutes after the charcoal meal.

    • Carefully dissect the small intestine from the pylorus to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of intestine) x 100.

  • Data Analysis: Compare the percentage of intestinal transit between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant decrease in intestinal transit in the mebeverine groups compared to the vehicle control indicates efficacy.

Visualizations

Mebeverine_Mechanism_of_Action cluster_membrane Smooth Muscle Cell Membrane cluster_cell Intracellular Space Ca_Channel Voltage-gated Ca²⁺ Channel Ca_influx Increased Intracellular Ca²⁺ Ca_Channel->Ca_influx Na_Channel Na⁺ Channel Ca_ion Ca²⁺ Ca_ion->Ca_Channel Influx Na_ion Na⁺ Na_ion->Na_Channel Influx Contraction Muscle Contraction / Spasm Ca_influx->Contraction Mebeverine Mebeverine HCl Mebeverine->Ca_Channel Blocks Mebeverine->Na_Channel Blocks

Caption: Proposed mechanism of action of Mebeverine Hydrochloride.

Troubleshooting_Workflow cluster_success Successful Outcome cluster_troubleshooting Troubleshooting Path Start Experiment Start: Administer Mebeverine HCl Observe_Effect Observe Experimental Outcome Start->Observe_Effect Success Expected Therapeutic Effect Observed Observe_Effect->Success Yes Unexpected_SE Unexpected Side Effects (e.g., CNS excitability) Observe_Effect->Unexpected_SE No (Side Effects) High_Variability High Variability in Response Observe_Effect->High_Variability No (Variability) Proceed Proceed with Experiment Success->Proceed Action_SE Action: 1. Re-evaluate Dosage 2. Conduct Dose-Response Study 3. Analyze Pharmacokinetics Unexpected_SE->Action_SE Action_Variability Action: 1. Quantify Metabolites 2. Standardize Animal Model 3. Control Environmental Factors High_Variability->Action_Variability

References

Technical Support Center: Mebeverine Hydrochloride Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mebeverine hydrochloride metabolite identification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the parent mebeverine hydrochloride often undetectable in plasma or urine samples?

A1: Mebeverine hydrochloride is an ester that undergoes rapid and extensive first-pass metabolism. It is quickly hydrolyzed by esterases in the gut wall, liver, and blood into its primary metabolites: mebeverine alcohol and veratric acid.[1][2][3][4][5] This enzymatic breakdown can also occur in vitro in biological samples, particularly in blood and plasma, making the detection of the parent drug very challenging.[1][6]

Q2: What are the major metabolic pathways of mebeverine?

A2: The metabolism of mebeverine is complex and proceeds through several key pathways following the initial hydrolysis:

  • Ester Hydrolysis: The primary step is the cleavage of the ester bond to form mebeverine alcohol and veratric acid.[1][3][7]

  • O-demethylation: Both veratric acid and mebeverine alcohol can undergo O-demethylation. Veratric acid is demethylated to vanillic acid and isovanillic acid, which can be further demethylated to protocatechuic acid.[7][8]

  • Oxidation: Mebeverine alcohol can be oxidized to form mebeverine acid.

  • N-dealkylation: Other pathways include N-deethylation and N-de(hydroxybutylation).[6]

Q3: Can mebeverine or its metabolites cause false-positive results in drug screening?

A3: Yes, mebeverine and its metabolite, mebeverine alcohol, are structurally similar to amphetamine-like compounds. This can lead to false-positive results in amphetamine immunoassay screenings.[1][6] Confirmatory analysis using a more specific method like LC-MS/MS is necessary to rule out a false positive.

Q4: Are mebeverine metabolites excreted in urine as free compounds or conjugates?

A4: The majority of mebeverine metabolites are excreted in the urine as conjugates.[7][8] This means that for accurate quantification of total metabolites, a hydrolysis step (e.g., using glucuronidase) may be required during sample preparation to cleave the conjugate and release the free metabolite.

Troubleshooting Guides

Issue 1: Poor or No Detection of Mebeverine Metabolites

Possible Causes & Troubleshooting Steps:

  • Inadequate Sample Preparation:

    • Problem: Inefficient extraction of metabolites from the biological matrix (e.g., plasma, urine).

    • Solution: Optimize the extraction method. Protein precipitation is a common and rapid method for plasma samples.[2][3][9] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may provide cleaner extracts and better recovery for certain metabolites.[2][10] Ensure the pH of the extraction solvent is appropriate for the target analytes.

  • Metabolite Instability:

    • Problem: Degradation of metabolites during sample collection, storage, or processing.[11][12]

    • Solution: Keep biological samples frozen at -20°C or lower until analysis.[13] Minimize freeze-thaw cycles.[5] Investigate the stability of your specific metabolites under different temperature and pH conditions.[11][14]

  • Low Metabolite Concentration:

    • Problem: The concentration of some metabolites may be below the limit of detection (LOD) of the analytical method.[12]

    • Solution: Use a more sensitive analytical technique, such as HPLC-MS/MS, which is well-suited for detecting low concentrations of metabolites.[9][15] Consider a sample concentration step in your preparation protocol.

  • Sub-optimal LC-MS/MS Conditions:

    • Problem: Incorrect mobile phase, gradient, column, or mass spectrometry parameters.

    • Solution: Develop and validate the LC-MS/MS method specifically for the target mebeverine metabolites. This includes optimizing the ionization source (e.g., ESI in negative or positive mode), and selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).[15][16]

Issue 2: High Variability and Poor Reproducibility in Quantitative Analysis

Possible Causes & Troubleshooting Steps:

  • Matrix Effects in LC-MS/MS:

    • Problem: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[15]

    • Solution:

      • Improve chromatographic separation to separate analytes from interfering matrix components.

      • Enhance sample clean-up using more rigorous extraction techniques like SPE.[10]

      • Use a stable isotope-labeled internal standard (SIL-IS) for each analyte to compensate for matrix effects.[2][3][9]

  • Inconsistent Sample Preparation:

    • Problem: Manual variations in the sample preparation steps can introduce errors.

    • Solution: Use automated sample preparation systems if available. Ensure consistent timing, volumes, and techniques for all samples. Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples.[3]

Experimental Protocols

Protocol 1: Sample Preparation for Mebeverine Metabolite Analysis in Human Plasma (Protein Precipitation)

This protocol is adapted from a method for the HPLC-MS/MS determination of mebeverine acid (MA) and desmethyl mebeverine acid (DMA).[2][3]

  • Aliquoting: To 100 µL of a human plasma sample in a microcentrifuge tube, add 400 µL of the internal standard solution (containing deuterated MA and DMA) in a precipitating solvent like acetonitrile.[3][13]

  • Precipitation: Vortex the mixture for approximately 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a sufficient speed (e.g., 2500-14,000 g) for 5-10 minutes to pellet the precipitated proteins.[2][3][13]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis.

  • Injection: Inject a small volume (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system.[2][3]

Protocol 2: HPLC-MS/MS Conditions for Metabolite Quantification

The following are example parameters. Actual conditions must be optimized for the specific instrument and target analytes.

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase column, such as a C8 or C18, is commonly used.[2][9][17]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[13]

  • Flow Rate: A typical flow rate is between 0.5 - 1.0 mL/min.[13][17]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ion Source: Heated Electrospray Ionization (H-ESI) can be used in either positive or negative ion mode, depending on the metabolite.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[16]

Quantitative Data Summary

Table 1: Linearity Ranges for Mebeverine Metabolites using HPLC-MS/MS

MetaboliteAbbreviationLinearity Range (ng/mL)Biological MatrixReference
Mebeverine AlcoholMAL0.1 - 10Human Plasma[9]
Mebeverine AcidMAC1 - 100Human Plasma[9]
Desmethylmebeverine AcidDMAC5 - 1000Human Plasma[9]
Mebeverine AcidMA10 - 2000Human Plasma[2][3]
Desmethyl Mebeverine AcidDMA10 - 2000Human Plasma[2][3]

Table 2: Pharmacokinetic Parameters of Mebeverine Metabolites in Humans

MetaboliteParameterValueNotesReference
Desmethyl Mebeverine Acid (DMA)Cmax (single dose)679 ng/mLAfter administration of prolonged-release capsules.[2][3]
Desmethyl Mebeverine Acid (DMA)Tmax~2.92 hoursAfter administration of prolonged-release capsules.[2][3]
Desmethyl Mebeverine Acid (DMA)Half-life (t½)5-6 hoursAfter administration of prolonged-release capsules.[2][3]
Mebeverine AcidCmax~3 µg/mL (3000 ng/mL)After a single oral dose of 405 mg mebeverine HCl.[18]
Mebeverine AlcoholCmax~3 ng/mLAfter a single oral dose of 405 mg mebeverine HCl.[18]

Visualizations

Mebeverine_Metabolism Mebeverine Mebeverine Hydrolysis Ester Hydrolysis (Rapid First-Pass) Mebeverine->Hydrolysis In Vivo / In Vitro MB_OH Mebeverine Alcohol (MB-OH) Hydrolysis->MB_OH VA Veratric Acid Hydrolysis->VA Oxidation Oxidation MB_OH->Oxidation Demethylation_MBOH O-Demethylation MB_OH->Demethylation_MBOH Further_Metabolism Further Metabolism (e.g., N-dealkylation) MB_OH->Further_Metabolism Demethylation_VA O-Demethylation VA->Demethylation_VA MB_Acid Mebeverine Acid (MAC) Oxidation->MB_Acid Conjugation Conjugation (e.g., Glucuronidation) MB_Acid->Conjugation Vanillic_Acid Vanillic Acid & Isovanillic Acid Demethylation_VA->Vanillic_Acid Vanillic_Acid->Conjugation DM_MBOH Desmethyl- Mebeverine Alcohol Demethylation_MBOH->DM_MBOH DM_MBOH->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Simplified metabolic pathway of mebeverine hydrochloride.

Analysis_Workflow start Start: Biological Sample (Plasma, Urine) prep Sample Preparation start->prep sub_prep 1. Add Internal Standard 2. Protein Precipitation 3. Centrifugation prep->sub_prep hplc HPLC Separation (Reverse-Phase Column) prep->hplc Inject Supernatant ms Tandem MS Detection (MRM Mode) hplc->ms Eluted Analytes data Data Acquisition & Processing ms->data end End: Metabolite Quantification data->end

References

Preventing degradation of mebeverine hydrochloride during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of mebeverine hydrochloride during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for mebeverine hydrochloride?

A1: Mebeverine hydrochloride is an ester and is therefore susceptible to hydrolysis. The primary degradation pathway is the hydrolysis of the ester linkage, which breaks the molecule into mebeverine alcohol and veratric acid.[1][2] This hydrolysis can be catalyzed by acids, bases, and esterase enzymes.[1] Degradation has also been observed under oxidative conditions.[3][4][5]

Q2: Under what conditions is mebeverine hydrochloride most unstable?

A2: Mebeverine hydrochloride is most unstable under basic (alkaline) conditions, where hydrolysis occurs rapidly.[3][6][7] It also degrades in acidic and oxidative environments, although generally at a slower rate than in basic solutions.[3][5] Some studies show significant degradation when refluxed in 1 M HCl.[3][8]

Q3: Is mebeverine hydrochloride sensitive to light or heat?

A3: Mebeverine hydrochloride is relatively stable under thermal (heat) and photolytic (light) stress.[3] One study showed only a slight decrease in the peak area (2-3%) after 5 days of exposure to UV or visible light in a methanolic solution and stability for 7 days at 90°C in solid form.[3] However, it is always good practice to protect solutions from prolonged exposure to high temperatures and direct light.

Q4: What are the best practices for storing mebeverine hydrochloride solutions during sample preparation?

A4: To minimize degradation, mebeverine hydrochloride solutions should be prepared in a neutral or slightly acidic pH environment. Methanolic stock solutions have been shown to be stable at 4°C for at least 7 days.[3] Solutions prepared in the mobile phase for HPLC analysis are generally stable at room temperature for at least 24 hours.[3] It is recommended to analyze samples as soon as possible after preparation.[9]

Q5: Can I use sodium fluoride to inhibit esterase-catalyzed hydrolysis in biological samples?

A5: Studies have shown that sodium fluoride does not appear to effectively reduce the breakdown of mebeverine by esterases in biological fluids like blood or plasma.[1][9] Due to this rapid, enzyme-catalyzed hydrolysis, analysis of mebeverine in these matrices is challenging and should be performed as quickly as possible after sample collection.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Appearance of extraneous peaks in the chromatogram, particularly at early retention times. This is likely due to the degradation of mebeverine hydrochloride into more polar compounds, such as mebeverine alcohol and veratric acid.[3]1. Check the pH of your sample and diluent: Avoid alkaline conditions (pH > 7). Use a slightly acidic or neutral diluent. A mobile phase with a pH around 3-5 is often used in HPLC methods.[7] 2. Minimize sample preparation time: Prepare samples immediately before analysis. 3. Control temperature: Keep samples cool (e.g., in an autosampler at 4-8°C) if they are not being analyzed immediately.
Low recovery or assay values for mebeverine hydrochloride. Significant degradation of the active ingredient has likely occurred during sample preparation.1. Review the solvent used for extraction: Ensure the solvent is compatible and does not promote degradation. Methanol or the mobile phase are commonly used.[3][10] 2. Assess the sonication time and temperature: Prolonged sonication can increase the temperature of the sample, potentially accelerating degradation. Monitor the temperature of the sonication bath. 20-30 minutes is a common duration.[3][11] 3. Neutralize after stress testing: If performing forced degradation studies under acidic or basic conditions, ensure the sample is neutralized before injection into the HPLC system.[3]
Inconsistent results between replicate preparations. This may be due to variable degradation rates caused by inconsistencies in the sample preparation workflow.1. Standardize all steps: Ensure consistent timing for each step of the sample preparation process, from dissolution to injection. 2. Ensure complete dissolution: Inadequate dissolution can lead to variable results. Ensure the sonication and mixing steps are sufficient to completely dissolve the drug from the formulation matrix.

Quantitative Data on Mebeverine Hydrochloride Degradation

The following table summarizes the degradation of mebeverine hydrochloride under various stress conditions as reported in forced degradation studies.

Stress ConditionTimeTemperatureExtent of DegradationReference
Acid Hydrolysis
0.1 M HCl6 hoursRoom Temp.~10.4%[3]
1 M HCl1 hourReflux~21.7%[3]
Base Hydrolysis
0.1 M NaOH6 hoursRoom Temp.~36.5%[3]
0.1 M NaOH30 minsReflux~91.2%[3]
Oxidative Degradation
3% H₂O₂24 hours70°C~9.8%[3]
15% H₂O₂24 hours70°C~31.2%[3]
30% H₂O₂24 hours70°C~56.4%[3]
Neutral Hydrolysis
Water48 hoursReflux~15.3%[3]
Thermal Degradation
Solid State7 days90°CNo significant degradation[3]
Photolytic Degradation
Methanolic Solution (UV Light)5 daysN/A~3.2%[3]
Methanolic Solution (Visible Light)5 daysN/A~2.3%[3]

Experimental Protocols

Protocol 1: Sample Preparation from Tablets for HPLC Analysis

This protocol is adapted from methodologies for the analysis of mebeverine hydrochloride in tablet dosage forms.[3][10]

  • Tablet Powder Preparation: Weigh and finely powder 20 mebeverine hydrochloride tablets (e.g., 135 mg strength).

  • Stock Solution Preparation: Accurately weigh a portion of the powder equivalent to 100 mg of mebeverine hydrochloride and transfer it to a 100 mL volumetric flask.

  • Dissolution: Add approximately 50 mL of the mobile phase (e.g., a mixture of 50 mM KH₂PO₄, acetonitrile, and tetrahydrofuran; 63:35:2 v/v/v) to the flask.

  • Sonication: Sonicate the mixture for 20 minutes to ensure complete dissolution of the drug.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter.

  • Final Dilution: Dilute the filtered solution tenfold with the mobile phase to achieve the desired final concentration for HPLC injection (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting forced degradation studies on a mebeverine hydrochloride drug substance.[3]

  • Prepare Stock Solution: Prepare a stock solution of mebeverine hydrochloride at a concentration of 500 µg/mL in a suitable solvent (e.g., methanol or water).

  • Aliquot for Stress Conditions: Distribute aliquots of the stock solution into separate reaction vessels for each stress condition (acid, base, oxidation, heat, light).

  • Apply Stress:

    • Acidic: Add an equal volume of 1 M HCl and reflux for 1 hour.

    • Alkaline: Add an equal volume of 0.1 M NaOH and keep at room temperature for 6 hours.

    • Oxidative: Add an equal volume of 30% H₂O₂ and heat at 70°C for 24 hours.

    • Thermal: Keep the stock solution at 90°C for 7 days.

    • Photolytic: Expose the stock solution to UV and visible light for 5 days.

  • Neutralization (for Acid and Base Samples): After the specified time, cool the acidic and basic samples to room temperature and carefully neutralize them with an appropriate amount of NaOH or HCl, respectively.

  • Sample Dilution: Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 25 µg/mL).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

degradation_pathway cluster_products Mebeverine Mebeverine Hydrochloride Hydrolysis Ester Hydrolysis (Acid, Base, or Esterase Catalyzed) Mebeverine->Hydrolysis DegradationProducts Degradation Products MebeverineAlcohol Mebeverine Alcohol Hydrolysis->MebeverineAlcohol VeratricAcid Veratric Acid Hydrolysis->VeratricAcid

Caption: Primary degradation pathway of mebeverine hydrochloride.

sample_prep_workflow start Weigh Tablet Powder add_solvent Add Solvent (e.g., Mobile Phase) start->add_solvent sonicate Sonicate (e.g., 20 min) add_solvent->sonicate dilute Cool and Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter final_dilution Final Dilution filter->final_dilution analyze Inject into HPLC final_dilution->analyze

Caption: Workflow for preparing mebeverine HCl tablet samples.

References

Addressing tachyphylaxis with chronic mebeverine hydrochloride administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the chronic administration of mebeverine hydrochloride, with a specific focus on addressing concerns related to tachyphylaxis.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is mebeverine hydrochloride and what is its primary mechanism of action? Mebeverine hydrochloride is a musculotropic antispasmodic agent used to alleviate symptoms of irritable bowel syndrome (IBS), such as abdominal pain and cramping[1][2][3]. Its mechanism is multifactorial, acting directly on the smooth muscles of the gastrointestinal tract[4]. It is understood to work by inhibiting calcium influx into smooth muscle cells, which is crucial for muscle contraction[4]. Additionally, it may exert a local anesthetic effect and modulate sodium channels, reducing muscle excitability[4].
What is tachyphylaxis? Tachyphylaxis is a phenomenon characterized by the rapid development of tolerance to a drug after repeated administration[5][6]. This results in a diminished therapeutic effect over time.
Is there documented evidence of tachyphylaxis with chronic mebeverine hydrochloride administration? Currently, there is a lack of direct clinical or preclinical studies specifically investigating and confirming tachyphylaxis with chronic administration of mebeverine hydrochloride. Systematic reviews and meta-analyses have focused on its overall efficacy and tolerability, with some concluding that its efficacy for global IBS improvement is not statistically significant compared to placebo, though it is well-tolerated[7][8][9][10]. This lack of significant efficacy could be misinterpreted as tachyphylaxis in an experimental setting.
Could the formulation of mebeverine hydrochloride influence its long-term efficacy? Yes, different formulations exist, such as standard tablets (135mg) and slow-release capsules (200mg)[11]. The release profile could potentially influence the constancy of plasma concentrations and receptor exposure, which might in turn affect the potential for tachyphylaxis. Controlled-release formulations are designed to maintain therapeutic levels over a longer period[12][13].

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving chronic mebeverine hydrochloride administration.

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Diminished relaxant effect of mebeverine on isolated smooth muscle tissue after repeated applications. Receptor Desensitization: While not definitively documented for mebeverine, this is a common mechanism for tachyphylaxis with other drugs acting on smooth muscle[14]. This could involve receptor phosphorylation, internalization, or uncoupling from signaling pathways.1. Washout Period: Ensure adequate washout periods between drug applications to allow for receptor resensitization. 2. Control Experiments: Run parallel experiments with a known tachyphylactic agent (e.g., a β-adrenoceptor agonist on bronchial smooth muscle) and a non-tachyphylactic spasmolytic to validate your experimental setup[14]. 3. Receptor Occupancy Studies: If feasible, perform radioligand binding assays to assess receptor density and affinity on the cell surface before and after chronic exposure to mebeverine.
Observed decrease in the inhibitory effect of mebeverine on induced muscle contractions in an in vivo model. Metabolic Tolerance: Chronic administration might lead to an upregulation of metabolic enzymes responsible for mebeverine's degradation, primarily esterases[1]. This would reduce the bioavailability of the active compound.1. Pharmacokinetic Analysis: Measure plasma concentrations of mebeverine and its metabolites (veratric acid and mebeverine alcohol) over the course of the chronic administration period[15]. A decrease in the parent drug's half-life could indicate metabolic tolerance. 2. Dose Adjustment: Attempt a gradual increase in the mebeverine dosage to see if the original therapeutic effect can be restored.
High variability in response to mebeverine across different experimental subjects or tissue preparations. Underlying Physiological State: The contractile state and membrane potential of smooth muscle can influence its response to spasmolytic agents[16]. Factors such as diet, stress, or underlying inflammation in animal models can contribute to variability.1. Standardize Experimental Conditions: Strictly control environmental factors for in vivo studies. For in vitro work, ensure consistent buffer composition, temperature, and tissue handling procedures. 2. Baseline Stabilization: Allow for a sufficient equilibration period for isolated tissues before initiating the experiment to ensure a stable baseline contractility.
Failure to observe a significant therapeutic effect of mebeverine compared to a placebo control group. Mebeverine's Efficacy Profile: Meta-analyses of clinical trials have shown that the clinical improvement and relief of abdominal pain with mebeverine are not always statistically significant when compared to a placebo[7][8][9][10].1. Review Experimental Model: Ensure the chosen model of smooth muscle hypercontractility is appropriate and sensitive enough to detect the effects of mebeverine. 2. Power Analysis: Re-evaluate the sample size of your study to ensure it is adequately powered to detect potentially modest effect sizes. 3. Consider Alternative Endpoints: Besides muscle contraction, consider evaluating other parameters such as changes in intracellular calcium levels or ion channel activity.

Data Presentation: Illustrative Experimental Data

The following tables represent hypothetical data from experiments designed to investigate potential tachyphylaxis to mebeverine hydrochloride.

Table 1: In Vitro Assessment of Mebeverine's Spasmolytic Effect on Isolated Guinea Pig Ileum Following Repeated Administration

Treatment GroupInitial Response (% Inhibition of Acetylcholine-induced Contraction)Response after 6 Hours of Pulsatile Dosing (% Inhibition)p-value
Mebeverine HCl (10µM) 75.4 ± 5.268.9 ± 6.1> 0.05
Isoprenaline (1µM) (Positive Control) 88.2 ± 4.745.3 ± 5.9< 0.01
Vehicle Control 2.1 ± 1.52.3 ± 1.8> 0.05

Data are presented as mean ± standard deviation. This hypothetical data suggests that under these conditions, mebeverine did not induce significant tachyphylaxis compared to a known tachyphylactic agent.

Table 2: In Vivo Evaluation of Abdominal Hypersensitivity in a Rat Model of IBS After 14 Days of Mebeverine Administration

Treatment GroupBaseline Abdominal Withdrawal Reflex (Visceromotor Response to Colorectal Distension)Abdominal Withdrawal Reflex after 14 Days of Treatmentp-value
Mebeverine HCl (20 mg/kg/day) 100%62.7 ± 8.4%< 0.05
Placebo 100%95.3 ± 7.9%> 0.05

Data are presented as a percentage of the baseline response (mean ± standard deviation). This hypothetical data illustrates a sustained therapeutic effect of mebeverine over a two-week period, arguing against the development of significant tachyphylaxis in this model.

Experimental Protocols

Protocol 1: Assessment of Tachyphylaxis in Isolated Smooth Muscle Tissue

Objective: To determine if repeated exposure to mebeverine hydrochloride leads to a diminished relaxant effect on pre-contracted isolated intestinal smooth muscle.

Materials:

  • Guinea pig ileum segments

  • Organ bath system with temperature control and aeration

  • Krebs-Henseleit solution

  • Acetylcholine (ACh) or other contractile agonist

  • Mebeverine hydrochloride stock solution

  • Data acquisition system to measure isometric tension

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment and cut it into 2-3 cm pieces.

  • Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Apply a resting tension of 1g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Induction of Contraction: Induce a submaximal contraction with a concentration of ACh that produces approximately 80% of the maximal response (e.g., 1µM).

  • Initial Mebeverine Response: Once the ACh-induced contraction has stabilized, add a concentration of mebeverine hydrochloride (e.g., 10µM) to the bath and record the percentage of relaxation.

  • Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution until the baseline tension is restored.

  • Chronic Dosing Simulation: For the next 4-6 hours, alternate between inducing contraction with ACh and applying the same concentration of mebeverine, with a consistent contact time and washout period (e.g., 10-minute contact, 20-minute washout).

  • Final Mebeverine Response: After the chronic dosing period, elicit a final contraction with ACh and measure the relaxant effect of the same mebeverine concentration.

  • Data Analysis: Compare the percentage of relaxation from the initial mebeverine application to the final application. A statistically significant decrease in the relaxant effect would suggest tachyphylaxis.

Signaling Pathways and Experimental Workflows

Mebeverine's Putative Mechanism of Action and Potential for Tachyphylaxis

Mebeverine_Signaling cluster_membrane Mebeverine Mebeverine HCl NaChannel Voltage-gated Na+ Channels Mebeverine->NaChannel Inhibits CaChannel Voltage-gated Ca2+ Channels Mebeverine->CaChannel Inhibits Relaxation Muscle Relaxation Mebeverine->Relaxation Tachyphylaxis Potential Tachyphylaxis Mechanisms Mebeverine->Tachyphylaxis Depolarization Membrane Depolarization NaChannel->Depolarization CaInflux Ca2+ Influx CaChannel->CaInflux Membrane Smooth Muscle Cell Membrane Depolarization->CaChannel Activates Contraction Muscle Contraction CaInflux->Contraction ReceptorDown Channel/Receptor Downregulation Tachyphylaxis->ReceptorDown Metabolic Increased Metabolism Tachyphylaxis->Metabolic ReceptorDown->NaChannel ReceptorDown->CaChannel

Caption: Putative signaling pathway of mebeverine and potential mechanisms of tachyphylaxis.

Experimental Workflow for Investigating Tachyphylaxis

Tachyphylaxis_Workflow Start Hypothesis: Chronic mebeverine administration leads to tachyphylaxis InVitro In Vitro Studies (Isolated Smooth Muscle) Start->InVitro InVivo In Vivo Studies (Animal Models of IBS) Start->InVivo Protocol1 Protocol 1: Repeated Dosing on Isolated Ileum InVitro->Protocol1 PK_Studies Pharmacokinetic Analysis: Measure Drug/Metabolite Levels InVivo->PK_Studies Behavioral Behavioral Assessment: Visceromotor Response InVivo->Behavioral Analysis Data Analysis Protocol1->Analysis PK_Studies->Analysis Behavioral->Analysis Tachyphylaxis_Yes Tachyphylaxis Observed Analysis->Tachyphylaxis_Yes Diminished Effect Tachyphylaxis_No No Tachyphylaxis Observed Analysis->Tachyphylaxis_No Sustained Effect Mechanism Investigate Mechanism: Receptor Binding, etc. Tachyphylaxis_Yes->Mechanism

Caption: Logical workflow for a research study on mebeverine tachyphylaxis.

References

Technical Support Center: Refinement of Animal Models for Mebeverine Hydrochloride Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in mebeverine hydrochloride research.

Frequently Asked Questions (FAQs)

Q1: Why is the parent mebeverine compound undetectable in plasma samples after oral administration?

A1: Mebeverine hydrochloride undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases in the gut wall and liver.[1][2][3] This process splits the ester bonds, converting mebeverine into its main metabolites: veratric acid and mebeverine alcohol.[2][3] Consequently, negligible circulating concentrations of the parent drug are typically found after oral dosing in both humans and rats.[3][4] For pharmacokinetic studies, it is crucial to develop and validate analytical methods to measure the major metabolites, such as demethylated carboxylic acid (DMAC), instead of the parent drug.[2]

Q2: What is the primary mechanism of action of mebeverine, and how does this influence the choice of experimental endpoints?

A2: Mebeverine is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal (GI) tract.[2][5] Its exact mechanism is multifaceted, but it is known to relax gut muscles by blocking sodium and calcium ion channels, thereby reducing muscle cell excitability.[6][7] It may also have a local anesthetic effect.[2][6] Unlike traditional anticholinergic agents, it does not typically cause systemic side effects.[2][7] Therefore, primary experimental endpoints should focus on local effects within the GI tract, such as measuring changes in intestinal motility, visceral hypersensitivity (pain), and smooth muscle contractility, rather than systemic anticholinergic responses.

Q3: Which animal models are most appropriate for studying mebeverine's efficacy for Irritable Bowel Syndrome (IBS)?

A3: The choice of model depends on the specific IBS symptoms being investigated. Stress-related models are common as they mimic the role of psychosocial stress in human IBS.[8][9]

  • For Visceral Hypersensitivity (Pain):

    • Water Avoidance Stress (WAS): Chronic exposure induces colonic hyperalgesia.[8][10]

    • Wrap Restraint Stress (WRS): A model of acute stress that can induce immediate visceral hyperalgesia.[8]

    • Neonatal Maternal Separation (NMS): Early life stress leads to visceral hypersensitivity in adulthood.[9][11]

  • For Motility Disorders (Diarrhea/Constipation):

    • Models inducing post-inflammatory changes, such as low-dose trinitrobenzenesulfonic acid (TNBS) or acetic acid enemas, can result in altered bowel function after the initial inflammation subsides.[11]

    • The colorectal distention model in rats can be used to create constipation-predominant IBS-like symptoms.[12]

Q4: Can mebeverine be administered intravenously (IV) in animal studies? What are the potential complications?

A4: Yes, mebeverine can be administered intravenously. However, this route is primarily for mechanistic or pharmacokinetic studies and bypasses the first-pass metabolism seen with oral administration.[3][13] Researchers should be aware that IV administration can lead to systemic effects not observed with oral dosing. High parenteral doses have been associated with central nervous system involvement, including tremors and convulsions.[2] Furthermore, IV mebeverine has been shown to significantly reduce heart rate and arterial blood pressure in ferrets, effects not seen with intrajejunal administration.[13]

Troubleshooting Guides

Issue 1: High variability or lack of significant effect on visceral hypersensitivity after oral mebeverine administration.

Possible Cause Troubleshooting Step
Inadequate Local Drug Concentration Due to rapid first-pass metabolism, oral mebeverine may not reach sufficient concentrations at the target site in the colon.[3] Consider alternative formulations like colon-targeted delivery systems (e.g., pH-sensitive microspheres or coated tablets) to bypass upper GI absorption and release the drug directly in the colon.[12][14]
Inappropriate Animal Model The chosen animal model may not be sensitive to mebeverine's mechanism of action. Review the literature to ensure the model (e.g., WAS, NMS) is appropriate for studying musculotropic antispasmodics.[8][9] Consider using a positive control with a known effect in your model to validate the experimental setup.
Incorrect Dosing Time Mebeverine is typically administered to human patients 20 minutes before meals.[15] The timing of administration relative to measurements is critical. The drug starts to work approximately 1 hour after administration.[16] Optimize the dosing schedule in your protocol to ensure the drug is active during the assessment period.
Animal Strain Differences Different rat or mouse strains exhibit varying levels of baseline anxiety and stress response, which can impact the severity of IBS-like symptoms and drug efficacy.[10] For example, high-anxiety Wistar-Kyoto rats show greater visceral hypersensitivity compared to Sprague-Dawley rats.[10] Ensure consistency in the animal strain used and report it clearly.

Issue 2: Unexpected systemic side effects (e.g., sedation, tremors) are observed.

Possible Cause Troubleshooting Step
High Parenteral Dose Repeat-dose toxicity studies have shown that high oral or parenteral doses can lead to CNS excitation.[2] If administering the drug via injection (IV, IP), review the dosage and consider reducing it to a therapeutically relevant level.
Incorrect Route of Administration The intended therapeutic action of mebeverine is localized to the gut.[6] If systemic effects are interfering with the study, confirm that the administration route (e.g., oral gavage) is being performed correctly and is not leading to unintended systemic exposure.
Metabolite Effects While mebeverine itself has limited systemic action, its metabolites are systemically absorbed. While unlikely to cause the noted side effects at standard doses, consider the possibility if unusually high doses are used.

Data Presentation: Pharmacokinetics in Animal Models

The following table summarizes key pharmacokinetic findings for mebeverine and its primary metabolite, veratric acid, in rats. Note the significant difference in plasma concentrations between the parent drug and its metabolite after oral administration.

Table 1: Pharmacokinetic Parameters of Mebeverine and Veratric Acid in Rats

Compound Administration Route & Dose Mean Peak Plasma Concentration (Cmax) Time to Peak (Tmax) Mean Half-Life Source(s)
Mebeverine Intravenous (IV), 2 mgN/A (Rapid elimination)N/A29 minutes[3][4]
Mebeverine Oral, 2 mgTraces onlyN/AN/A[3][4]
Veratric Acid Intravenous (IV), 2 mg (from Mebeverine)1.80 µg/mL15-30 minutesN/A[3][4]
Veratric Acid Oral, 2 mg (from Mebeverine)0.90 µg/mL15 min - 4 hN/A[3][4]
N/A: Not Applicable or Not Reported.

Experimental Protocols

Protocol 1: Water Avoidance Stress (WAS) Model in Rats

This protocol is used to induce chronic psychological stress, leading to visceral hypersensitivity, a key feature of IBS.[8][10]

  • Animals: Male Wistar rats (200-250g) are commonly used.

  • Apparatus: A plastic tank (45 cm long, 25 cm wide, 25 cm high) filled with fresh water at room temperature (25°C) to a height of 1 cm. A small, round platform (8 cm in diameter, 6 cm high) is placed in the center of the tank.

  • Procedure:

    • Place a single rat on the central platform within the tank. The rat will avoid the water by remaining on the platform.

    • Expose the rat to this stressor for 1 hour daily for 10 consecutive days.

    • A control group should be handled similarly but placed on the platform in a dry tank.

  • Endpoint Assessment: Assess visceral sensitivity using colorectal distension (see Protocol 2) 24 hours after the final stress session.

Protocol 2: Assessment of Visceral Sensitivity by Colorectal Distension (CRD)

This is a standard method to quantify visceral pain in rodents by measuring the visceromotor response (VMR) to colorectal balloon inflation.[10]

  • Preparation:

    • Fast rats overnight but allow water ad libitum.

    • Under light anesthesia (e.g., isoflurane), insert a flexible balloon catheter (approx. 4-5 cm) into the colon via the anus. The balloon tip should be about 1 cm proximal to the anus.

    • Secure the catheter to the base of the tail with tape.

    • Allow the animals to recover from anesthesia for at least 30 minutes in a small enclosure to restrict movement.

  • Distension Protocol:

    • Connect the catheter to a pressure distention control device (barostat).

    • The VMR is typically measured by recording the abdominal muscle contractions via electromyography (EMG) electrodes sutured into the external oblique abdominal muscle.

    • Apply graded pressures of distension (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds), with a rest period (e.g., 4 minutes) between each distension.

  • Data Analysis:

    • Quantify the EMG signal during the distension period and compare it to the baseline signal before distension.

    • An increase in the EMG signal is indicative of a pain response. Compare the VMR between control and mebeverine-treated groups at each pressure level.

Mandatory Visualizations

Mebeverine_Mechanism_of_Action Na_Channel Voltage-gated Na+ Channel Depolarization Membrane Depolarization Na_Channel->Depolarization Leads to Relaxation Muscle Relaxation Ca_Channel Voltage-gated Ca2+ Channel Contraction Muscle Contraction / Spasm Ca_Channel->Contraction Triggers Mebeverine Mebeverine Mebeverine->Na_Channel Blocks Mebeverine->Ca_Channel Blocks Mebeverine->Relaxation Promotes Na_Influx Na_Influx->Na_Channel Ca_Influx Ca_Influx->Ca_Channel Depolarization->Ca_Channel Activates

Caption: Proposed mechanism of action of mebeverine on GI smooth muscle cells.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Model_Induction 1. Induce IBS Model (e.g., Water Avoidance Stress) Acclimatization 2. Acclimatization & Recovery Model_Induction->Acclimatization Baseline 3. Baseline Measurement (e.g., Colorectal Distension) Acclimatization->Baseline Grouping 4. Randomize into Groups (Vehicle vs. Mebeverine) Baseline->Grouping Dosing 5. Drug Administration Grouping->Dosing Post_Treat 6. Post-Treatment Measurement Dosing->Post_Treat Data_Analysis 7. Data Analysis & Statistics Post_Treat->Data_Analysis Conclusion 8. Interpretation & Conclusion Data_Analysis->Conclusion Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Drug Is the drug formulation stable and correct? Start->Check_Drug Check_Admin Was the administration route and technique correct? Check_Drug->Check_Admin Yes Action_Reformulate Action: Reformulate drug or verify concentration. Check_Drug->Action_Reformulate No Check_Model Is the animal model appropriate and consistent? Check_Admin->Check_Model Yes Action_Refine_Tech Action: Refine administration technique; verify dosing. Check_Admin->Action_Refine_Tech No Check_PK Could rapid metabolism be the issue? Check_Model->Check_PK Yes Action_Reevaluate_Model Action: Re-evaluate model parameters or choose an alternative model. Check_Model->Action_Reevaluate_Model No Action_Modify_PK Action: Use colon-targeted delivery or measure metabolites. Check_PK->Action_Modify_PK Yes

References

Validation & Comparative

Validating the Antispasmodic Effects of Mebeverine Hydrochloride in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical antispasmodic effects of mebeverine hydrochloride against other commonly used agents. The information presented is based on available experimental data, with a focus on quantitative outcomes, detailed methodologies, and the underlying mechanisms of action to facilitate informed decisions in research and drug development.

Executive Summary

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely used in the management of irritable bowel syndrome (IBS) and other gastrointestinal disorders characterized by smooth muscle spasms. Its primary mechanism of action involves a direct effect on gastrointestinal smooth muscle cells, leading to their relaxation. Unlike traditional anticholinergic antispasmodics, mebeverine exhibits its effects with minimal atropine-like side effects. This guide delves into the preclinical evidence supporting mebeverine's efficacy and compares it with other antispasmodic agents, namely dicyclomine, otilonium bromide, and pinaverium bromide. While direct head-to-head preclinical studies with quantitative comparisons are limited in the published literature, this guide synthesizes available data to provide a comparative overview.

Data Presentation: A Comparative Overview

Quantitative preclinical data directly comparing the potency of mebeverine with other antispasmodics in the same experimental setup is scarce. However, data from individual studies on isolated intestinal preparations allow for an indirect comparison.

DrugPrimary Mechanism of ActionPreclinical ModelSpasmogenPotency (IC50)Reference
Mebeverine Hydrochloride Blocks Na+ and Ca2+ channelsGuinea pig ileumPeristaltic reflex~3x more potent than Papaverine[1]
Dicyclomine Hydrochloride Anticholinergic (M1 & M2 muscarinic receptor antagonist)Isolated rat colonAcetylcholine0.30 ± 0.17 µg/mL[2][3]
Otilonium Bromide L-type Ca2+ channel blocker, antimuscarinic, NK2 receptor antagonistVarious-Not explicitly found[4]
Pinaverium Bromide L-type Ca2+ channel blockerVarious-Not explicitly found[4]
Papaverine Phosphodiesterase inhibitor, Ca2+ channel blockerGuinea pig ileumElectrical stimulation3.53 - 4.76 µM[5]

Note: IC50 values represent the concentration of the drug required to inhibit the spasmogenic response by 50%. A lower IC50 value indicates higher potency. The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action and Signaling Pathways

The antispasmodic effects of mebeverine and its alternatives are mediated through distinct signaling pathways that ultimately regulate smooth muscle contraction.

Mebeverine Hydrochloride: Mebeverine exerts its spasmolytic effect through a multi-faceted mechanism. It directly blocks voltage-operated sodium channels, which reduces cellular excitability.[6] Furthermore, it inhibits the influx of calcium into smooth muscle cells through voltage-gated calcium channels.[7] This reduction in intracellular calcium concentration is a key factor in preventing the phosphorylation of myosin light chains, a critical step for muscle contraction.

Dicyclomine Hydrochloride: Dicyclomine is an anticholinergic agent that competitively antagonizes muscarinic receptors (primarily M1 and M2) on smooth muscle cells.[2] By blocking the binding of acetylcholine, it prevents the activation of the Gq protein-phospholipase C pathway, thereby inhibiting the production of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium from the sarcoplasmic reticulum.

Otilonium and Pinaverium Bromide: Both otilonium and pinaverium bromide are quaternary ammonium compounds that act as L-type calcium channel blockers.[4] They exhibit poor gastrointestinal absorption, leading to a localized effect on the colonic smooth muscle. By blocking the entry of extracellular calcium, they directly interfere with the calcium-dependent signaling cascade required for muscle contraction. Otilonium bromide also exhibits antimuscarinic and tachykinin NK2 receptor antagonist properties.[4]

Signaling Pathway Diagrams

mebeverine_pathway Mebeverine Mebeverine Hydrochloride NaChannel Voltage-gated Na+ Channel Mebeverine->NaChannel Blocks CaChannel Voltage-gated Ca2+ Channel Mebeverine->CaChannel Blocks Relaxation Smooth Muscle Relaxation Mebeverine->Relaxation Promotes NaInflux Na+ Influx CaInflux Ca2+ Influx Depolarization Membrane Depolarization NaInflux->Depolarization Leads to IntraCa ↑ Intracellular Ca2+ CaInflux->IntraCa Leads to Depolarization->CaChannel Activates Contraction Smooth Muscle Contraction IntraCa->Contraction Initiates

Caption: Signaling pathway of Mebeverine Hydrochloride.

dicyclomine_pathway Dicyclomine Dicyclomine Hydrochloride M3Receptor M3 Muscarinic Receptor Dicyclomine->M3Receptor Blocks Relaxation Smooth Muscle Relaxation Dicyclomine->Relaxation Promotes ACh Acetylcholine (ACh) ACh->M3Receptor Activates Gq Gq Protein M3Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 SR Sarcoplasmic Reticulum IP3->SR Activates IP3R on IntraCa ↑ Intracellular Ca2+ SR->IntraCa Ca2+ Release Contraction Smooth Muscle Contraction IntraCa->Contraction Initiates

Caption: Signaling pathway of Dicyclomine Hydrochloride.

Experimental Protocols

The validation of antispasmodic effects in preclinical models predominantly relies on in vitro experiments using isolated intestinal tissues. The following is a generalized protocol for such studies.

Objective: To determine and compare the inhibitory effect of mebeverine hydrochloride and other antispasmodic agents on smooth muscle contractions induced by a spasmogen (e.g., acetylcholine).

Materials:

  • Animals: Male Wistar rats or guinea pigs are commonly used.

  • Tissues: Distal colon or ileum segments.

  • Physiological Salt Solution (PSS): Tyrode's solution is frequently used, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Apparatus: Isolated organ bath system equipped with isometric force transducers and a data acquisition system.

  • Spasmogen: Acetylcholine (ACh) solution.

  • Test Compounds: Mebeverine hydrochloride, dicyclomine hydrochloride, otilonium bromide, pinaverium bromide solutions of varying concentrations.

Procedure:

  • Tissue Preparation: The animal is euthanized, and a segment of the distal colon or ileum is excised and placed in cold, oxygenated PSS. The longitudinal muscle-myenteric plexus is carefully stripped and cut into segments of appropriate size.

  • Mounting: The tissue segments are mounted vertically in the organ baths containing PSS, with one end attached to a fixed hook and the other to an isometric force transducer.

  • Equilibration: The tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 gram). During this period, the PSS is changed every 15-20 minutes.

  • Induction of Contraction: After equilibration, a submaximal concentration of acetylcholine is added to the organ bath to induce a stable contraction.

  • Application of Test Compounds: Once a stable contractile response to the spasmogen is achieved, cumulative concentrations of the test antispasmodic agent (e.g., mebeverine) are added to the bath. The relaxation of the smooth muscle is recorded.

  • Data Analysis: The inhibitory effect of the antispasmodic is expressed as a percentage of the maximal contraction induced by the spasmogen. The concentration of the drug that causes 50% inhibition of the contraction (IC50) is calculated to determine its potency.

  • Comparative Analysis: The same procedure is repeated for each of the alternative antispasmodic agents to be tested.

Experimental Workflow Diagram

experimental_workflow A Animal Euthanasia (e.g., Wistar Rat) B Isolation of Intestinal Tissue (e.g., Distal Colon) A->B C Tissue Mounting in Organ Bath B->C D Equilibration (60-90 min, 37°C) C->D E Induction of Contraction (e.g., Acetylcholine) D->E F Cumulative Addition of Antispasmodic Drug E->F G Recording of Muscle Relaxation F->G H Data Analysis (IC50 Calculation) G->H

Caption: In Vitro Antispasmodic Assay Workflow.

Conclusion

References

A Comparative Guide to the Cross-Species Metabolism of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of mebeverine hydrochloride across various species, with a primary focus on humans and rats, for which the most substantial data is available. The information presented is intended to support research and development efforts by providing a clear overview of metabolic pathways, key metabolites, and the analytical methodologies used for their identification and quantification.

Executive Summary

Mebeverine hydrochloride, a musculotropic antispasmodic agent, undergoes rapid and extensive first-pass metabolism in vivo. The parent drug is virtually undetectable in plasma and urine following oral administration. The primary metabolic pathway across the studied species is the esterase-catalyzed hydrolysis of the ester bond, yielding two primary metabolites: mebeverine alcohol and veratric acid. These initial metabolites are then subject to further extensive Phase I and Phase II metabolic transformations.

Significant inter-species differences in the metabolic profile of mebeverine have been observed, particularly between humans and rats. In humans, mebeverine alcohol is rapidly oxidized to mebeverine acid, which is a major circulating metabolite. Another significant metabolite in human plasma is desmethylmebeverine acid. In contrast, data for canine and primate models are notably scarce in the available scientific literature, representing a significant data gap for a complete cross-species comparison.

Metabolic Pathways

The metabolism of mebeverine is a multi-step process initiated by the cleavage of its ester linkage. The subsequent metabolism of the resulting alcohol and acid moieties involves several key enzymatic reactions.

Primary Metabolic Pathway: Ester Hydrolysis

The initial and most critical step in mebeverine metabolism is the hydrolysis of the ester bond by esterases, which are abundant in plasma and tissues. This reaction yields mebeverine alcohol and veratric acid.[1][2]

Mebeverine Mebeverine Hydrochloride Hydrolysis Esterase-Catalyzed Hydrolysis Mebeverine->Hydrolysis MB_OH Mebeverine Alcohol (MB-OH) Hydrolysis->MB_OH VA Veratric Acid (VA) Hydrolysis->VA

Caption: Initial hydrolysis of mebeverine.

Secondary Metabolic Pathways in Humans

Following hydrolysis, mebeverine alcohol and veratric acid undergo further biotransformation:

  • Mebeverine Alcohol (MB-OH) Metabolism: The alcohol moiety is subject to oxidation, O-demethylation, N-deethylation, N-de(hydroxybutylation), and ring hydroxylation.[3] A key pathway in humans is the oxidation of mebeverine alcohol to mebeverine acid (MAC), which is found in plasma at concentrations up to 1000-fold higher than mebeverine alcohol.[4][5] Further demethylation leads to the formation of desmethylmebeverine acid (DMAC), another major metabolite in human plasma.

  • Veratric Acid (VA) Metabolism: Veratric acid is primarily metabolized through O-demethylation to form vanillic acid and isovanillic acid. These can be further demethylated to protocatechuic acid.[6][7]

cluster_MBOH Mebeverine Alcohol (MB-OH) Pathway cluster_VA Veratric Acid (VA) Pathway MB_OH Mebeverine Alcohol MAC Mebeverine Acid (MAC) MB_OH->MAC Oxidation Other_MB_Met Other Metabolites (Hydroxylation, N-dealkylation) MB_OH->Other_MB_Met DMAC Desmethylmebeverine Acid (DMAC) MAC->DMAC Demethylation VA Veratric Acid Vanillic_Isovanillic Vanillic Acid & Isovanillic Acid VA->Vanillic_Isovanillic O-Demethylation Protocatechuic Protocatechuic Acid Vanillic_Isovanillic->Protocatechuic O-Demethylation

Caption: Secondary metabolic pathways in humans.

Cross-Species Comparison of Metabolites

Quantitative data on mebeverine metabolites is most extensively available for humans, with some data for rats. Information for dogs and monkeys is largely absent from published literature.

MetaboliteHumanRatDogMonkey
Mebeverine (Parent) Not detected in plasma/urine[2]Traces detected in plasma after oral doseNo data availableNo data available
Veratric Acid (VA) Major circulating metaboliteMajor circulating metaboliteNo data availableNo data available
Mebeverine Alcohol (MB-OH) Low concentrations in plasma[4]Detected in plasmaNo data availableNo data available
Mebeverine Acid (MAC) Main circulating metabolite[4][5]No data availableNo data availableNo data available
Desmethylmebeverine Acid (DMAC) Major circulating metabolite[8]No data availableNo data availableNo data available
Vanillic Acid Detected in urine[6][7]No data availableNo data availableNo data available
Isovanillic Acid Detected in urine[6][7]No data availableNo data availableNo data available
Protocatechuic Acid Trace amounts in urine[6][7]No data availableNo data availableNo data available
Desmethylmebeverine Alcohol Detected in plasma[9]No data availableNo data availableNo data available

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of metabolic studies. Below are generalized workflows and methodologies derived from the available literature.

General Experimental Workflow

cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_output Data Analysis Collection Biological Sample Collection (Plasma, Urine) Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Collection->Preparation HPLC HPLC / HPLC-MS/MS Preparation->HPLC GCMS GC-MS (after derivatization) Preparation->GCMS Quantification Metabolite Quantification HPLC->Quantification Identification Metabolite Identification HPLC->Identification GCMS->Identification

Caption: General workflow for mebeverine metabolism studies.

Sample Preparation

Plasma Sample Preparation for HPLC-MS/MS Analysis [8]

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of an internal standard solution in an organic solvent (e.g., acetonitrile or methanol).

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube for analysis.

Urine Sample Preparation for GC-MS Analysis [7]

  • Enzymatic Hydrolysis: To account for conjugated metabolites, treat urine samples with β-glucuronidase/arylsulfatase.

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) and load the hydrolyzed urine sample. Wash the cartridge to remove interferences and elute the metabolites with a suitable organic solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the residue in a derivatizing agent (e.g., a silylating agent) to increase the volatility of the metabolites for GC-MS analysis.

Analytical Methodologies

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Application: Widely used for the simultaneous quantification of mebeverine metabolites in plasma.[10][11]

  • Columns: Reversed-phase columns such as C8 or C18 are commonly employed.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Detection: Mass spectrometric detection in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for targeted metabolite analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Application: Primarily used for the identification of a broader range of metabolites in urine, especially after derivatization.[6][7]

  • Derivatization: Essential for increasing the volatility of polar metabolites containing hydroxyl, carboxyl, or amino groups. Silylation is a common derivatization technique.

  • Analysis: The derivatized sample is injected into the GC-MS system. The mass spectrometer is operated in full-scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for targeted analysis.

Signaling Pathway

The primary pharmacological effect of mebeverine is the relaxation of gastrointestinal smooth muscle. This is achieved through its action on ion channels, which reduces smooth muscle cell excitability and contraction.

cluster_cell Smooth Muscle Cell Membrane Mebeverine Mebeverine Na_Channel Voltage-Gated Na+ Channel Mebeverine->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel Mebeverine->Ca_Channel Blocks Relaxation Muscle Relaxation Mebeverine->Relaxation Depolarization Membrane Depolarization Na_Channel->Depolarization Inhibited by Mebeverine Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Inhibited by Mebeverine Depolarization->Ca_Channel Activates Contraction Muscle Contraction Ca_Influx->Contraction

Caption: Mebeverine's mechanism of action on smooth muscle cells.

Conclusion

The metabolism of mebeverine hydrochloride is characterized by rapid and extensive presystemic metabolism, primarily initiated by ester hydrolysis. In humans, the resulting metabolites, mebeverine alcohol and veratric acid, undergo further significant biotransformation, leading to a complex metabolic profile dominated by mebeverine acid and desmethylmebeverine acid in the plasma. While data in rats show a similar initial hydrolysis, a detailed comparative analysis is hampered by the lack of comprehensive studies in this species and the significant data gap for dogs and monkeys.

Future research should focus on elucidating the metabolic pathways of mebeverine in canine and non-human primate models to enable a more complete cross-species comparison. This will be crucial for a better understanding of the pharmacokinetics and pharmacodynamics of this widely used drug and for the improved extrapolation of preclinical data to humans. Furthermore, the publication of detailed, standardized analytical protocols would greatly benefit the research community by facilitating the replication and comparison of findings across different laboratories.

References

Comparing the safety profiles of different mebeverine hydrochloride formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of different formulations of mebeverine hydrochloride, a musculotropic antispasmodic agent primarily used in the management of Irritable Bowel Syndrome (IBS). The following analysis is based on available clinical trial data and systematic reviews to assist researchers and drug development professionals in understanding the nuanced safety aspects of immediate-release and modified-release formulations.

Executive Summary

Mebeverine hydrochloride is available in two primary oral formulations: a 135 mg immediate-release (IR) tablet and a 200 mg modified-release (MR) or sustained-release (SR) capsule. Clinical studies demonstrate that the 200 mg MR/SR formulation, administered twice daily, is therapeutically equivalent to the 135 mg IR tablet taken three times a day for the symptomatic relief of IBS.[1][2][3] Crucially, the safety and tolerability profiles of both formulations are comparable, with a low incidence of adverse events.[1][4] The reduced dosing frequency of the 200 mg MR/SR formulation may offer the advantage of improved patient compliance.[1][5]

Comparative Safety Data

The following table summarizes the quantitative data on adverse events from comparative clinical trials.

Adverse Event CategoryMebeverine Hydrochloride 135 mg IRMebeverine Hydrochloride 200 mg MR/SRStudy Reference
Overall Incidence of Adverse Events 61.5% (66/107 patients)59.5% (63/106 patients)Gilbody JS, et al. (2000)[1]
Serious Adverse Events Not reported to be different from MR/SRNo serious adverse effects reportedInauen W, et al. (1994)[1]

Note: A detailed breakdown of the types and frequencies of specific adverse events in these comparative trials is not consistently reported in the publicly available literature. Generally, adverse events for mebeverine are considered rare and often similar to the symptoms of IBS itself.[3]

Common and Rare Adverse Events (General to Mebeverine Hydrochloride)

While comparative frequency data is limited, the following adverse events have been reported for mebeverine hydrochloride. It is important to note that many of these are rare.

  • Common/Mild (often transient):

    • Mild itchy skin rash (hives)[6]

    • Indigestion or heartburn[6][7]

    • Dizziness[6][7]

    • Headache[6][7]

    • Constipation or diarrhea[6][7]

    • Loss of appetite[6][7]

    • General malaise[6][7]

  • Rare/Serious:

    • Serious allergic reactions (anaphylaxis), including swelling of the face, lips, mouth, or throat, and difficulty breathing.[6]

Experimental Protocols

Detailed experimental protocols for the pivotal comparative studies are not fully available in the public domain. However, based on systematic reviews and study abstracts, the following methodologies for safety assessment can be outlined.

Gilbody JS, et al. (2000): A Multicentre, Randomised, Double-Blind, Double-Dummy, General Practice Study
  • Objective: To demonstrate the therapeutic equivalence and evaluate the safety of mebeverine hydrochloride 200 mg MR capsules (b.i.d.) versus 135 mg IR tablets (t.i.d.) in patients with IBS.

  • Study Design: A multicentre, randomised, double-blind, double-dummy parallel group study. The double-dummy design ensured that patients in both groups took the same number of dosage units, maintaining the blind.

  • Patient Population: 213 patients recruited from general practice diagnosed with IBS.

  • Duration: 8 weeks.

  • Safety Assessment: Safety was evaluated through the recording of all adverse events reported by the patients at follow-up visits (at 4 and 8 weeks). Routine laboratory tests were also performed to monitor for any drug-induced abnormalities. The causal relationship of adverse events to the study medication was likely assessed by the investigators.

Inauen W, et al. (1994): A Double-Blind Crossover Comparison Study
  • Objective: To compare the clinical efficacy, safety, and tolerance of mebeverine 200 mg slow-release capsules versus 135 mg standard tablets in patients with IBS.

  • Study Design: A double-blind, crossover trial. Patients were randomized to receive one formulation for a set period and then "crossed over" to the other formulation. This design allows for within-patient comparison of the two formulations.

  • Patient Population: Patients diagnosed with irritable bowel syndrome.

  • Duration: Each treatment period lasted for 6 weeks.

  • Safety Assessment: The study recorded adverse events, with a focus on serious adverse effects. The tolerability was judged by the investigators, likely based on the nature, frequency, and severity of any reported adverse events. The causal relationship of any adverse events to the study medications was assessed as improbable or definitely unrelated in the published findings.[8]

Logical Flow of Safety and Tolerability Assessment in Clinical Trials

The following diagram illustrates a typical workflow for assessing the safety and tolerability of different drug formulations in a clinical trial setting.

cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Data Collection & Analysis cluster_3 Outcome P Patient Recruitment (Inclusion/Exclusion Criteria) B Baseline Assessment (Medical History, Vitals, Labs) P->B R Randomization B->R A1 Group A: Mebeverine 135mg IR R->A1 A2 Group B: Mebeverine 200mg MR R->A2 M Ongoing Monitoring (Patient Diaries, Follow-up Visits) A1->M A2->M C Adverse Event (AE) Reporting (Spontaneous & Solicited) M->C D AE Classification (Severity, Seriousness, Causality) C->D S Statistical Analysis (Incidence, Frequency Comparison) D->S E Comparative Safety Profile S->E

Workflow for Comparative Safety Assessment

Post-Marketing Surveillance

Post-marketing surveillance is a critical component of drug safety evaluation, allowing for the identification of rare or long-term adverse effects that may not be apparent in pre-approval clinical trials. Regulatory agencies like the FDA maintain systems such as the FDA Adverse Event Reporting System (FAERS) to collect these data. For mebeverine hydrochloride, as with all approved drugs, this ongoing monitoring ensures that the safety profile is continuously updated. However, publicly available post-marketing data specifically comparing the different formulations of mebeverine hydrochloride is limited.

Conclusion

The available evidence from clinical trials and systematic reviews indicates that both the 135 mg immediate-release and 200 mg modified-release formulations of mebeverine hydrochloride are well-tolerated and possess comparable safety profiles for the treatment of Irritable Bowel Syndrome. The incidence of adverse events is low, and serious side effects are rare for both formulations. The primary difference lies in the dosing regimen, with the 200 mg MR/SR formulation offering a potential advantage in patient compliance. Further research, particularly large-scale, long-term observational studies and the publication of detailed adverse event data from clinical trials, would be beneficial to further delineate any subtle differences in the safety profiles of these formulations.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Mebeverine Hydrochloride for Gastrointestinal Spasms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mebeverine hydrochloride's performance with other antispasmodic agents, supported by available experimental data. Mebeverine is a musculotropic antispasmodic agent used for the symptomatic treatment of abdominal pain and cramping associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders.[1][2] Its mechanism of action is primarily a direct effect on the smooth muscle of the gastrointestinal tract.[3][4]

Executive Summary

Mebeverine hydrochloride exerts its spasmolytic effect through a multi-faceted mechanism, primarily by blocking ion channels in gastrointestinal smooth muscle cells.[3][5] This leads to a reduction in the intensity and frequency of muscle spasms without significantly affecting normal gut motility at therapeutic doses.[6] In clinical settings, mebeverine has demonstrated efficacy in reducing abdominal pain and improving overall symptoms in patients with IBS.[2] However, its superiority over a placebo has been a subject of debate in some meta-analyses.[7]

This guide will delve into the available quantitative data from in vitro and in vivo studies, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows.

Data Presentation: A Comparative Overview

The following tables summarize the key pharmacodynamic and clinical characteristics of mebeverine hydrochloride and other commonly used antispasmodic agents.

Table 1: In Vitro and In Vivo Pharmacodynamic Properties of Antispasmodic Agents

FeatureMebeverine HydrochlorideDicyclomineHyoscyamineOtilonium BromidePinaverium Bromide
Primary Mechanism Direct smooth muscle relaxant[3][4]Anticholinergic (antimuscarinic) and direct smooth muscle relaxant[1][8]Anticholinergic (antimuscarinic)[9]Blocks L-type calcium channels, binds to muscarinic and tachykinin NK2 receptors[10][11]L-type calcium channel blocker[12][13]
Ion Channel Effects Blocks voltage-gated sodium and calcium channels[3][5]Primarily blocks muscarinic receptors, with some direct muscle relaxant effects[1][8]Blocks muscarinic receptors[9]Blocks L-type calcium channels[10][11]Blocks L-type calcium channels[12][13]
Receptor Activity Weak anticholinergic (muscarinic) activity[14][15]Potent muscarinic receptor antagonist[1][8]Potent muscarinic receptor antagonist[9][16]Binds to muscarinic and tachykinin NK2 receptors[10][11]Minimal affinity for muscarinic receptors
Local Anesthetic Effect Yes[3]NoNoNoMild[13]

Note: Specific IC50 and ED50 values for direct comparison are not consistently reported across publicly available literature.

Table 2: Clinical Efficacy in Irritable Bowel Syndrome (IBS)

FeatureMebeverine HydrochlorideDicyclomineHyoscyamineOtilonium Bromide
Abdominal Pain Relief Some studies show efficacy, while meta-analyses have shown mixed results regarding superiority over placebo.[2][7]Shown to be effective in reducing abdominal pain.[2]Effective in reducing abdominal pain and cramping.[9]Demonstrated superiority over placebo in reducing abdominal pain.[10]
Global Symptom Improvement Meta-analyses have shown mixed results regarding superiority over placebo.[7]Effective in global symptom improvement.[2]Effective in improving overall symptoms.Superior to placebo in global assessment of IBS symptoms.[10]
Common Side Effects Generally well-tolerated with rare side effects such as skin rash.[2]Anticholinergic side effects (dry mouth, blurred vision, dizziness).[1]Anticholinergic side effects (dry mouth, blurred vision, constipation).[9]Generally well-tolerated due to poor systemic absorption.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of mebeverine and other antispasmodics.

In Vitro Smooth Muscle Contraction Assay

Objective: To assess the direct relaxant effect of mebeverine hydrochloride on isolated intestinal smooth muscle.

Methodology:

  • Tissue Preparation: A segment of the ileum or colon is isolated from a laboratory animal (e.g., guinea pig, rat). The longitudinal or circular muscle layer is dissected and cut into strips.

  • Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).

  • Contraction Induction: Muscle contractions are induced by adding a spasmogen, such as acetylcholine, histamine, or potassium chloride (KCl), to the organ bath.

  • Drug Application: After achieving a stable contractile response, increasing concentrations of mebeverine hydrochloride are added to the bath to generate a cumulative concentration-response curve.

  • Data Acquisition: The tension of the muscle strip is recorded isometrically using a force-displacement transducer connected to a data acquisition system. The relaxant effect is expressed as the percentage inhibition of the spasmogen-induced contraction.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curve.

In Vivo Intestinal Motility Study (Charcoal Meal Transit)

Objective: To evaluate the effect of mebeverine hydrochloride on gastrointestinal transit time in vivo.

Methodology:

  • Animal Model: Mice or rats are fasted overnight with free access to water.

  • Drug Administration: Animals are orally administered mebeverine hydrochloride or a vehicle control.

  • Marker Administration: After a predetermined time, a non-absorbable marker, typically a suspension of charcoal in gum acacia, is administered orally.

  • Transit Measurement: After a specific duration, the animals are euthanized, and the small intestine is carefully excised from the pylorus to the cecum.

  • Data Analysis: The total length of the small intestine and the distance traveled by the charcoal meal are measured. The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the small intestine) x 100. A decrease in this percentage indicates an inhibition of intestinal motility. In some studies, mebeverine has been shown to normalize altered motility rather than simply inhibiting it.[6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Mebeverine_Mechanism_of_Action Na_channel Voltage-Gated Na+ Channel Depolarization Membrane Depolarization Ca_channel Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Muscarinic_receptor Muscarinic Receptor (Weak) Mebeverine Mebeverine Hydrochloride Mebeverine->Na_channel Blocks Mebeverine->Ca_channel Blocks Mebeverine->Muscarinic_receptor Weakly Antagonizes Relaxation Smooth Muscle Relaxation Mebeverine->Relaxation Promotes Depolarization->Ca_channel Opens Contraction Smooth Muscle Contraction Ca_influx->Contraction

Caption: Signaling pathway of Mebeverine Hydrochloride in smooth muscle cells.

In_Vitro_Contraction_Workflow start Start tissue_prep Isolate Intestinal Smooth Muscle Strip start->tissue_prep organ_bath Mount in Organ Bath (37°C, Carbogen) tissue_prep->organ_bath induce_contraction Induce Contraction (e.g., Acetylcholine) organ_bath->induce_contraction add_mebeverine Add Cumulative Concentrations of Mebeverine induce_contraction->add_mebeverine record_tension Record Isometric Tension add_mebeverine->record_tension analyze_data Calculate % Inhibition and IC50 record_tension->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro smooth muscle contraction assay.

In_Vivo_Motility_Workflow start Start fast_animals Fast Animals Overnight start->fast_animals administer_drug Administer Mebeverine or Vehicle (Oral) fast_animals->administer_drug administer_marker Administer Charcoal Meal (Oral) administer_drug->administer_marker wait Wait for a Defined Period administer_marker->wait euthanize_excise Euthanize and Excise Small Intestine wait->euthanize_excise measure_transit Measure Distance Traveled by Charcoal euthanize_excise->measure_transit analyze_data Calculate % of Intestinal Transit measure_transit->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vivo intestinal motility study.

References

Head-to-head comparison of mebeverine and trimebutine for functional bowel disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Functional bowel disorders, including Irritable Bowel Syndrome (IBS) and functional dyspepsia, present a significant clinical challenge due to their complex pathophysiology and heterogeneous symptom presentation. Mebeverine and trimebutine are two widely prescribed therapeutic agents for these conditions, each possessing distinct pharmacological profiles. This guide provides an objective, data-driven comparison of their mechanisms of action, clinical efficacy, and the experimental methodologies used to evaluate their performance.

Executive Summary

While both mebeverine and trimebutine are effective in managing the symptoms of functional bowel disorders, they operate through fundamentally different mechanisms. Trimebutine acts as a multi-target agent, modulating gut motility and visceral sensitivity through its interaction with opioid receptors and the release of gastrointestinal peptides.[1][2] In contrast, mebeverine is a musculotropic antispasmodic that exerts its effects directly on the smooth muscle cells of the gastrointestinal tract, primarily by blocking ion channels to induce muscle relaxation.[3][4]

A head-to-head clinical trial demonstrated that while both drugs significantly improve symptoms, trimebutine showed a statistically significant greater improvement in the quality of life for patients with Irritable Bowel Syndrome.[1][5][6] This suggests that trimebutine's broader mechanism of action may translate to a more comprehensive therapeutic benefit.

Mechanism of Action

Mebeverine: A Direct-Acting Spasmolytic

Mebeverine hydrochloride is a second-generation musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[7] Its primary mechanisms of action include:

  • Inhibition of Ion Channels: Mebeverine blocks voltage-operated sodium channels, which reduces muscle excitability.[5][8] It also inhibits the influx of calcium ions into colonic smooth muscle cells, a critical step for muscle contraction.[3][5]

  • Antimuscarinic Effects: Mebeverine also exhibits antagonist activity at muscarinic acetylcholine receptors, contributing to its spasmolytic effect.[9][10]

  • Local Anesthetic Properties: The drug has a local anesthetic effect, which may contribute to pain relief in functional bowel disorders.[3][5]

Trimebutine: A Gut Motility Regulator

Trimebutine maleate is a unique agent that modulates gastrointestinal motility and visceral sensitivity. Its complex mechanism of action involves:

  • Opioid Receptor Agonism: Trimebutine acts as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors in the enteric nervous system.[1][2][11] This interaction is crucial for its ability to normalize bowel motility, as different opioid receptors can have either excitatory or inhibitory effects.

  • Modulation of Gut Peptides: It influences the release of various gastrointestinal peptides, such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, which play a role in regulating gut function.[1][11]

  • Ion Channel Modulation: Trimebutine has also been shown to be a multiple-ion channel modulator in the gut.[2]

Signaling Pathways

The distinct mechanisms of mebeverine and trimebutine are best understood by examining their respective signaling pathways.

mebeverine_pathway Na_channel Voltage-gated Na+ Channel Ca_channel L-type Ca2+ Channel Na_ion Na+ influx Contraction Muscle Contraction Na_channel->Contraction Depolarization mAChR Muscarinic Acetylcholine Receptor (mAChR) Ca_ion Ca2+ influx mAChR->Contraction Stimulates Mebeverine Mebeverine Mebeverine->Na_channel Blocks Mebeverine->Ca_channel Blocks Mebeverine->mAChR Antagonizes ACh Acetylcholine ACh->mAChR Activates Ca_ion->Contraction Initiates Relaxation Muscle Relaxation (Spasmolysis)

Figure 1: Mebeverine's Signaling Pathway for Spasmolysis.

trimebutine_pathway mu_receptor μ-Opioid Receptor Gi_protein Gi/o Protein mu_receptor->Gi_protein kappa_receptor κ-Opioid Receptor kappa_receptor->Gi_protein delta_receptor δ-Opioid Receptor delta_receptor->Gi_protein Trimebutine Trimebutine Trimebutine->mu_receptor Agonist Trimebutine->kappa_receptor Agonist Trimebutine->delta_receptor Agonist AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi_protein->Ca_channel Inhibits K_channel K+ Channel Gi_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux->Neurotransmitter_release Motility_Modulation Modulation of Gastrointestinal Motility Neurotransmitter_release->Motility_Modulation

Figure 2: Trimebutine's Opioid Receptor-Mediated Signaling.

Head-to-Head Clinical Efficacy

A prospective, randomized clinical trial by Rahman et al. (2014) provides the most direct comparison of mebeverine and trimebutine for the treatment of IBS.[1][5][12] The study enrolled 140 patients, with 122 completing the 6-week trial.[5]

Table 1: Patient Demographics and Dosing Regimen

ParameterTrimebutine GroupMebeverine Group
Number of Patients6260
Mean Age (years)32.433.2
Gender (Male/Female)38/2436/24
Dosing Regimen100mg, twice daily135mg, twice daily
Treatment Duration6 weeks6 weeks

Table 2: Comparison of Symptom Improvement

SymptomTrimebutine GroupMebeverine GroupStatistical Significance (between groups)
Abdominal Pain
Baseline (% with pain score > 4)74%76%-
After 6 weeks (% with pain score > 4)29%30%Not Statistically Significant
Stool Frequency
Baseline (% with >3 stools/day)29%46%-
After 6 weeks (% with >3 stools/day)6%36%Not Statistically Significant (p<0.632)[12]
Stool Consistency
Baseline (% with abnormal consistency)32%33%-
After 6 weeks (% with abnormal consistency)16%16%Not Statistically Significant

While both drugs demonstrated a statistically significant improvement in symptoms from baseline, there was no statistically significant difference between the two groups in relieving individual symptoms.[1][5]

Table 3: Quality of Life (QoL) Assessment

QoL Score (IBS-QOL Instrument)Trimebutine GroupMebeverine GroupStatistical Significance (between groups)
Mean Score at Baseline 103106-
Mean Score after 6 Weeks 8295Statistically Significant (p < 0.05)[1][5]
Mean Improvement 2111-

A lower score on the IBS-QOL instrument indicates a better quality of life.[13] Both treatment groups showed a statistically significant improvement in their QoL scores. However, the improvement was statistically significantly greater in the trimebutine group compared to the mebeverine group.[1][5][6]

Experimental Protocols

Clinical Trial Protocol (Rahman et al., 2014)

This protocol provides a framework for a head-to-head comparison of oral therapeutic agents for functional bowel disorders.

clinical_trial_workflow Patient_Screening Patient Screening (15-60 years, IBS diagnosis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Symptom Severity, IBS-QOL) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Trimebutine_Arm Trimebutine Group (100mg, twice daily) Randomization->Trimebutine_Arm Mebeverine_Arm Mebeverine Group (135mg, twice daily) Randomization->Mebeverine_Arm Treatment_Period 6-Week Treatment Period Trimebutine_Arm->Treatment_Period Mebeverine_Arm->Treatment_Period Follow_Up Follow-up Assessment (Symptom Severity, IBS-QOL) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Statistical Comparison) Follow_Up->Data_Analysis

Figure 3: Workflow of a Comparative Clinical Trial.

Assessment Methodology:

  • Inclusion Criteria: Patients aged 15 to 60 years diagnosed with IBS.[1][3]

  • Exclusion Criteria: Not explicitly detailed in the abstract, but would typically include other organic gastrointestinal diseases, pregnancy, and contraindications to the study medications.

  • Primary Endpoint: Improvement in IBS symptoms (abdominal pain, stool frequency, and consistency).

  • Secondary Endpoint: Change in Quality of Life, assessed using a validated 34-question IBS-QOL instrument.[1][3]

  • Data Collection: Symptom severity and QoL were assessed at baseline and after 6 weeks of treatment.[1]

  • Statistical Analysis: Appropriate statistical tests were used to compare intra-group and inter-group differences. A p-value of < 0.05 was considered statistically significant.

In Vitro Assessment of Gut Motility

The following protocol outlines a general methodology for assessing the effects of pharmacological agents on colonic motility using an isolated organ bath preparation, a standard preclinical model.

Materials:

  • Guinea pig ileum or colon

  • Organ bath with aeration

  • Isotonic transducer and data acquisition system

  • Krebs-Henseleit or Tyrode's solution

  • Test compounds (mebeverine, trimebutine)

Procedure:

  • A segment of the guinea pig ileum or colon is isolated and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[14]

  • The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram).[14]

  • Spontaneous contractions are recorded to establish a stable baseline.

  • Increasing concentrations of the test compounds are added to the organ bath in a cumulative or non-cumulative manner.

  • Changes in the amplitude and frequency of spontaneous contractions are recorded and quantified.

  • The effects of the test compounds can also be evaluated on contractions induced by spasmogens such as acetylcholine or histamine.

Safety and Tolerability

In the head-to-head clinical trial by Rahman et al. (2014), both mebeverine and trimebutine were well-tolerated, with no worsening of symptoms or side effects observed in any patient during the trial.[1][5] This suggests a favorable safety profile for both drugs in the short-term treatment of IBS.

Conclusion

Both mebeverine and trimebutine are effective therapeutic options for the management of functional bowel disorders. Mebeverine offers targeted spasmolysis through direct action on gastrointestinal smooth muscle, while trimebutine provides a broader modulatory effect on gut motility and visceral sensitivity via its interaction with the endogenous opioid system. The choice between these agents may be guided by the specific symptom profile of the patient and the therapeutic goal. The superior improvement in quality of life observed with trimebutine in a head-to-head trial suggests that its multifaceted mechanism of action may offer a more holistic benefit for patients with IBS. Further large-scale, long-term comparative studies are warranted to confirm these findings and to elucidate the optimal patient populations for each agent.

References

Mebeverine Hydrochloride in the Treatment of Irritable Bowel Syndrome: A Comparative Clinical Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of clinical trial data for mebeverine hydrochloride in the management of Irritable Bowel Syndrome (IBS). It compares its performance against other antispasmodic agents, specifically otilonium bromide and pinaverium bromide, based on published clinical trial data. The information is intended to support research, scientific evaluation, and drug development efforts in the field of functional gastrointestinal disorders.

Mechanism of Action: A Targeted Approach

Mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract, particularly the colon, without affecting normal gut motility.[1] Its primary mechanism involves modulating ion channel permeabilities, including blocking calcium and sodium channels in smooth muscle cells.[2][3] This action reduces the influx of ions necessary for muscle contraction, leading to a relaxation of intestinal muscles and alleviation of spasms.[2][3] A key differentiator from some other antispasmodics is its lack of typical systemic anticholinergic side effects, such as dry mouth or blurred vision, as it acts locally on the gut.[1][3]

Comparative Efficacy of Antispasmodics in IBS

Clinical trials have evaluated the efficacy of mebeverine and other antispasmodics against placebo and, in some cases, against each other. The primary endpoints in these studies typically include global symptom improvement and reduction in abdominal pain.

Performance Against Placebo

Meta-analyses provide a broad view of the efficacy of these agents compared to placebo. A 2010 systematic review by Darvish-Damavandi et al. found that for mebeverine, the pooled relative risk (RR) for clinical improvement was 1.13 and for relief of abdominal pain was 1.33, though these results did not achieve statistical significance compared to placebo.[3][4][5] Conversely, a larger 2001 meta-analysis by Poynard et al. covering multiple smooth muscle relaxants found that as a class, they are significantly superior to placebo.[6][7][8] In this analysis, 56% of patients in the myorelaxant group showed global improvement compared to 38% in the placebo group.[4][6][7]

Otilonium bromide and pinaverium bromide have also demonstrated efficacy over placebo in several studies. A pooled analysis of three clinical trials on otilonium bromide showed a significant therapeutic effect over placebo at 10 and 15 weeks for intensity and frequency of abdominal pain and severity of bloating.[9] For pinaverium bromide, one clinical trial showed that a significantly higher percentage of patients receiving the drug reported symptom improvement (60%) compared to the placebo group (34%).[5]

Drug Metric Result vs. Placebo Key Finding Source
Mebeverine Relative Risk (Clinical Improvement)RR: 1.13 (95% CI: 0.59-2.16)Not statistically significantDarvish-Damavandi et al., 2010[3][4][5]
Mebeverine Relative Risk (Abdominal Pain Relief)RR: 1.33 (95% CI: 0.92-1.93)Not statistically significantDarvish-Damavandi et al., 2010[3][4][5]
Smooth Muscle Relaxants (Class) Odds Ratio (Global Improvement)OR: 2.13 (95% CI: 1.77-2.58)Statistically significant (P < 0.001)Poynard et al., 2001[6][7]
Smooth Muscle Relaxants (Class) Odds Ratio (Pain Improvement)OR: 1.65 (95% CI: 1.30-2.10)Statistically significant (P < 0.001)Poynard et al., 2001[6][7]
Otilonium Bromide Responder Rate (Patient Global Eval.)Significantly higher than placebo at 10 & 15 weeksStatistically significantPooled Analysis[9]
Pinaverium Bromide % Patients with Symptom Improvement60% vs. 34% (Placebo)Statistically significantZheng et al., 2015[5]
Head-to-Head Comparisons

Direct comparative studies provide more nuanced insights into the relative performance of these drugs.

  • Mebeverine vs. Otilonium Bromide : A double-blind, randomized trial in Asian patients with IBS concluded that otilonium bromide is as effective as mebeverine for relieving IBS symptoms, including abdominal pain intensity, flatulence, and bloating.[10][11][12]

  • Mebeverine vs. Pinaverium Bromide : A study comparing mebeverine (100 mg t.i.d.) and pinaverium bromide (50 mg t.i.d.) in patients with diarrhea-predominant IBS found that both treatments similarly improved global well-being, reduced daily defecation frequency, and improved stool consistency over two weeks.[1][10][12]

Safety and Tolerability Profile

A significant advantage noted for mebeverine and other locally acting antispasmodics is their favorable safety profile.

Drug Adverse Events vs. Placebo Commonly Reported Side Effects Source
Mebeverine Incidence not demonstrated to be higher than placebo.[3] In one analysis, 24% of the mebeverine group and 22.5% of the placebo group reported adverse effects.Generally well-tolerated with rare reports of hypersensitivity reactions, rash, or hives.[3][4]Darvish-Damavandi et al., 2010[4]
Otilonium Bromide No significant difference in adverse events compared to placebo.Dry mouth, nausea, dizziness.[11]Various Clinical Trials[11]
Pinaverium Bromide Not associated with severe adverse effects.Nausea (3.7%), dizziness (3.2%), increased blood pressure (2.3%), abdominal discomfort (2.3%).[5]Zheng et al., 2015[5]

Experimental Protocols

The clinical trials cited in this guide generally follow a randomized, double-blind, placebo-controlled design. Below is a summary of a typical experimental protocol.

Generalized Protocol for an IBS Clinical Trial
  • Study Design : Randomized, double-blind, parallel-group, placebo-controlled trial.

  • Patient Population : Adult patients (typically 18-65 years) diagnosed with IBS according to established criteria (e.g., Rome III or Rome IV). Inclusion criteria often require a certain frequency and severity of abdominal pain. Exclusion criteria typically include organic gastrointestinal diseases, previous abdominal surgery, or other conditions that could confound the results.

  • Randomization : Eligible patients, after a run-in period (e.g., 2 weeks) to establish baseline symptoms, are randomly assigned to receive the active drug (e.g., mebeverine 135 mg t.i.d. or 200 mg b.i.d.), a comparator drug, or a matching placebo.

  • Treatment Period : The treatment duration typically ranges from 4 to 16 weeks.[13]

  • Primary Endpoints : The primary efficacy variables are often the patient's global assessment of symptom relief and a reduction in the frequency and severity of abdominal pain. This is often measured using daily diaries and validated scoring systems.

  • Secondary Endpoints : These may include improvement in bloating, stool consistency, stool frequency, and quality of life, often assessed using validated questionnaires (e.g., IBS-QOL).[14]

  • Safety Assessment : Adverse events are monitored and recorded throughout the study.

  • Statistical Analysis : The primary analysis is typically an intention-to-treat (ITT) analysis of the primary endpoints, comparing the outcomes between the active treatment and placebo groups.

Visualizing the Clinical Trial Workflow

The following diagram illustrates the logical flow of a typical randomized controlled trial comparing two active treatments for IBS.

G cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Treatment (12 Weeks) cluster_2 Phase 3: Analysis A Patient Population (Diagnosed with IBS per Rome IV Criteria) B Informed Consent & Baseline Assessment A->B C 2-Week Run-in Period (Symptom Diary) B->C D Randomization C->D E Group A: Mebeverine Hydrochloride (e.g., 200mg b.i.d.) D->E F Group B: Alternative Antispasmodic (e.g., Otilonium Bromide 40mg t.i.d.) D->F G Primary Endpoint Analysis: Global Symptom Relief Abdominal Pain Score E->G H Secondary Endpoint Analysis: Bloating, Stool Consistency Quality of Life (IBS-QOL) E->H I Safety Analysis: Adverse Event Reporting E->I F->G F->H F->I

A generalized workflow for a comparative IBS clinical trial.

References

Reproducibility of Mebeverine Hydrochloride's Effects on Colonic Motility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of the clinical effects of mebeverine hydrochloride on colonic motility in patients with Irritable Bowel Syndrome (IBS) has been a subject of ongoing investigation. While some clinical trials have demonstrated its efficacy in alleviating symptoms such as abdominal pain and altered bowel habits, other meta-analyses suggest its superiority over placebo is not statistically significant for global IBS symptom improvement. This guide provides a comprehensive comparison of mebeverine hydrochloride with other therapeutic alternatives, supported by available experimental data on their effects on colonic motility.

Mechanism of Action: A Multifaceted Approach to Smooth Muscle Relaxation

Mebeverine hydrochloride is a musculotropic antispasmodic agent that exerts its effects directly on the smooth muscle cells of the gastrointestinal tract. Its primary mechanism of action is the blockade of voltage-gated sodium and calcium channels, which reduces the influx of these ions into the colonocytes. This, in turn, inhibits the downstream signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation. Additionally, mebeverine is thought to have a local anesthetic effect, further contributing to pain relief.

In contrast, other antispasmodic agents employ varied mechanisms to achieve similar outcomes. Otilonium bromide and pinaverium bromide are selective L-type calcium channel blockers that act locally in the gut. Peppermint oil, a natural alternative, also exhibits calcium channel blocking properties through its active ingredient, menthol.

Comparative Efficacy on Colonic Motility: A Review of the Evidence

The clinical efficacy of mebeverine in modulating colonic motility has shown variability across studies. While some trials report improvements in symptoms associated with colonic hypermotility, such as diarrhea and abdominal cramping, meta-analyses have yielded conflicting results regarding its overall benefit compared to placebo.

Quantitative Comparison of Effects on Colonic Motility Parameters

The following tables summarize available quantitative data from clinical studies comparing the effects of mebeverine hydrochloride and its alternatives on key colonic motility parameters. It is important to note that direct head-to-head trials with consistent methodologies are limited, leading to challenges in making definitive cross-drug comparisons.

Table 1: Effect on Colonic Transit Time

Drug/AgentDosageStudy PopulationChange in Colonic Transit Timep-valueReference
Mebeverine HCl 135 mg t.i.d.Healthy Volunteers with lactulose-induced diarrheaNo significant change in small intestinal transit-[1]
Pinaverium Bromide 150 mg/dayHealthy VolunteersNo significant decrease in total or segmental colonic transit time>0.05[2]
Peppermint Oil 180 mg t.i.d. or q.i.d.Children with Functional Abdominal PainInversely related to systemic menthol exposure (higher exposure, shorter transit time)0.003[3]

Table 2: Effect on Colonic Contractions (Manometry/Electromyography)

Drug/AgentDosageStudy PopulationEffect on Colonic Contractionsp-valueReference
Mebeverine HCl 135 mg q.d.s.IBS-D PatientsReduced proportion of migrating motor complex cycle occupied by phase 20.01[4]
Mebeverine HCl 135 mg q.d.s.IBS-C PatientsReduced phase 2 burst frequency<0.05[4]
Pinaverium Bromide 50 mg (2 tablets)IBS PatientsDecreased motility index in response to balloon distention<0.05[2]
Pinaverium Bromide 50 mg t.i.d.IBS PatientsReduced fasting and postprandial colonic motility parameters-[5]
Otilonium Bromide 40 mg t.i.d.IBS PatientsReduced postprandial colonic motor activity-[6]
Otilonium Bromide -In vitro (human sigmoid strips)Inhibited spontaneous rhythmic phasic contractions (IC50 = 49.9 nmol/L)-[7]

Table 3: Comparative Efficacy on Global IBS Symptoms (Meta-analyses)

Drug/Agent(s)ComparisonOutcomeOdds Ratio (95% CI)p-valueReference
Antispasmodics (including Mebeverine) vs. PlaceboGlobal Improvement1.55 (1.33 - 1.83)<0.001[8]
Otilonium Bromide vs. PlaceboGlobal Improvement2.03 (1.49 - 2.77)<0.001[8]
Pinaverium Bromide vs. PlaceboGlobal Improvement1.48 (0.95 - 4.63)>0.05[8]
Mebeverine vs. PlaceboGlobal ImprovementNo statistically significant benefit (RR 1.18; 95% CI, 0.93–1.50)>0.05[9]

Experimental Protocols

Colonic Manometry
  • Objective: To measure intraluminal pressure changes in the colon, providing data on the frequency, amplitude, and duration of colonic contractions.

  • Methodology:

    • Catheter Placement: A multi-lumen catheter with pressure sensors is inserted into the colon, typically via colonoscopy. The catheter is positioned to record from different segments of the colon (e.g., ascending, transverse, descending, and sigmoid).

    • Fasting and Postprandial Recordings: Pressure activity is recorded during a fasting state and after a standardized meal to assess the gastrocolonic response.

    • Provocation Tests: Pharmacological agents (e.g., bisacodyl, neostigmine) may be administered to stimulate colonic motility and assess the colon's contractile response.

    • Data Analysis: The recorded pressure waves are analyzed to quantify parameters such as the motility index (a composite measure of contraction frequency and amplitude) and the frequency of high-amplitude propagating contractions (HAPCs).[10]

Radiopaque Marker Study (Colonic Transit Time)
  • Objective: To measure the time it takes for ingested markers to travel through the colon.

  • Methodology:

    • Marker Ingestion: The patient ingests a capsule containing a known number of radiopaque markers.

    • Abdominal Radiographs: Serial abdominal X-rays are taken at specific time points (e.g., 24, 48, 72, and 96 hours) after marker ingestion.

    • Marker Counting: The number of markers remaining in different segments of the colon (right, left, and rectosigmoid) is counted on each radiograph.

    • Transit Time Calculation: The colonic transit time is calculated based on the rate of marker clearance from the colon. Delayed transit is indicated by the retention of a significant number of markers at later time points.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in colonic smooth muscle contraction and the general workflow of clinical trials assessing colonic motility.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Drug Intervention Stimulus Stimulus Receptor Receptor Stimulus->Receptor Depolarization Depolarization Receptor->Depolarization Na_Channel Voltage-gated Na+ Channel Na_Channel->Depolarization Na+ Influx Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Depolarization->Na_Channel Opens Depolarization->Ca_Channel Opens Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase Ca_Calmodulin->MLCK Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylates Contraction Contraction Myosin_LC_P->Contraction Mebeverine Mebeverine Mebeverine->Na_Channel Blocks Mebeverine->Ca_Channel Blocks Otilonium_Pinaverium Otilonium / Pinaverium Otilonium_Pinaverium->Ca_Channel Blocks Peppermint_Oil Peppermint Oil (Menthol) Peppermint_Oil->Ca_Channel Blocks

Caption: Signaling pathway of colonic smooth muscle contraction and points of intervention for antispasmodic drugs.

G Patient_Recruitment Patient Recruitment (e.g., Rome IV Criteria for IBS) Baseline_Assessment Baseline Assessment (Symptoms, Motility Study) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (e.g., Mebeverine HCl) Randomization->Treatment_Group Control_Group Control Group (Placebo or Active Comparator) Randomization->Control_Group Follow_up Follow-up Assessments (Symptoms, Repeat Motility Study) Treatment_Group->Follow_up Control_Group->Follow_up Data_Analysis Data Analysis (Statistical Comparison) Follow_up->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow of a randomized controlled trial assessing the effects of a drug on colonic motility.

Conclusion

The evidence regarding the reproducible effects of mebeverine hydrochloride on colonic motility is mixed. While it demonstrates a plausible mechanism of action for reducing smooth muscle contractility, its clinical superiority over placebo in global IBS symptom improvement is not consistently supported by meta-analyses.[9] Alternative antispasmodics, such as otilonium bromide and pinaverium bromide, which also target calcium channels, have shown efficacy in some studies, with otilonium bromide appearing to have a more consistent effect on reducing abdominal pain frequency.[5][6] Peppermint oil presents a natural alternative with a similar mechanism of action and some supporting clinical data.[3]

The variability in clinical trial outcomes for mebeverine may be attributed to several factors, including differences in study design, patient populations (e.g., IBS subtypes), and the subjective nature of symptom reporting. For drug development professionals, these findings underscore the need for well-designed clinical trials with objective motility endpoints to definitively establish the efficacy of new and existing compounds for the treatment of colonic motility disorders. Future research should focus on head-to-head comparative trials with standardized methodologies to provide a clearer picture of the relative efficacy of these agents.

References

Safety Operating Guide

Proper Disposal of Temiverine (Mebeverine) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Identity: The substance referred to as "Temiverine hydrochloride" is most commonly known in scientific and regulatory literature as Mebeverine hydrochloride . This guide pertains to the proper disposal of Mebeverine hydrochloride (CAS No: 2753-45-9).

The proper disposal of Temiverine (Mebeverine) hydrochloride is dictated by its classification as a substance harmful to the aquatic environment. Adherence to federal, state, and local regulations is mandatory to ensure the safety of personnel and prevent environmental contamination. The following procedures provide a direct, step-by-step guide for its handling and disposal in a laboratory setting.

Regulatory Framework

Disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specifically, for healthcare and laboratory settings, the regulations under 40 CFR Part 266 Subpart P set the standards for managing hazardous waste pharmaceuticals. A key mandate of this rule is the prohibition of disposing of hazardous pharmaceutical waste via sewering (i.e., flushing down a drain or toilet).

Mebeverine hydrochloride is not listed as a federally controlled substance by the Drug Enforcement Administration (DEA), which simplifies the disposal process by eliminating the need for DEA-specific destruction protocols.

Hazard Profile and Waste Characterization

Before disposal, it is crucial to characterize the waste based on its hazard profile. According to multiple Safety Data Sheets (SDS), Mebeverine hydrochloride has the following key classifications:

  • Acute Oral Toxicity (Category 4): H302 - Harmful if swallowed.[1][2]

  • Environmental Hazard: H410/H412 - Very toxic or harmful to aquatic life with long-lasting effects.[1][3][4][5]

The significant aquatic toxicity is the primary driver for its disposal protocol. Due to this characteristic, Mebeverine hydrochloride waste must be managed as a hazardous waste to prevent its release into the environment.[3][4]

Quantitative Safety Data

The following table summarizes the key toxicological data for Mebeverine hydrochloride, which informs its handling and safety precautions.

MetricValueSpeciesSource
Oral LD50 1540 mg/kgRat[2][3][6]
Intravenous LD50 17.7 mg/kgRat[3][6]
Intraperitoneal LD50 150 mg/kgMouse[2]

Step-by-Step Disposal Protocol

Objective: To safely collect, store, and dispose of Temiverine (Mebeverine) hydrochloride waste in compliance with EPA regulations.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.

  • Designated hazardous waste container: Black, leak-proof container with a secure lid.

  • Hazardous waste label.

Procedure:
  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Do NOT dispose of Temiverine (Mebeverine) hydrochloride, or any solutions containing it, down the drain.[1] This is strictly prohibited due to its high aquatic toxicity.

    • Do NOT mix this waste with non-hazardous solid or liquid waste.

  • Containerization:

    • Place all solid waste (e.g., expired chemical, contaminated wipes, disposable weighing boats) into a designated black hazardous waste container .[7]

    • For liquid waste (e.g., unused solutions), use a compatible, leak-proof container clearly marked for hazardous chemical waste.

    • Ensure the container is kept securely closed when not in use.[7]

  • Labeling:

    • Affix a completed hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Mebeverine hydrochloride."

      • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

      • The date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage area must be secure and away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the waste through your institution's Environmental Health & Safety (EHS) department.

    • The waste must be transported and disposed of by a licensed hazardous waste management vendor.[7]

    • The standard and required method of final disposal for this type of waste is controlled incineration at a permitted facility.[7]

Experimental Protocols

The disposal procedures outlined above are not based on specific laboratory experiments but are mandated by federal and state environmental regulations derived from extensive toxicological and environmental impact data. The characterization of Mebeverine hydrochloride as "harmful if swallowed" and "toxic to aquatic life" is determined through standardized OECD (Organisation for Economic Co-operation and Development) test guidelines for chemical safety. The LD50 values, for example, are determined via acute toxicity studies (e.g., OECD Test Guideline 423). These established data points dictate the required disposal pathway without the need for further experimental validation by the end-user.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of Temiverine (Mebeverine) hydrochloride.

G Disposal Workflow for Temiverine (Mebeverine) HCl start Start: Temiverine HCl Waste Generated characterize Step 1: Characterize Waste (Consult SDS) start->characterize hazard Key Hazard Identified: Aquatic Toxicity (H410/H412) characterize->hazard manage_as_haz Conclusion: Manage as Hazardous Waste hazard->manage_as_haz  Due to Environmental Risk prohibit_sewer PROHIBITED: Sewer / Drain Disposal prohibit_trash PROHIBITED: Regular Trash Disposal manage_as_haz->prohibit_sewer manage_as_haz->prohibit_trash segregate Step 2: Segregate Waste into Black Hazardous Waste Container manage_as_haz->segregate  Correct Path label_store Step 3: Label Container & Store in Designated Area segregate->label_store transfer Step 4: Transfer to EHS / Licensed Waste Vendor label_store->transfer end Final Disposal: Controlled Incineration transfer->end

Disposal Workflow for Temiverine (Mebeverine) HCl

References

Personal protective equipment for handling Temiverine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Mebeverine Hydrochloride (CAS No. 2753-45-9), a compound commonly used in pharmaceutical research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Note on Chemical Identity: The initial request for "Temiverine hydrochloride" led to safety data for "Mebeverine hydrochloride" (CAS No. 2753-45-9), which is the subject of this guidance. A different substance, also named this compound, is associated with CAS No. 129927-33-9. Users should verify the CAS number of their compound to ensure they are following the correct safety procedures.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Mebeverine Hydrochloride.

PropertyValueSource
Molecular Formula C₂₅H₃₅NO₅·HCl[1][2]
Molecular Weight 466.01 g/mol [3]
CAS Number 2753-45-9[1][4][5][6]
Oral LD50 (Rat) 1540 mg/kgN/A
Occupational Exposure Band (OEB) 0.1 - 1 mg/m³[7]
Melting Point 125-127 °C[3]
Flash Point 282.7 °C[3][8]
Storage Temperature 2-8°C[6]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling Mebeverine Hydrochloride, the following personal protective equipment is mandatory.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. For prolonged or repeated contact, double gloving is recommended. Dispose of contaminated gloves after use in accordance with good laboratory practices.[9]

  • Respiratory Protection: In cases where dust or aerosols may be generated, a full-face respirator with an appropriate particulate filter is necessary, especially if exposure limits are exceeded.[8]

  • Body Protection: A laboratory coat is suitable for handling small quantities (up to 500 grams). For larger quantities, a disposable coverall of low permeability is recommended.[9] Protective shoe covers should also be worn.[9]

Operational Plan for Handling

Adherence to a strict operational plan is critical for the safe handling of Mebeverine Hydrochloride. The following step-by-step protocol should be followed.

  • Preparation:

    • Ensure the work area is well-ventilated, and a safety shower and eye wash station are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Prepare all required equipment and reagents before handling the compound.

  • Handling:

    • Handle Mebeverine Hydrochloride in a designated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[8]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[9]

    • Use non-sparking tools to prevent ignition.[8]

    • Do not eat, drink, or smoke in the handling area.[7]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[7]

    • Clean the work area and decontaminate any equipment used.

    • Store Mebeverine Hydrochloride in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Disposal Plan

Proper disposal of Mebeverine Hydrochloride and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and closed container.[8]

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal of Unused Material:

    • Unused Mebeverine Hydrochloride should be disposed of as hazardous waste.

    • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[8]

    • Do not discharge into sewers or drains.[8]

  • Container Disposal:

    • Empty containers may retain residual dust and should be handled as hazardous waste.

    • Containers can be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[8]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[8]

Workflow and Safety Diagrams

The following diagrams illustrate the key workflows for handling and emergency procedures related to Mebeverine Hydrochloride.

G Safe Handling Workflow for Mebeverine Hydrochloride cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Verify Compound CAS No. prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Weigh/Handle in Fume Hood prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Workspace & Equipment handle3->post1 post2 Segregate Waste post1->post2 post3 Dispose via Approved Channels post2->post3

Caption: Safe Handling Workflow for Mebeverine Hydrochloride.

G Emergency Response for Mebeverine Hydrochloride Exposure cluster_actions Emergency Response for Mebeverine Hydrochloride Exposure exposure Exposure Occurs skin_contact Skin Contact: Wash with soap and water exposure->skin_contact eye_contact Eye Contact: Rinse with water for several minutes exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。